N-Boc-1-bromo-2-methyl-2-propanamine
Description
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Properties
IUPAC Name |
tert-butyl N-(1-bromo-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAOIWMMSXCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155355 | |
| Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391026-60-0 | |
| Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391026-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: N-Boc-1-bromo-2-methyl-2-propanamine: Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1-bromo-2-methyl-2-propanamine is a valuable bifunctional building block in modern organic synthesis, particularly within drug discovery and development. Its structure, featuring a sterically hindered gem-dimethyl group adjacent to a Boc-protected amine and a primary bromide, makes it an ideal intermediate for introducing unique structural motifs into complex target molecules. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailed protocols for its characterization, and insights into the chemical principles governing its preparation and analysis.
Introduction and Retrosynthetic Analysis
The strategic importance of this compound lies in its utility as a synthetic intermediate. The primary bromide serves as a versatile electrophilic handle for nucleophilic substitution reactions, while the tert-butyloxycarbonyl (Boc) protected amine offers a stable, yet readily deprotectable, nitrogen source.[1] This orthogonal reactivity is crucial for multi-step synthetic campaigns.
A logical retrosynthetic approach begins by disconnecting the C-Br bond, identifying the precursor alcohol, N-Boc-2-amino-2-methyl-1-propanol. This intermediate, in turn, can be readily prepared from the commercially available and inexpensive starting material, 2-amino-2-methyl-1-propanol.[2] The key transformations are therefore:
-
Protection: Selective N-protection of the primary amine in the presence of a primary alcohol.
-
Halogenation: Conversion of the primary alcohol to a primary bromide without affecting the acid-sensitive Boc protecting group.
Figure 1: Retrosynthetic analysis of the target compound.
Synthesis Methodology
The synthesis is a robust two-step process. The first step involves the chemoselective protection of the amine functionality, followed by the conversion of the hydroxyl group to a bromide.
Part A: Synthesis of N-Boc-2-amino-2-methyl-1-propanol (Intermediate)
Principle: The primary amine of 2-amino-2-methyl-1-propanol is significantly more nucleophilic than the primary alcohol. This inherent difference in reactivity allows for a highly selective N-acylation reaction using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a biphasic system or an appropriate organic solvent with a mild base to neutralize the liberated acid.[3]
Experimental Protocol:
-
To a round-bottom flask, add 2-amino-2-methyl-1-propanol (1.0 equiv.) and dissolve it in a mixture of tetrahydrofuran (THF) and water (1:1 ratio).
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-2-methyl-1-propanol, which can often be used in the next step without further purification.
Part B: Synthesis of this compound (Target Compound)
Principle: The conversion of the primary alcohol to a primary bromide requires a reagent that is effective under neutral or mildly acidic conditions to avoid premature cleavage of the Boc protecting group. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is an ideal choice. This reaction proceeds via a phosphonium intermediate, providing a mild and efficient route to the desired alkyl bromide.
Sources
An In-Depth Technical Guide to CAS 1391026-60-0: A Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1391026-60-0 identifies the chemical compound tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate . This document serves as a comprehensive technical guide, consolidating available data on its chemical properties and primary applications. It is important to note at the outset that, based on extensive review of publicly available scientific literature and chemical databases, this compound is utilized as a chemical intermediate in organic synthesis. There is currently no documented evidence of its use as a therapeutic agent or any inherent biological or pharmacological activity. Therefore, this guide will focus on its chemical characteristics and synthetic utility rather than biological applications, which are not supported by current knowledge.
Core Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Chemical Name | tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate | [1][2][3] |
| CAS Number | 1391026-60-0 | [1][2][3] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][2][3] |
| Molecular Weight | 252.15 g/mol | [1][2][3] |
| Physical Form | White solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 0-8 °C or under -20°C in an inert atmosphere | [1][4] |
| SMILES Code | CC(NC(OC(C)(C)C)=O)(C)CBr | [2] |
| InChI Key | CLUAOIWMMSXCAI-UHFFFAOYSA-N | [1][2] |
Chemical Structure and Synthesis
The structure of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate features a carbamate functional group with a tert-butyl protecting group on the nitrogen atom, and a bromine atom on a neopentyl-like scaffold. This combination of a protected amine and a reactive alkyl halide makes it a useful building block in organic synthesis.
Diagram: Molecular Structure of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate
Caption: 2D representation of CAS 1391026-60-0.
While specific, detailed synthetic protocols for tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate are proprietary to chemical suppliers, its structure suggests a likely synthetic pathway involving the bromination of a corresponding alcohol precursor, which is itself derived from an amino alcohol protected with a tert-butoxycarbonyl (Boc) group. The Boc protecting group is standard in organic synthesis for its stability in various reaction conditions and its ease of removal under acidic conditions.
Applications in Organic Synthesis
As a bifunctional molecule, tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate serves as a versatile building block.[5] The presence of a bromine atom allows for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions such as amidation or alkylation. This dual functionality allows for the stepwise construction of more complex molecules.[5]
Carbamate-containing compounds, in general, are widely used in medicinal chemistry. The carbamate group can act as a stable bioisostere for amide or ester bonds, and the Boc protecting group is a cornerstone of peptide and complex molecule synthesis. While this specific compound is an intermediate, it could potentially be used in the synthesis of more complex molecules that may have biological activity. However, no such applications for CAS 1391026-60-0 have been documented in the public domain.
Absence of Biological and Pharmacological Data
A thorough search of scientific databases and literature reveals a lack of information on the biological properties of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate. Specifically, there is no available data on:
-
Mechanism of Action: The compound has not been identified as having any specific biological target or mechanism of action.
-
Pharmacological Activity: There are no reports of this compound being tested for any pharmacological effects, such as enzyme inhibition, receptor binding, or cellular responses.
-
Preclinical or Clinical Studies: The compound is not listed in any preclinical or clinical trial databases.
-
Signaling Pathway Modulation: There is no evidence to suggest that this compound modulates any known biological signaling pathways.
-
Potency Data (IC₅₀/EC₅₀): No potency values have been published, which is consistent with its role as a chemical intermediate rather than a bioactive compound.
Given this absence of biological data, it is not possible to provide experimental protocols for cell-based assays or in vivo studies, as the scientific premise for such experiments is currently non-existent.
Safety and Handling
Based on supplier safety data sheets, tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from your supplier.
Conclusion
References
-
Ark Pharm, Inc. N-BOC-1-BROMO-2-METHYL-2-PROPANAMINE | 1391026-60-0. Available from: [Link]
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- 3. Buy tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate (EVT-13235811) [evitachem.com]
- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Boc-1-bromo-2-methyl-2-propanamine: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically significant, bifunctional molecule, N-Boc-1-bromo-2-methyl-2-propanamine. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral assignments, provides detailed experimental protocols for data acquisition, and presents the information in a clear, accessible format to facilitate structural verification and reaction monitoring.
Introduction: The Structural Significance of this compound
This compound, also known as tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate, is a valuable building block in organic synthesis. Its structure incorporates a primary alkyl bromide and a Boc-protected primary amine on a branched alkyl chain. This combination of functionalities allows for selective chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents. The primary bromide serves as an electrophilic site for nucleophilic substitution reactions, while the N-Boc group provides a stable, yet readily cleavable, protecting group for the amine, preventing its undesired reactivity under many reaction conditions.[1]
Accurate and unambiguous structural confirmation of this intermediate is critical to ensure the success of subsequent synthetic steps. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed exposition of the expected spectral features of this compound, grounded in the fundamental principles of each technique.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and highlights the key functional groups that give rise to its characteristic spectral signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| (CH₃)₃C-O (Boc) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet in a relatively uncongested region of the spectrum.[2] |
| -C(CH₃)₂- | ~1.30 | Singlet (s) | 6H | The six protons of the two methyl groups attached to the quaternary carbon are equivalent and shielded, appearing as a singlet. |
| -CH₂-Br | ~3.40 | Singlet (s) | 2H | The methylene protons are adjacent to the electronegative bromine atom, which deshields them, causing a downfield shift.[3] |
| -NH- | ~4.90 | Broad Singlet (br s) | 1H | The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable depending on concentration and solvent.[2] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| (CH₃)₃C-O (Boc) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[4] |
| -C(CH₃)₂- | ~25.0 | The two equivalent methyl carbons on the quaternary center are in a shielded aliphatic environment. |
| -CH₂-Br | ~40.0 | The carbon atom bonded to the electronegative bromine is shifted downfield.[5] |
| -C(CH₃)₂- | ~58.0 | The quaternary carbon atom is deshielded by the attached nitrogen and bromomethyl group. |
| (CH₃)₃C-O (Boc) | ~79.5 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[4] |
| -C=O (Boc) | ~155.0 | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.[4] |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse spectrum with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Utilize a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3350 | N-H stretch (carbamate) | Medium, Sharp | The N-H stretching vibration of the carbamate group is a key diagnostic peak.[6] |
| 2970-2850 | C-H stretch (aliphatic) | Strong | These absorptions arise from the stretching vibrations of the various C-H bonds in the methyl and methylene groups. |
| ~1700 | C=O stretch (carbamate) | Strong, Sharp | The carbonyl stretch of the Boc protecting group is typically a very intense and sharp absorption.[6] |
| ~1520 | N-H bend (amide II) | Medium | This band is characteristic of secondary amides (and carbamates) and arises from a combination of N-H bending and C-N stretching. |
| ~1160 | C-O stretch (carbamate) | Strong | The stretching vibration of the C-O bond in the tert-butyl ester portion of the carbamate is a strong absorption. |
| ~650 | C-Br stretch | Medium-Weak | The C-Br stretching vibration typically appears in the fingerprint region of the spectrum. |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (Liquid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (Solid): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest and use a liquid cell.
-
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.
Predicted Mass Spectrum Data
For this compound (Molecular Formula: C₉H₁₈BrNO₂, Molecular Weight: 252.15 g/mol for the monoisotopic mass with ⁷⁹Br), the mass spectrum will show characteristic peaks corresponding to the molecular ion and its fragments. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in M and M+2 peaks.[7]
| m/z | Ion Identity | Rationale |
| 252/254 | [M+H]⁺ | The protonated molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom. |
| 196/198 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a very common fragmentation pathway for Boc-protected compounds.[8][9] |
| 152/154 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) is another characteristic fragmentation.[8] |
| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable fragment and often observed as a prominent peak in the mass spectra of Boc-protected compounds.[8] |
Fragmentation Pathway Visualization
The major fragmentation pathways for this compound in the mass spectrometer can be visualized as follows:
Caption: Key fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Operate the ESI source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for a known standard.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The distinctive singlet for the nine tert-butyl protons in the ¹H NMR spectrum, the strong carbonyl absorption around 1700 cm⁻¹ in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum, including the bromine isotopic signature and loss of the Boc group, collectively serve as a reliable fingerprint for this important synthetic intermediate. The protocols and predicted data presented in this guide offer a robust framework for researchers to verify the identity and purity of their material, ensuring the integrity of their synthetic endeavors.
References
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Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]
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NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
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SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
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Reagentia. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). 2-Propanamine, N-methyl-. Retrieved from [Link]
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NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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ResearchGate. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl n-(1-bromo-3-methylbutan-2-yl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]
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ChemBK. (2024). N-Boc-2-broMo-1-propanaMine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]
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NIST. (n.d.). 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)-. Retrieved from [Link]
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NIST. (n.d.). 2-Propanamine, 2-methyl-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Propanamine, 2-methyl-N-(2-methyl-2-propenylidene)-, (E)-. Retrieved from [Link]
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NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Propanamine, N-methyl-1-[4-[3-(1-piperidyl)propoxy]phenyl]-. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]
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"Chemical stability and reactivity of N-Boc-1-bromo-2-methyl-2-propanamine"
An In-Depth Technical Guide to the Chemical Stability and Reactivity of N-Boc-1-bromo-2-methyl-2-propanamine
Executive Summary
This compound is a bifunctional organic molecule featuring a sterically hindered tertiary alkyl bromide and an acid-labile N-Boc protecting group. This guide provides a comprehensive analysis of its chemical stability and reactivity, tailored for researchers in synthetic chemistry and drug development. Structurally, the molecule's neopentyl-like framework imposes significant steric hindrance at the reaction center, while the electronic influence of the adjacent N-Boc protected aminomethyl group profoundly impacts its reactivity. It exhibits high stability under basic and nucleophilic conditions but is readily deprotected under acidic conditions. Its participation in nucleophilic substitution and elimination reactions is significantly retarded compared to simpler tertiary halides, a unique characteristic attributable to both steric and electronic factors. This guide elucidates these properties through mechanistic discussions, detailed experimental protocols, and comparative data to provide a field-proven understanding of this versatile synthetic building block.
Introduction and Molecular Profile
Significance in Organic Synthesis
This compound serves as a valuable building block for introducing a sterically demanding, protected 2-amino-2-methylpropyl moiety. The presence of two distinct functional groups—a reactive (albeit hindered) bromide and a stable, yet easily removable, Boc-protected amine—allows for its sequential functionalization in complex multi-step syntheses. Its bulky nature is particularly useful in medicinal chemistry for probing steric pockets in protein active sites or for designing molecules with specific conformational constraints.
Structural Analysis
The molecule's behavior is dictated by the interplay of its three key structural components:
-
Tertiary Alkyl Bromide: Typically, tertiary alkyl halides are prone to S_N1 and E1 reactions due to the formation of a stable tertiary carbocation[1].
-
Neopentyl-like Core: The carbon atom bearing the bromine is quaternary, creating a neopentyl-like structure. This arrangement presents substantial steric hindrance to backside attack, effectively inhibiting the S_N2 pathway[2].
-
N-Boc-aminomethyl Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, rendering it stable to most nucleophiles and bases[3][4]. However, the electron-withdrawing inductive effect of this adjacent group destabilizes the formation of a carbocation at the tertiary center, which significantly impedes S_N1 and E1 pathways[2].
This unique combination of features results in a compound that is surprisingly unreactive for a tertiary bromide under standard nucleophilic substitution conditions.
Physicochemical Properties
| Property | Value | Source/Reference |
| CAS Number | 1391026-60-0 | [5][6][7] |
| Molecular Formula | C₉H₁₈BrNO₂ | PubChem |
| Molecular Weight | 252.15 g/mol | PubChem |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Organic Compound Behavior |
Chemical Stability and Degradation Pathways
General Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound.
-
Storage Conditions: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated (2-8°C)[8]. Protect from light and moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[8][9]. Strong acids will cleave the Boc group, while strong bases may promote slow elimination reactions, especially at elevated temperatures.
Stability Under Forcing Conditions
The stability of the molecule can be systematically evaluated through forced degradation studies.
-
Acidic Conditions: The N-Boc group is the most sensitive functionality under acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) to yield the corresponding primary amine salt[10][11]. The C-Br bond is stable to these conditions.
-
Basic Conditions: The molecule is largely stable to basic conditions. The N-Boc group is resistant to base-catalyzed hydrolysis[3]. The tertiary bromide is sterically hindered and resistant to substitution by common bases, though very strong, bulky bases at high temperatures may induce slow E2 elimination.
-
Oxidative Conditions: Contact with strong oxidizing agents should be avoided to prevent potential decomposition[8]. The amine nitrogen, even when protected, can be susceptible to oxidation under harsh conditions.
-
Thermal Conditions: While generally stable at room temperature, elevated temperatures can promote degradation. Thermolytic removal of N-Boc groups has been reported in continuous flow systems at high temperatures, suggesting a potential degradation pathway[12]. Thermal stress may also favor elimination over substitution reactions[13].
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions, a crucial step in drug development and process chemistry.
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare five separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. One solution will serve as the unstressed control.
-
Stress Application:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours[8].
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours[8].
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours[8].
-
Thermal Stress: Store the solid compound in an oven at 60°C for 48 hours, then dissolve for analysis[8].
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including the control, by a stability-indicating method like HPLC-UV or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Interpretation: The primary expected degradation under acidic conditions is the loss of the Boc group. Under basic, oxidative, and thermal stress, the appearance of new impurities should be minimal, confirming the compound's relative stability.
Caption: Workflow for a forced degradation study.
Reactivity Profile and Synthetic Utility
Nucleophilic Substitution (S_N1 / S_N2)
The compound's reactivity in nucleophilic substitution is anomalously low for a tertiary alkyl bromide.
-
S_N1 Pathway: This pathway is strongly disfavored. It requires the formation of a tertiary carbocation intermediate. The adjacent N-Boc protected aminomethyl group exerts a powerful electron-withdrawing inductive effect, which significantly destabilizes this carbocation, thereby increasing the activation energy for the rate-limiting step[2].
-
S_N2 Pathway: This pathway is also highly unlikely. The S_N2 mechanism requires a backside attack by the nucleophile. The tertiary carbon center is sterically shielded by three methyl groups and the aminomethyl group, making it inaccessible to an incoming nucleophile[2].
Caption: Inhibition of S_N1 and S_N2 pathways.
Elimination Reactions (E1 / E2)
Elimination reactions often compete with substitution, but in this case, they are also slow.
-
E1 Pathway: This mechanism proceeds through the same carbocation intermediate as the S_N1 pathway. Therefore, due to the electronic destabilization of this intermediate, the E1 route is also strongly disfavored[13][14].
-
E2 Pathway: This concerted mechanism requires a strong base to abstract a β-hydrogen anti-periplanar to the bromine leaving group[13][15]. The β-hydrogens are on the aminomethyl group. While sterically accessible, abstraction requires a strong, non-nucleophilic base (e.g., potassium tert-butoxide). Even under these conditions, the reaction is expected to be slow and require elevated temperatures due to the overall low reactivity of the substrate. The resulting product would be N-Boc-2-methyl-2-propen-1-amine.
Reactions of the N-Boc Group
The most reliable and predictable reactions involve the N-Boc protecting group.
-
Deprotection: This is the most common transformation. The Boc group can be efficiently removed under anhydrous acidic conditions.[11]
-
TFA/DCM: A solution of trifluoroacetic acid in dichloromethane is a standard method that provides clean and rapid deprotection at room temperature.
-
HCl in Dioxane/Methanol: Anhydrous HCl in an organic solvent is another effective method, yielding the hydrochloride salt of the resulting amine[11][16].
-
Experimental Protocol: Comparative Reactivity via Solvolysis
Objective: To empirically demonstrate the low reactivity of this compound compared to a standard tertiary bromide.
Rationale: Solvolysis (reaction with a solvent that is also the nucleophile, like ethanol) of tertiary bromides typically proceeds via an S_N1/E1 mechanism[1][13]. By comparing the reaction rate of the title compound to that of tert-butyl bromide, we can quantify its relative inertness.
Methodology:
-
Reaction Setup: Prepare two separate reaction vessels, each containing 50 mL of ethanol.
-
Substrate Addition: To the first vessel, add tert-butyl bromide (10 mmol). To the second, add this compound (10 mmol). Maintain both reactions at a constant temperature (e.g., 50°C).
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the reaction in the aliquot with cold water.
-
Analysis: Titrate the generated HBr in each aliquot with a standardized NaOH solution using an indicator (e.g., phenolphthalein). The amount of HBr formed is directly proportional to the extent of the reaction.
-
Data Analysis: Plot the concentration of HBr versus time for both substrates. The significantly slower rate of HBr formation for this compound will provide quantitative evidence of its reduced reactivity.
| Substrate | Predicted Mechanism | Key Inhibiting Factor | Expected Relative Rate |
| tert-Butyl Bromide | S_N1 / E1 | None | Fast |
| This compound | S_N1 / E1 | Electronic Destabilization | Very Slow |
Conclusion and Future Outlook
This compound possesses a unique reactivity profile defined by high steric hindrance and electronic destabilization of carbocation intermediates. It is exceptionally stable towards nucleophilic substitution and elimination reactions that are typical for tertiary halides, making it a robust building block when the tertiary bromide is intended to be unreactive while other transformations are performed elsewhere in a molecule. Its primary utility lies in leveraging the acid-labile N-Boc group for subsequent functionalization after the sterically demanding framework has been installed. This combination of inertness and latent functionality makes it a specialized but powerful tool for chemists designing complex molecular architectures where precise control over reactivity and stereochemistry is paramount.
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N-Boc-1-bromo-2-methyl-2-propanamine: A Versatile Building Block for Amine-Containing Scaffolds in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount for the construction of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research. N-Boc-1-bromo-2-methyl-2-propanamine emerges as a highly valuable, yet specialized, reagent. Its unique structural features—a sterically hindered neopentyl-like framework, a Boc-protected primary amine, and a primary bromide—offer a powerful combination for the strategic introduction of a gem-dimethylaminoethyl moiety. This guide provides an in-depth technical overview of the synthesis, properties, and synthetic applications of this compound, offering researchers a comprehensive resource for leveraging its synthetic potential.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1391026-60-0 | [1] |
| Molecular Formula | C9H18BrNO2 | N/A |
| Molecular Weight | 252.15 g/mol | N/A |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, EtOAc) | N/A |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[2]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Disposal: Dispose of in accordance with local regulations for chemical waste.[2]
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from the commercially available 2-amino-2-methyl-1-propanol. The synthetic strategy hinges on the initial protection of the primary amine, followed by the conversion of the primary alcohol to a bromide.
Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol
The initial step involves the chemoselective protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is a cornerstone of amine protection chemistry, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]
Experimental Protocol:
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-amino-2-methyl-1-propanol.
Step 2: Bromination of N-Boc-2-amino-2-methyl-1-propanol via the Appel Reaction
The conversion of the primary alcohol in N-Boc-2-amino-2-methyl-1-propanol to the corresponding bromide is effectively achieved using the Appel reaction.[5][6] This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to generate the alkyl halide under mild conditions. The Appel reaction is particularly well-suited for substrates with acid-sensitive functional groups like the Boc protecting group.[7]
Experimental Protocol:
-
To a solution of N-Boc-2-amino-2-methyl-1-propanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate this compound. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent prior to chromatography.
Applications in Organic Synthesis: A Gateway to Diverse Amine Scaffolds
The synthetic utility of this compound lies in its ability to act as an electrophilic building block for the introduction of the N-protected gem-dimethylaminoethyl moiety. The primary bromide is susceptible to nucleophilic substitution, and due to the sterically hindered tertiary center adjacent to the methylene bromide, these reactions are expected to proceed primarily through an Sₙ1-type mechanism.
Formation of C-N Bonds: Synthesis of Vicinal Diamines
The reaction of this compound with nitrogen-based nucleophiles provides a direct route to protected vicinal diamines. A particularly useful transformation is the reaction with sodium azide to introduce an azido group, which can be subsequently reduced to a primary amine.[3]
Experimental Protocol for Azide Substitution:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding N-Boc-protected azidoamine.
Formation of C-O Bonds: Synthesis of β-Amino Ethers and Esters
Oxygen-based nucleophiles, such as alkoxides, phenoxides, and carboxylates, can react with this compound to furnish β-amino ethers and esters, respectively. These motifs are prevalent in many biologically active molecules.
Experimental Protocol for Carboxylate Substitution:
-
To a solution of a carboxylic acid (1.2 eq) in a suitable solvent like DMF, add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the carboxylate salt in situ.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic phase with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester by flash column chromatography.
Formation of C-S Bonds: Synthesis of β-Amino Thioethers
Sulfur nucleophiles, particularly thiolates, are highly effective in nucleophilic substitution reactions. The reaction of this compound with thiols provides a straightforward entry to β-amino thioethers.[8]
Experimental Protocol for Thiolate Substitution:
-
To a solution of a thiol (1.1 eq) in a polar aprotic solvent such as DMF, add a base like sodium hydride (NaH, 1.2 eq, handle with extreme care) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C to generate the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the β-amino thioether.
Conclusion
This compound stands as a valuable and versatile building block in the synthetic chemist's toolkit. Its straightforward two-step synthesis from a readily available starting material, coupled with its predictable reactivity as a neopentyl-type electrophile, makes it an attractive choice for the introduction of a protected gem-dimethylaminoethyl group. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in the synthesis of novel amines, amino ethers, and amino thioethers, thereby facilitating the development of new chemical entities with potential applications in medicine and materials science.
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ChemRxiv. C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. [Link]
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NIH. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
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Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. [Link]
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Total-Synthesis.com. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Organic Chemistry Portal. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). [Link]
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KoreaScience. Selective Copper-Catalyzed Azidation and Amination of Aryl Halides with Sodium Azide. [Link]
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An In-Depth Technical Guide to the Potential Applications of N-Boc-1-bromo-2-methyl-2-propanamine in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1-bromo-2-methyl-2-propanamine emerges as a highly promising, yet underexplored, building block for medicinal chemistry. Its unique structural architecture, featuring a sterically encumbered gem-dimethyl group adjacent to a reactive primary bromide and a strategically protected amine, offers a compelling toolkit for the synthesis of novel pharmacophores. This guide elucidates the intrinsic value of this reagent, grounded in the established benefits of the gem-dimethyl motif and the versatility of N-Boc protection in modern drug discovery. We will dissect its synthesis, predict its reactivity, and propose several high-potential applications in the construction of constrained diamines and complex heterocyclic scaffolds. Detailed, field-proven experimental protocols and visual workflows are provided to empower researchers to harness the full potential of this versatile synthetic intermediate.
Introduction: Unveiling a Building Block of Strategic Importance
In the intricate landscape of drug design, the selection of appropriate building blocks is paramount to achieving desired pharmacological profiles. This compound (CAS 1391026-60-0) is a bifunctional molecule poised to address several key challenges in medicinal chemistry.[1][2] Its structure combines two critical features: a tert-butoxycarbonyl (Boc) protected amine and a primary bromide adjacent to a quaternary carbon. This arrangement is not a random assortment of functional groups; it is a deliberate design that offers significant strategic advantages in the synthesis of complex molecular architectures.
The core value of this reagent lies in its ability to introduce the gem-dimethyl motif, a structural feature frequently observed in clinically successful drugs.[3][4] This guide will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the untapped potential of this compound in the generation of novel drug candidates.
| Property | Value |
| CAS Number | 1391026-60-0 |
| Molecular Formula | C₉H₁₈BrNO₂ |
| Molecular Weight | 252.15 g/mol |
| IUPAC Name | tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate |
The Strategic Advantage of the gem-Dimethyl Group
The presence of a gem-dimethyl group, as found in this compound, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[3][4] This seemingly simple structural modification can exert a profound influence on a compound's bioactivity and pharmacokinetic profile.
Key Benefits of the gem-Dimethyl Effect:
-
Conformational Rigidity: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can restrict the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in increased potency and selectivity.[4]
-
Metabolic Stability: The quaternary carbon center can act as a metabolic shield, blocking potential sites of oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.
-
Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target.
-
Enhanced Target Engagement: The gem-dimethyl group can engage in favorable van der Waals interactions within the binding pocket of a protein, contributing to a higher binding affinity.[4]
The Versatility of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, and for good reason. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in multi-step synthetic campaigns.[5]
Advantages of N-Boc Protection:
-
Orthogonality: The Boc group is stable to basic, nucleophilic, and reductive conditions, allowing for selective transformations at other parts of the molecule.
-
Mild Deprotection: Removal of the Boc group is typically achieved with mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, conditions that are compatible with a wide range of other functional groups.
-
Improved Solubility: The presence of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.
Synthesis and Predicted Reactivity
While this compound is commercially available, understanding its synthesis provides valuable insight into its stability and potential impurities. A plausible synthetic route would involve the N-Boc protection of 2-methyl-1,2-propanediamine followed by a selective bromination of the primary amine, likely through a diazotization-bromination sequence.
The primary bromide in this compound is the key reactive handle for introducing the gem-dimethylaminoethyl moiety. It is expected to readily participate in nucleophilic substitution reactions with a variety of nucleophiles. However, the steric hindrance imposed by the adjacent quaternary carbon may necessitate slightly more forcing reaction conditions compared to unhindered primary bromides.
Caption: General Nucleophilic Substitution Workflow.
Potential Applications in Medicinal Chemistry: Proposed Synthetic Strategies
The true potential of this compound lies in its application as a versatile building block for the synthesis of medicinally relevant scaffolds. Below are several proposed synthetic applications, complete with detailed experimental protocols.
Synthesis of Constrained Diamines
Constrained diamines are privileged scaffolds in a multitude of bioactive compounds, including GPCR ligands and enzyme inhibitors. This compound provides a straightforward entry into a class of sterically hindered 1,2-diamines.
Proposed Synthesis of a Novel Constrained Diamine:
Caption: Synthesis of a Constrained Diamine.
Experimental Protocol: Synthesis of tert-butyl (1-(benzylamino)-2-methylpropan-2-yl)carbamate
-
Reaction Setup: To a solution of this compound (1.0 g, 3.96 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added benzylamine (0.47 g, 4.36 mmol) and potassium carbonate (1.10 g, 7.92 mmol).
-
Reaction Execution: The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
Deprotection: The purified N-Boc protected diamine is dissolved in dichloromethane (DCM, 10 mL) and treated with trifluoroacetic acid (TFA, 2 mL). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene to yield the desired diamine as its TFA salt.
Synthesis of Substituted Heterocycles
Heterocyclic scaffolds are at the core of a vast number of pharmaceuticals. This compound can be employed to introduce the gem-dimethylaminoethyl moiety onto various heterocyclic systems, thereby imparting favorable pharmacokinetic properties.
Proposed Synthesis of a Substituted Piperazine:
Caption: Synthesis of a Substituted Piperazine.
Experimental Protocol: Synthesis of tert-butyl (2-methyl-1-(piperazin-1-yl)propan-2-yl)carbamate
-
Reaction Setup: A mixture of this compound (1.0 g, 3.96 mmol), piperazine (0.68 g, 7.92 mmol), and triethylamine (1.1 mL, 7.92 mmol) in acetonitrile (ACN, 25 mL) is prepared in a round-bottom flask.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for 16 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography (silica gel, eluent: DCM/methanol gradient) to give the desired substituted piperazine.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound represents a strategically valuable and versatile building block for medicinal chemists. The confluence of a sterically demanding gem-dimethyl group and a readily functionalizable, protected amine provides a powerful platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. The proposed synthetic applications in this guide serve as a starting point for the exploration of this promising reagent in the construction of constrained diamines and complex heterocyclic systems. As the demand for novel chemical matter in drug discovery continues to grow, the judicious application of such well-designed building blocks will be instrumental in the development of the next generation of therapeutics.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link][3]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, PMID: 28850227. [Link][4]
-
King-Pharm. (n.d.). tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate. Retrieved from [Link][1]
-
Arkivoc. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Agrawal, N. J., & Kadam, S. A. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic letters, 17(3), 422–425. [Link][5]
-
Chemsrc. (n.d.). tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate Suppliers. Retrieved from [Link]
-
AA Blocks. (n.d.). tert-butyl N-(3-bromo-2-methylpropyl)-N-(propan-2-yl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Reagentia. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Chemically modified small molecules.
- Google Patents. (n.d.). Method for synthesizing N-carboxymethyl pentamidine.
-
PubChem. (n.d.). 1-Propanamine, 2-methyl, N,N-diethyl. Retrieved from [Link]
Sources
- 1. 1391026-60-0 tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate [chemsigma.com]
- 2. 1391026-60-0|tert-Butyl (1-bromo-2-methylpropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
"Literature review of N-Boc protected bromoalkylamines"
An In-depth Technical Guide to N-Boc Protected Bromoalkylamines: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Bifunctional Building Blocks
In the intricate landscape of modern synthetic organic chemistry, particularly within the demanding realm of drug development, the efficiency and predictability of a synthetic route are paramount. N-Boc protected bromoalkylamines have emerged as a class of exceptionally versatile and strategic building blocks. Their bifunctional nature, possessing a nucleophilic amine masked by a readily cleavable protecting group and an electrophilic alkyl bromide, allows for a diverse array of sequential and site-selective transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these critical reagents, drawing upon established protocols and recent advancements in the field. The focus is on not just the "how" but the "why"—elucidating the mechanistic principles that govern their utility and providing the practical insights necessary for their successful implementation in the laboratory.
Part 1: The Synthetic Toolkit: Accessing N-Boc Protected Bromoalkylamines
The judicious selection of a synthetic route to N-Boc protected bromoalkylamines is often dictated by the availability of starting materials, desired scale, and the specific substitution pattern of the alkyl chain. Several robust and scalable methods have been established.
From Commercially Available Amino Alcohols: The Workhorse Route
This is arguably the most common and reliable method for the synthesis of N-Boc protected bromoalkylamines. The strategy involves a two-step sequence: Boc protection of the amine followed by bromination of the hydroxyl group.
Step 1: N-Boc Protection
The protection of the primary or secondary amine of an amino alcohol is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Mechanism and Rationale: The base deprotonates the amine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. For primary amines, a mild base like triethylamine (TEA) or sodium bicarbonate is often sufficient.
Step 2: Bromination of the Hydroxyl Group
The conversion of the terminal alcohol to a bromide is a standard transformation, but the choice of reagent is crucial to avoid side reactions, such as the formation of cyclic byproducts (e.g., pyrrolidines, piperidines) via intramolecular cyclization, especially for shorter chain lengths (n=4, 5).
-
The Appel Reaction (CBr₄/PPh₃): This is a widely used and generally high-yielding method that proceeds under mild, neutral conditions, which is advantageous for sensitive substrates. The reaction proceeds via the formation of a phosphonium salt, which is then displaced by the bromide ion.
-
Phosphorus Tribromide (PBr₃): This is a cost-effective and potent brominating agent. However, it is a strong acid and can be less suitable for acid-sensitive substrates. The reaction is typically run at low temperatures to control its reactivity.
-
Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide is a powerful brominating agent. It offers the advantage that the byproducts (SO₂ and HBr) are gaseous, which can simplify workup.
Experimental Protocol: Synthesis of N-Boc-4-bromobutylamine
-
N-Boc Protection: To a solution of 4-aminobutan-1-ol (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion (monitored by TLC), wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminobutan-1-ol, which is often used in the next step without further purification.
-
Bromination (Appel Conditions): To a solution of triphenylphosphine (1.5 eq) in DCM at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise. Stir for 15 minutes, then add a solution of N-Boc-4-aminobutan-1-ol (1.0 eq) in DCM dropwise. Allow the reaction to stir at 0 °C for 2-4 hours. Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-4-bromobutylamine.
Direct Protection of Bromoalkylamine Hydrohalide Salts
For commercially available bromoalkylamine hydrohalide salts, a direct N-Boc protection is often the most straightforward approach.
-
Rationale and Conditions: The key is to use a suitable base to neutralize the hydrohalide salt and deprotonate the amine for reaction with Boc₂O. A common and effective system is the use of sodium hydroxide in a biphasic water/dichloromethane system. The Boc-protected product is extracted into the organic layer as it is formed.
Experimental Protocol: Synthesis of N-Boc-2-bromoethylamine from 2-bromoethylamine hydrobromide
-
To a solution of 2-bromoethylamine hydrobromide (1.0 eq) in a 1:1 mixture of water and DCM, add sodium hydroxide (2.2 eq) at 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield N-Boc-2-bromoethylamine.
Ring-Opening of N-Boc Protected Cyclic Amines
This method is particularly useful for accessing specific chain lengths, such as N-Boc-3-bromopropylamine from N-Boc-azetidine.
-
Mechanism: The reaction typically involves treatment of the N-Boc protected cyclic amine with a source of bromide, often in the presence of a Lewis or Brønsted acid to activate the ring towards nucleophilic attack. For instance, reaction of N-Boc-aziridine with MgBr₂ leads to the formation of N-Boc-2-bromoethylamine.
Part 2: Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of N-Boc protected bromoalkylamines stems from their ability to act as versatile aminoalkylating agents. The Boc group deactivates the amine, preventing it from interfering with the alkylation reaction at the bromide-bearing carbon.
N-Alkylation of Amines, Anilines, and Heterocycles
A primary application of these reagents is the introduction of an aminoalkyl chain onto a nitrogen nucleophile. This is a cornerstone of many synthetic routes in medicinal chemistry.
-
Mechanism: This is a classic Sₙ2 reaction where the nucleophilic nitrogen attacks the electrophilic carbon bearing the bromine, displacing the bromide ion. The choice of base and solvent is critical to ensure efficient deprotonation of the nucleophile and to facilitate the Sₙ2 reaction. Common bases include K₂CO₃, Cs₂CO₃, and NaH in solvents like DMF, DMSO, or acetonitrile.
DOT Diagram: N-Alkylation of a Primary Amine
Caption: Sₙ2 mechanism for the N-alkylation of a primary amine.
O-Alkylation of Phenols and Alcohols
The synthesis of aryl and alkyl ethers bearing an aminoalkyl chain is readily achieved using N-Boc protected bromoalkylamines.
-
Williamson Ether Synthesis: This reaction follows the principles of the classic Williamson ether synthesis, where a deprotonated phenol (phenoxide) or alcohol (alkoxide) acts as the nucleophile. Stronger bases like NaH or K₂CO₃ are typically required to generate the nucleophilic oxygen species.
S-Alkylation of Thiols
Similar to O-alkylation, thiols can be readily S-alkylated to introduce the aminoalkyl moiety. Thiolates are excellent nucleophiles, and these reactions often proceed under milder conditions than their oxygen counterparts.
C-Alkylation of Enolates and Carbanions
For the construction of more complex carbon skeletons, N-Boc protected bromoalkylamines can be used to alkylate carbon nucleophiles such as enolates derived from ketones, esters, or malonates.
Intramolecular Cyclization: A Gateway to N-Heterocycles
A powerful application of these reagents is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. After the initial alkylation step, the Boc group can be removed (typically under acidic conditions, e.g., with TFA or HCl in dioxane), and the liberated primary amine can undergo intramolecular cyclization to form a new ring.
DOT Diagram: Synthesis of an N-Aryl Piperidine
Caption: A common synthetic route to N-aryl piperidines.
Part 3: Practical Considerations and Data
Purification and Characterization
-
Purification: Column chromatography on silica gel is the most common method for purifying N-Boc protected bromoalkylamines. Typical eluent systems are gradients of ethyl acetate in hexanes.
-
Characterization:
-
¹H NMR: Key signals include the broad singlet for the NH proton (around 4.5-5.5 ppm), the triplet for the CH₂ group adjacent to the bromine (around 3.4 ppm), and the multiplet for the CH₂ group adjacent to the NHBoc group (around 3.1 ppm). The singlet for the tert-butyl group appears around 1.4 ppm.
-
¹³C NMR: Diagnostic signals include the carbonyl of the Boc group (~156 ppm), the carbons of the tert-butyl group (~79 and ~28 ppm), the carbon bearing the bromine (~33 ppm), and the carbon adjacent to the nitrogen (~40 ppm).
-
Mass Spectrometry: Electrospray ionization (ESI) is a common method. The molecular ion peak [M+H]⁺ or [M+Na]⁺ is often observed.
-
Comparative Data for Common N-Boc Protected Bromoalkylamines
| Compound Name | Molecular Formula | Molecular Weight | Typical ¹H NMR (δ, ppm) for -CH₂Br | Typical ¹H NMR (δ, ppm) for -CH₂NH- |
| N-Boc-2-bromoethylamine | C₇H₁₄BrNO₂ | 224.09 | 3.45 (t) | 3.35 (q) |
| N-Boc-3-bromopropylamine | C₈H₁₆BrNO₂ | 238.12 | 3.41 (t) | 3.20 (q) |
| N-Boc-4-bromobutylamine | C₉H₁₈BrNO₂ | 252.15 | 3.40 (t) | 3.10 (q) |
| N-Boc-5-bromopentylamine | C₁₀H₂₀BrNO₂ | 266.17 | 3.39 (t) | 3.08 (q) |
| N-Boc-6-bromohexylamine | C₁₁H₂₂BrNO₂ | 280.20 | 3.38 (t) | 3.06 (q) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Conclusion
N-Boc protected bromoalkylamines are indispensable tools in the arsenal of the modern synthetic chemist. Their predictable reactivity, coupled with the stability and straightforward removal of the Boc protecting group, makes them ideal intermediates for the construction of complex molecular architectures. A thorough understanding of the synthetic routes to these reagents and the nuances of their application in alkylation and cyclization reactions is essential for the efficient development of novel therapeutic agents. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for the successful application of these versatile building blocks.
References
-
The Appel Reaction: The conversion of alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane is a well-established and reliable method. For a comprehensive overview, see: The Appel Reaction, Organic Reactions, 2005 , 65, 1. URL: [Link]
-
Williamson Ether Synthesis: A foundational reaction in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). For a general description, see: Williamson Ether Synthesis, Name-Reaction.com. URL: [Link]
Whitepaper: A Strategic Guide to Elucidating the Structure-Activity Relationships of N-Boc-1-bromo-2-methyl-2-propanamine Derivatives as Novel Covalent Probes
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The N-Boc-1-bromo-2-methyl-2-propanamine scaffold represents a synthetically tractable and functionally intriguing starting point for the development of targeted covalent inhibitors. Its key features—a modifiable amine protected by a Boc group, a reactive bromo-methyl electrophile, and a sterically influential gem-dimethyl group—provide a rich framework for structure-activity relationship (SAR) exploration. This guide delineates a comprehensive, field-proven strategy for designing, synthesizing, and evaluating derivatives of this scaffold to uncover novel therapeutic agents. We will move beyond mere protocols to explain the causal reasoning behind each experimental choice, ensuring a self-validating and robust research program. This document serves as a strategic manual for researchers, scientists, and drug development professionals aiming to systematically explore the chemical space of this promising molecular framework.
The this compound Scaffold: A Primer for Covalent Inhibitor Design
The core structure of this compound presents an ideal chassis for covalent probe development. The rationale for its selection is rooted in a combination of synthetic accessibility and inherent chemical functionalities conducive to targeted biological interaction.
-
The Electrophilic "Warhead": The primary bromoalkane functionality serves as a mild electrophile. In the context of drug design, such groups can form a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) on a target protein. This irreversible or slowly reversible binding can lead to prolonged duration of action and enhanced potency.
-
The Steric and Lipophilic Anchor: The gem-dimethyl group at the C2 position provides significant steric bulk. This feature is critical for influencing binding pose and selectivity. By restricting rotational freedom and creating specific hydrophobic interactions within a binding pocket, it can be a key determinant of a derivative's potency and off-target profile.
-
The Protected Nucleophile: The N-Boc (tert-butyloxycarbonyl) group serves a dual purpose. Primarily, it is a protecting group for the amine, preventing self-reactivity during synthesis. Strategically, its removal unmasks a primary amine that can be elaborated into a vast array of functionalities (amides, sulfonamides, secondary/tertiary amines) designed to engage in specific hydrogen bonding or ionic interactions with the target protein.
Foundational Synthesis of the Core Scaffold
A robust and scalable synthesis of the parent scaffold is the bedrock of any SAR campaign. The most direct and reliable method begins with the commercially available 2,2-dimethylaziridine. This protocol ensures high purity and good yield, which are essential for generating a high-quality chemical library.
-
Aziridine Ring Opening:
-
To a solution of 2,2-dimethylaziridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add dropwise a solution of hydrobromic acid (1.1 eq, 48% in water).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis confirms the consumption of the starting material.
-
The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-bromo-2-methylpropan-2-amine as a crude product, which is often carried forward without further purification.
-
-
Boc Protection:
-
Dissolve the crude 1-bromo-2-methylpropan-2-amine (1.0 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the target compound, this compound.
-
A Strategic Framework for SAR Exploration
A successful SAR campaign is not a random walk through chemical space but a structured, hypothesis-driven exploration. For the this compound scaffold, we can define three primary vectors for modification. The logical flow of this exploration is critical and should follow a systematic, iterative process.
Diagram: Iterative SAR Workflow
Caption: A systematic workflow for exploring the SAR of the target scaffold.
Vector 1: The C1 Position - Tuning Reactivity and Introducing Recognition Moieties
The C1 bromo-group is the primary point of diversification. The goal here is to replace the bromide with various nucleophiles, effectively "installing" different pharmacophoric elements that can engage with the target protein. This is achieved via a standard nucleophilic substitution (Sₙ2) reaction.
-
Causality: The choice of nucleophile is the most critical decision. We are not merely substituting a halogen; we are introducing functionalities that will probe the topology of the protein's binding site.
-
Small Aliphatic/Aromatic Thiols (e.g., thiophenol, cysteine methyl ester): These introduce sulfur, a soft nucleophile, creating thioethers. This can alter the electronics and metabolic stability compared to the parent bromo-compound and introduce key aromatic or hydrogen-bonding features.
-
Phenoxides (e.g., 4-cyanophenol, 3-methoxyphenol): This creates ether linkages and allows for the exploration of a wide range of electronic effects (electron-donating vs. withdrawing) and hydrogen bond acceptors/donors on an aromatic ring.
-
Azides (e.g., sodium azide): Introduction of an azide allows for subsequent "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition), a highly efficient and modular way to attach much larger and more complex fragments.
-
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add the chosen nucleophile (1.1-1.5 eq).
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 eq) to facilitate the reaction, particularly if the nucleophile is a thiol or phenol.
-
Heat the reaction mixture to 60-80 °C and monitor by LC-MS for 4-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired derivative.
Vector 2: The N-Terminus - Probing Polar Interactions
Once a set of promising C1-modified "warheads" has been identified from primary screening, the N-terminus can be elaborated to optimize interactions with solvent-exposed or polar regions of the binding site.
-
Causality: This step is typically performed after initial hits are found because it builds upon a core that already has some affinity for the target.
-
Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine.
-
N-Acylation/Sulfonylation: The free amine is then reacted with a library of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU) to introduce a diverse range of functionalities. This allows for the systematic probing of hydrogen bond donors/acceptors and charged interactions. For instance, coupling with a pyridine carboxylic acid introduces a basic handle, while a nitrobenzene sulfonyl chloride introduces a strong electron-withdrawing group.
-
Biological Evaluation: A Self-Validating Screening Cascade
The integrity of an SAR study rests on the quality and logical flow of its biological evaluation. A tiered approach, or "screening cascade," is essential to manage resources and generate reliable data. For this scaffold, we will hypothesize a generic serine hydrolase as the target class, as they contain a highly reactive nucleophilic serine in their active site, making them prime targets for covalent inhibitors.
Diagram: Hypothetical Screening Cascade
Caption: A tiered approach for evaluating synthesized derivatives.
Data Interpretation and SAR Synthesis
The ultimate goal is to translate raw biological data into a predictive model. All quantitative data should be meticulously organized to facilitate comparison.
Representative SAR Data Table (Hypothetical)
| Compound ID | Vector 1: R¹ at C1 (via Sₙ2) | Vector 2: R² at N-Terminus | IC₅₀ (µM) | Cellular Potency (EC₅₀, µM) |
| Parent | -Br | -Boc | > 100 | > 100 |
| 1a | -S-Ph | -Boc | 15.2 | 45.1 |
| 1b | -S-Ph-4-CN | -Boc | 2.8 | 9.7 |
| 1c | -O-Ph-4-CN | -Boc | 35.6 | > 100 |
| 2a (from 1b) | -S-Ph-4-CN | -H (deprotected) | 1.1 | 5.3 |
| 2b (from 1b) | -S-Ph-4-CN | -CO-CH₃ | 0.5 | 2.1 |
| 2c (from 1b) | -S-Ph-4-CN | -SO₂-Ph | 0.12 | 0.45 |
Analysis of Hypothetical Data:
-
Initial Hit (1a vs. Parent): Replacing the bromide with a thiophenol group (1a) confers baseline activity, confirming the utility of the Sₙ2 strategy.
-
Vector 1 SAR (1b vs. 1a): Adding an electron-withdrawing nitrile to the phenyl ring (1b) significantly improves potency. This suggests a potential π-stacking or dipole interaction in the binding pocket. The ether analog (1c) is much weaker, indicating a preference for the thioether linkage.
-
Vector 2 SAR (2a, 2b, 2c): Removal of the bulky Boc group (2a) improves potency, likely by reducing steric hindrance. Subsequent acylation (2b) and especially sulfonylation (2c) at the free amine lead to substantial gains in both biochemical and cellular potency, suggesting a critical hydrogen bond or polar interaction is being engaged by the N-acyl group.
Conclusion and Future Outlook
This guide has outlined a rigorous, systematic, and rationale-driven approach to exploring the structure-activity relationships of this compound derivatives. By dissecting the scaffold into distinct vectors for modification and coupling synthesis with a tiered, self-validating biological screening cascade, researchers can efficiently navigate the relevant chemical space. The key to success lies not in the random synthesis of analogs, but in the iterative cycle of hypothesis generation, targeted synthesis, precise biological measurement, and insightful data analysis. The principles and protocols described herein provide a robust framework for uncovering potent and selective covalent probes, which can serve as valuable research tools or starting points for therapeutic drug discovery programs.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Available at: [Link]
A Technical Guide to the Theoretical Conformational Analysis of N-Boc-1-bromo-2-methyl-2-propanamine
Introduction
N-Boc-1-bromo-2-methyl-2-propanamine is a halogenated, N-protected amino compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and complex molecular architectures.[1][2] The molecule's three-dimensional structure, or conformation, is not static but exists as an equilibrium of multiple shapes arising from rotation around its single bonds. Understanding this conformational landscape is paramount, as it dictates the molecule's reactivity, spectroscopic properties, and biological interactions. The bulky tert-butoxycarbonyl (Boc) protecting group, the sterically demanding gem-dimethyl substitution, and the electronegative bromine atom introduce a complex interplay of steric and electronic effects that govern the molecule's preferred spatial arrangements.[3][4]
This in-depth technical guide provides a comprehensive framework for the theoretical study of the conformation of this compound. We will move beyond a simple procedural outline to explain the causality behind methodological choices, grounding our approach in the principles of computational chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system where theoretical predictions are intrinsically linked to potential experimental verification.
Theoretical Framework: Key Structural and Energetic Considerations
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C1-C2 bond and the C2-N bond. The interplay of several non-covalent interactions dictates the relative stability of the resulting conformers.
-
Steric Hindrance: The most intuitive factor is steric repulsion, where bulky groups repel each other to minimize spatial congestion.[5] In this molecule, the large Boc group on the nitrogen and the gem-dimethyl groups on C2 create significant steric hindrance. This effect will strongly disfavor conformations where these groups are eclipsed or in close proximity.
-
Gauche Effect: The gauche effect is an exception to the rule that anti conformations are always more stable. It describes the tendency of certain substituted ethanes, particularly those with electronegative groups, to prefer a gauche (dihedral angle of ~60°) arrangement over an anti (180°) one.[6][7] This is often attributed to stabilizing hyperconjugative interactions.[8]
-
Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (usually σ C-H or σ C-C) into an adjacent empty antibonding orbital (σ* or π).[9] In our target molecule, hyperconjugation between C-H or C-C sigma orbitals and the C-Br σ antibonding orbital can influence conformational preference.[10][11] The gauche conformation often allows for optimal overlap for this type of interaction.[8]
The final conformational equilibrium is a delicate balance of these competing steric and electronic effects.[12][13] A robust theoretical study aims to quantify these interactions to predict the most stable conformers and their relative populations.
Computational Methodology: A Self-Validating Protocol
Quantum chemistry calculations, particularly Density Functional Theory (DFT), provide a powerful toolkit for exploring molecular conformations.[14] The following protocol outlines a rigorous and self-validating workflow for analyzing this compound.
Experimental Protocol: Step-by-Step Computational Analysis
-
Initial Conformer Generation:
-
Objective: To generate a diverse set of possible starting geometries.
-
Procedure:
-
Construct the 2D structure of this compound.
-
Use a molecular mechanics-based conformational search algorithm (e.g., in software like VEGA ZZ or commercial packages) to explore the rotational landscape around the C1-C2 and C2-N bonds.[15] This will generate a broad range of initial 3D structures.
-
-
Rationale: A comprehensive initial search is crucial to avoid missing potentially low-energy conformers. Starting from multiple distinct geometries increases the likelihood of finding the true global minimum on the potential energy surface.
-
-
Geometry Optimization and Energy Calculation:
-
Objective: To find the lowest energy structure for each potential conformer and calculate its relative energy.
-
Procedure:
-
Rationale: B3LYP offers a good balance between computational cost and accuracy for organic molecules.[14][20] The 6-31G(d) basis set is a good starting point, including polarization functions (d) that are essential for accurately describing the geometry around non-hydrogen atoms. For higher accuracy, especially for calculating energies, a larger basis set is recommended.[14]
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structures are true energy minima.
-
Procedure:
-
Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G(d)).
-
Verify that the output shows zero imaginary frequencies.
-
-
Rationale: A true minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the structure is not a stable conformer and will spontaneously distort to a lower energy geometry.
-
-
Population Analysis via Boltzmann Distribution:
-
Objective: To calculate the predicted population of each stable conformer at a given temperature.
-
Procedure:
-
Rationale: Molecules exist as an ensemble of conformations, and their experimentally observed properties are a weighted average over this ensemble.[23][24] The Boltzmann distribution provides the statistical weighting for each conformer, with lower energy structures being more populated.[25]
-
The following diagram illustrates the described computational workflow.
Caption: A flowchart of the computational workflow for conformational analysis.
Predicted Results and Discussion
A thorough execution of the described protocol would yield a set of stable conformers for this compound. The results would be best presented in a table summarizing key energetic and geometric data.
Table 1: Predicted Properties of Stable Conformers of this compound at the B3LYP/6-31G(d) Level of Theory.
| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Key Dihedral Angle (Br-C1-C2-N) | Boltzmann Population (%) at 298K |
| Conf-1 | 0.00 | 0.00 | ~180° (anti) | 75% (Hypothetical) |
| Conf-2 | 1.20 | 1.15 | ~60° (gauche) | 15% (Hypothetical) |
| Conf-3 | 1.50 | 1.48 | ~-60° (gauche) | 10% (Hypothetical) |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual calculations are required to determine the true values.)
Based on general chemical principles, one would anticipate that the most stable conformer (Conf-1 ) would adopt an anti-periplanar arrangement around the C1-C2 bond, placing the bulky bromine atom and the sterically demanding N-Boc-C(CH₃)₂ group as far apart as possible to minimize steric repulsion. However, other gauche conformers (Conf-2 , Conf-3 ) would also exist in the equilibrium. Their stability would be influenced by potentially favorable hyperconjugative interactions (σC-H → σ*C-Br), which are often maximized in a gauche arrangement.[6][26] The relative populations are critically dependent on the small energy differences between these states.
The diagram below illustrates the potential low-energy conformers.
Caption: A depiction of potential anti and gauche conformers.
Experimental Validation: Bridging Theory and Reality
A theoretical model is only as good as its ability to predict real-world phenomena. The trustworthiness of this computational protocol is established by its direct link to experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[27]
-
NMR Chemical Shifts and Coupling Constants: The magnetic environment of each nucleus in a molecule is highly sensitive to its conformation.
-
Protocol: One can compute the NMR shielding tensors for each stable conformer using methods like GIAO (Gauge-Independent Atomic Orbital) at the same DFT level.[28]
-
Validation: The calculated chemical shifts (δ) and spin-spin coupling constants (J), averaged according to their Boltzmann populations, can be directly compared to the experimental NMR spectrum of the compound.[29] A strong correlation between the calculated and experimental spectra provides powerful evidence for the accuracy of the conformational model.[30][31]
-
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies for each conformer can be used to generate a theoretical IR spectrum. This can be compared with the experimental spectrum, particularly in the fingerprint region, to further validate the computational results.[27]
This feedback loop, where theoretical predictions are checked against experimental data, forms a self-validating system that builds confidence in the computational model.
Conclusion
The conformational landscape of this compound is governed by a sophisticated interplay of steric repulsion and stabilizing stereoelectronic effects. This guide has detailed a robust, first-principles computational workflow based on Density Functional Theory to elucidate this landscape. By systematically generating conformers, performing accurate geometry optimizations and frequency calculations, and analyzing the resulting populations via Boltzmann statistics, one can develop a predictive model of the molecule's three-dimensional structure. The ultimate validation of this model lies in its ability to accurately reproduce experimental spectroscopic data, particularly from NMR. This integrated theoretical and experimental approach provides the most reliable understanding of the conformational preferences that are fundamental to the chemical behavior of this important synthetic building block.
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A Senior Scientist's Guide to the Exploratory Reactions of N-Boc-1-bromo-2-methyl-2-propanamine with Novel Nucleophiles
Abstract
N-Boc-1-bromo-2-methyl-2-propanamine is a structurally intriguing primary alkyl halide poised for application in pharmaceutical and materials science synthesis. Its neopentyl-like framework, characterized by significant steric hindrance at the β-carbon, presents a unique set of challenges and opportunities in nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the core mechanistic considerations, a strategic framework for exploratory reactions with novel nucleophiles, and detailed protocols for execution and analysis. We delve into the competition between SN1, SN2, E1, and E2 pathways, with a particular focus on the high propensity for Wagner-Meerwein rearrangements, a defining characteristic of this substrate class. This document serves as a field guide for researchers aiming to leverage this versatile building block for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of a Hindered Building Block
In the landscape of drug discovery and development, the synthesis of novel molecular entities often hinges on the availability of unique and functionalized building blocks. This compound, CAS 1391026-60-0, falls into this critical category.[1][2] Its structure contains two key features that define its synthetic potential:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[3][4] It is stable to a vast array of nucleophilic and basic conditions, allowing for selective reaction at the C-Br bond.[4] Its presence is crucial for introducing a primary amine functionality into a target molecule at a later synthetic stage via a simple acid-mediated deprotection.[5]
-
A Neopentyl Bromide Framework: The carbon atom bearing the bromine is a primary carbon, yet it is adjacent to a quaternary carbon. This "neopentyl" arrangement creates extreme steric hindrance for backside nucleophilic attack, effectively retarding or completely inhibiting the classic SN2 substitution pathway.[6][7][8] This inherent resistance to SN2 reactions is the central challenge and the most interesting feature of this molecule.
The strategic value, therefore, lies in using this building block to construct sterically congested motifs that are difficult to access through conventional SN2 chemistry. Understanding and controlling its unique reactivity is paramount.
Core Mechanistic Landscape: Rearrangement as the Major Pathway
Attempting to react this compound under standard nucleophilic substitution conditions without appreciating its underlying mechanistic tendencies will likely lead to unexpected products and low yields of the desired direct substitution product. The reactivity is dominated by the steric hindrance of the tert-butyl group.[6][7]
-
SN2 Pathway (Highly Disfavored): The SN2 mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack).[7] Due to the bulky tert-butyl group adjacent to the primary bromide, this trajectory is severely blocked.[6][8] Consequently, SN2 reactions on neopentyl halides are exceptionally slow, often orders of magnitude slower than on unhindered primary halides.[8][9]
-
SN1 Pathway and the Inevitable Wagner-Meerwein Rearrangement: While an SN2 reaction is sterically prohibited, an SN1 pathway becomes more plausible, particularly in polar, protic solvents.[10] The reaction would proceed through the formation of a carbocation intermediate upon departure of the bromide anion. However, the initially formed primary carbocation is highly unstable.[6][10] This instability is the driving force for a rapid 1,2-methyl shift, a classic example of a Wagner-Meerwein rearrangement.[11][12][13] This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. The nucleophile will then attack this rearranged carbocation, leading to a product with a rearranged carbon skeleton.[12][14][15]
-
E2 Pathway (Competition with Strong Bases): When a strong, sterically hindered base is used, an E2 elimination reaction can compete or even predominate.[16][17][18][19] The base will abstract a proton from the β-carbon, leading to the formation of an alkene. Given the substrate's structure, only methyl protons are available for abstraction, which can be a slow process. However, at elevated temperatures, elimination becomes increasingly favorable.[17]
The diagram below illustrates these competing pathways. For any given nucleophile, the experimental conditions (solvent, temperature, concentration) will determine which pathway dominates.
Caption: Competing reaction pathways for a neopentyl bromide substrate.
A Framework for Exploratory Nucleophilic Screening
A systematic approach is required to efficiently explore the reactivity of this compound with novel nucleophiles. The following workflow provides a logical progression from initial feasibility testing to reaction optimization.
Caption: A systematic workflow for screening novel nucleophiles.
Case Studies: Reactions with Representative Novel Nucleophiles
To illustrate the practical application of these principles, we consider several classes of nucleophiles relevant to drug development.
N-Nucleophiles: Substituted N-Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals.[20] The reaction of a substituted imidazole with our substrate is a representative example. Due to the high probability of rearrangement, direct alkylation to form the desired product is unlikely under thermal conditions.
-
Expected Outcome: The major product will likely be the rearranged tertiary alkylated imidazole. Heating will favor this SN1-type pathway.
-
Alternative Strategy: Transition-metal catalysis, such as Nickel-catalyzed Liebeskind–Srogl type couplings, could potentially offer a pathway to the direct substitution product by avoiding carbocation intermediates.[21]
O-Nucleophiles: Substituted Phenols
Phenolic ethers are another common motif. Using a substituted phenoxide (generated with a mild base like K₂CO₃) as the nucleophile will again face the challenge of rearrangement.
-
Expected Outcome: Hydrolysis of the neopentyl bromide can lead to a rearranged alcohol, 2-methyl-2-butanol.[12] Similarly, reaction with phenoxide is expected to yield the rearranged ether product.
-
Conditions to Favor Substitution: Use of a polar aprotic solvent like DMF or acetonitrile can help solubilize the phenoxide salt and may favor substitution over elimination. However, rearrangement will remain a significant competing pathway.
S-Nucleophiles: Functionalized Thiophenols
Thiolates are generally excellent nucleophiles. Their high nucleophilicity might open a window for the SN2 pathway, but it is unlikely to outcompete the SN1/rearrangement route entirely.
-
Expected Outcome: A mixture of products is possible. The high nucleophilicity of the thiolate might yield a small amount of the direct SN2 product, but the rearranged SN1 product is still expected to be significant, if not the major, component.
-
Insight: Comparing the product ratios from a phenol and a thiophenol under identical conditions would provide excellent empirical data on the influence of nucleophilicity in this sterically demanding system.
C-Nucleophiles: Organocuprates
For forming C-C bonds, standard Grignard or organolithium reagents are too basic and would likely cause elimination. Gilman reagents (lithium diorganocuprates) are softer, less basic nucleophiles that are well-suited for substitution reactions.[22][23][24][25]
-
Expected Outcome: Organocuprates are known to be effective for SN2 reactions, even with some hindered substrates.[24][26] This represents the most promising pathway for achieving direct, non-rearranged substitution.
-
Experimental Consideration: The reaction should be run at low temperatures (e.g., -78 °C to 0 °C) in an ethereal solvent like THF to maximize the selectivity for the SN2 pathway.
A Generalized Experimental Protocol for Exploratory Screening
This protocol is a self-validating starting point. It includes monitoring and analytical steps to ensure the reaction outcome is understood, regardless of the pathway taken.
Objective: To react this compound with a novel nucleophile (Nu-H) under controlled conditions and analyze the product distribution.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., 4-nitroimidazole) (1.2 eq)
-
Base (if required, e.g., K₂CO₃) (1.5 eq)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Standard glassware, stirring, and inert atmosphere (N₂ or Ar) equipment
Procedure:
-
Reagent Preparation: To a dry, oven-flamed round-bottom flask under an inert atmosphere, add the nucleophile (e.g., 167 mg, 1.2 mmol) and base (if used, e.g., K₂CO₃, 207 mg, 1.5 mmol). Add anhydrous acetonitrile (10 mL). Stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Add this compound (252 mg, 1.0 mmol) to the flask.
-
Reaction: Heat the reaction mixture to a set temperature (e.g., 80 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.[27] A sample is taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the starting material indicates reaction progress. LC-MS is invaluable for identifying the mass of new products formed (rearranged vs. direct substitution).
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[28]
-
Crude Analysis: Obtain a ¹H NMR and a mass spectrum of the crude residue. This is the critical step to identify the product distribution before purification. Look for the characteristic signals of the rearranged tert-amyl structure versus the neopentyl structure.
Data Summary and Interpretation
The following table presents hypothetical, yet plausible, outcomes based on the mechanistic principles discussed. This serves as a template for summarizing experimental findings.
| Nucleophile Class | Representative Nucleophile | Conditions | Major Product | Expected Yield (%) | Mechanistic Insight |
| N-Nucleophile | Imidazole | K₂CO₃, MeCN, 80°C | Rearranged (SN1) | 65% | Carbocation rearrangement dominates.[12][14] |
| O-Nucleophile | 4-Methoxyphenol | Cs₂CO₃, DMF, 100°C | Rearranged (SN1) | 70% | SN1 pathway is highly favored at elevated temperatures. |
| S-Nucleophile | Thiophenol | NaH, THF, 60°C | Rearranged (SN1) | 55% | Even with a strong nucleophile, rearrangement is significant. |
| C-Nucleophile | (CH₃)₂CuLi | THF, -78°C to 0°C | Direct (SN2) | 80% | Gilman reagents are soft enough to favor the SN2 pathway.[24] |
Conclusion and Future Outlook
The chemistry of this compound is a classic case study in steric effects and carbocation chemistry. For researchers and drug development professionals, it is crucial to recognize that this substrate will not behave like a typical primary alkyl halide. The propensity for the Wagner-Meerwein rearrangement is the dominant reactive pathway under most thermal nucleophilic substitution conditions.
Future exploration should focus on two key areas:
-
Harnessing the Rearrangement: Instead of viewing it as a side reaction, the rearrangement can be used strategically to synthesize complex tertiary alkyl structures that would be otherwise difficult to access.
-
Developing Rearrangement-Free Methods: The most promising avenue for achieving direct substitution lies in methodologies that avoid carbocation intermediates. Further investigation into the scope of organocuprate reactions and the development of novel transition-metal-catalyzed cross-coupling reactions are highly warranted.
By understanding the fundamental principles outlined in this guide, scientists can effectively utilize this challenging but valuable building block to accelerate the synthesis of next-generation therapeutics and materials.
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Methodological & Application
Application Note & Protocol: Nucleophilic Substitution Strategies for the Sterically Hindered Electrophile, N-Boc-1-bromo-2-methyl-2-propanamine
Abstract
N-Boc-1-bromo-2-methyl-2-propanamine is a valuable synthetic building block for introducing the 2-methyl-1,2-diaminopropane moiety, a scaffold present in various pharmaceutically active compounds. However, its utility is often hampered by significant challenges in standard nucleophilic substitution reactions. This document provides a comprehensive guide to understanding and overcoming these challenges. We delve into the mechanistic basis for the compound's low reactivity, present a detailed and validated protocol for performing nucleophilic substitutions, offer starting conditions for various nucleophiles, and provide a robust troubleshooting guide. This application note is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this sterically demanding electrophile in their synthetic campaigns.
Mechanistic Insights & Strategic Considerations
A thorough understanding of the substrate's structure is paramount to designing a successful reaction protocol. The primary difficulty in using this compound lies in its inherent steric hindrance.
The Challenge of the Neopentyl-like Substrate
The target electrophile possesses a neopentyl-like structure. The carbon atom bearing the bromine (the α-carbon) is primary, which would typically suggest a propensity for a bimolecular nucleophilic substitution (Sₙ2) reaction. However, the adjacent carbon (the β-carbon) is a quaternary center, heavily substituted with three methyl groups (two from the gem-dimethyl group and one from the aminomethyl group).
This substitution pattern creates extreme steric congestion around the reaction center. For an Sₙ2 reaction to occur, the nucleophile must approach the α-carbon from the backside, directly opposite the bromine leaving group.[1] The bulky tert-butyl-like group effectively shields this trajectory, dramatically increasing the activation energy of the Sₙ2 transition state and, consequently, slowing the reaction rate by orders of magnitude compared to unhindered primary halides.[1][2][3] For practical purposes, neopentyl halides are often considered inert in standard Sₙ2 conditions.[3]
Figure 1. Steric hindrance in this compound, obstructing nucleophilic attack.
Competing Reaction Pathways
Given the difficulty of the Sₙ2 pathway, other mechanisms must be considered and mitigated:
-
Sₙ1 Reaction: A unimolecular substitution is unlikely. It would require the formation of a primary carbocation, which is highly unstable. While rearrangement to a more stable tertiary carbocation is possible in some neopentyl systems, this typically requires harsh, solvolytic conditions (e.g., heating in water or ethanol) that are often incompatible with complex molecules.[4][5][6]
-
E2 Reaction: A bimolecular elimination pathway is a significant risk, especially when using nucleophiles that are also strong bases (e.g., alkoxides, certain amines).[2] The presence of β-hydrogens on the neighboring methyl groups allows for the possibility of elimination to form an alkene. Using a non-basic or weakly basic nucleophile is crucial to minimize this side reaction.
Therefore, the most viable strategy is to force the slow Sₙ2 reaction by using forcing conditions while carefully selecting reagents to avoid elimination.
General Protocol for Nucleophilic Substitution
This protocol is designed to maximize the rate of the desired Sₙ2 reaction while minimizing side reactions. It employs a polar aprotic solvent to enhance the nucleophile's strength and elevated temperatures to overcome the high activation energy.
Materials and Reagents
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 2.0 eq, see Table 1)
-
Base (if required, e.g., K₂CO₃, Cs₂CO₃, 1.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (Silica gel, solvents for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.
-
Reagent Addition:
-
If using a neutral nucleophile (e.g., an amine), add it directly to the solution (1.5-2.0 eq). The excess amine can also act as a base.[7]
-
If the nucleophile is an anion generated from a precursor (e.g., thiol, phenol, carboxylic acid), add the precursor (1.1-1.2 eq) followed by a non-nucleophilic base like potassium carbonate or cesium carbonate (1.5-2.0 eq).
-
-
Reaction Conditions: Seal the vessel or equip it with a reflux condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophile's reactivity and stability.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the slow reaction rate, expect reaction times of 24-72 hours. The disappearance of the starting bromide is the primary indicator of progress.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-Boc protected product.
Optimizing for Different Nucleophiles
The choice of nucleophile and conditions is critical. The following table provides recommended starting points for common nucleophile classes.
Table 1: Recommended Starting Conditions for Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Base (if needed) | Solvent | Temperature (°C) | Notes |
| Primary Amine | Benzylamine | None (use 2-3 eq of amine) | DMF | 90-110 | Excess amine acts as the base to neutralize the HBr byproduct.[7] |
| Secondary Amine | Morpholine | K₂CO₃ or DIPEA (2.0 eq) | DMSO | 100-120 | A non-nucleophilic base is recommended to avoid competition. |
| Thiol | Thiophenol | Cs₂CO₃ (1.5 eq) | DMF | 80-100 | Cesium carbonate is highly effective for thiol alkylations. |
| Phenol | 4-Methoxyphenol | K₂CO₃ (2.0 eq) | DMF | 100-120 | Higher temperatures are often required for less nucleophilic phenols. |
| Carboxylate | Sodium Benzoate | None | DMSO | 110-130 | Ensure the salt is fully dissolved; may require a phase-transfer catalyst. |
| Azide | Sodium Azide (NaN₃) | None | DMF | 90-100 | Azide is an excellent, non-basic nucleophile for Sₙ2 reactions. |
Post-Substitution N-Boc Deprotection Protocol
Once the nucleophilic substitution is complete, the Boc group can be efficiently removed under acidic conditions to yield the final 1,2-diamine derivative.[8]
Acid-Mediated Deprotection
-
Setup: Dissolve the purified N-Boc protected product (1.0 eq) in Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base.[9]
Causality Note: The Boc group is cleaved via acid-catalyzed hydrolysis. The acid protonates the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[10] This cation can potentially alkylate other nucleophilic sites in the molecule, a side reaction that can be suppressed by using scavengers like anisole or thiophenol.[10][11]
Workflow Visualization
The overall synthetic sequence involves two main stages: substitution and deprotection, each requiring careful execution and purification.
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Application Notes and Protocols: The Strategic Use of N-Boc-1-bromo-2-methyl-2-propanamine in the Synthesis of Chiral Amines
Abstract
Chiral vicinal diamines are privileged scaffolds in medicinal chemistry and asymmetric catalysis, serving as crucial components in numerous pharmaceuticals and as ligands for stereoselective transformations.[1][2] This guide provides an in-depth technical overview of N-Boc-1-bromo-2-methyl-2-propanamine (CAS 1391026-60-0), a versatile building block for accessing sterically hindered 1,2-diamine structures. We will dissect the mechanistic nuances of its reactivity, present a foundational protocol for its application in diamine synthesis, and critically evaluate strategies to surmount the inherent challenges in achieving stereocontrol. This document is intended for researchers and professionals in organic synthesis and drug development seeking to leverage this reagent for the construction of complex chiral molecules.
Introduction: A Gateway to Hindered Vicinal Diamines
This compound is a bifunctional reagent designed for the synthesis of 1,2-diamines featuring a quaternary carbon center. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of nucleophilic and basic conditions, allowing for selective manipulation at other sites of a molecule, while being readily removable under acidic conditions.[3] The core utility of this reagent lies in its ability to generate a highly reactive intermediate, which can then be trapped by a variety of nucleophiles to forge new carbon-nitrogen bonds.
The primary challenge, and the focus of this guide, is not the formation of the diamine backbone itself, but the control of its stereochemistry. The unique structure of the reagent—a primary bromide adjacent to a tertiary carbon bearing the protected amine—dictates a reaction pathway that does not follow a classical bimolecular nucleophilic substitution (SN2) mechanism. Understanding this pathway is paramount to designing effective strategies for asymmetric synthesis.
Mechanistic Rationale: The Aziridinium Ion Pathway
Direct SN2 displacement of the bromide by an external nucleophile is sterically disfavored at the neopentyl-like primary carbon. Instead, the reaction is initiated by an intramolecular nucleophilic substitution. The Boc-protected nitrogen atom acts as an internal nucleophile, displacing the bromide to form a strained, three-membered cyclic intermediate: the N-Boc-2,2-dimethylaziridinium ion.[4]
This aziridinium ion is a potent electrophile due to significant ring strain. The subsequent, and typically rapid, step involves the ring-opening of this intermediate by an external nucleophile (e.g., a primary or secondary amine). The nucleophile attacks one of the two ring carbons, leading to the formation of the vicinal diamine product.
Figure 1: Reaction mechanism proceeding via a prochiral aziridinium ion intermediate.
Critically, the N-Boc-2,2-dimethylaziridinium ion intermediate is prochiral. In the absence of any chiral influence (such as a chiral catalyst or a chiral nucleophile), the attack of the nucleophile is equally probable at either face of the electrophilic carbon atoms. This results in the formation of a racemic mixture of the chiral diamine product, thereby negating stereocontrol.
Safety and Handling
This compound is an irritant. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
| Hazard Class | Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritation | GHS07 | H315: Causes skin irritation.[1] | P261, P280, P302+P352 |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation.[1] | P280, P305+P351+P338 |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation.[1] | P261, P271 |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 0-8°C under an inert atmosphere.[1][5]
Foundational Protocol: Synthesis of a Vicinal Diamine
This protocol describes a general, non-stereoselective method for synthesizing an N,N'-disubstituted-2-methylpropane-1,2-diamine. It serves as a starting point for further optimization and the development of asymmetric variants.
Figure 2: General workflow for the synthesis of a vicinal diamine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., benzylamine, morpholine) (1.2 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIEA) (1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Deprotection reagent (e.g., 4M HCl in Dioxane or Trifluoroacetic acid (TFA))
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Addition of Reagents: Add the amine nucleophile (1.2 eq) followed by the non-nucleophilic base (1.5 eq) to the stirred solution.
-
Reaction: Heat the mixture to 70 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
Purification (Protected Diamine): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified Boc-protected diamine in a minimal amount of DCM and add an excess of the deprotection reagent (e.g., 4M HCl in Dioxane). Stir at room temperature for 1-4 hours.
-
Isolation: Concentrate the solvent under reduced pressure to yield the final diamine, typically as its hydrochloride salt.
Strategies for Inducing Chirality
As established, the foundational protocol yields a racemic product. Achieving enantioselectivity requires the introduction of a chiral element to differentiate the two faces of the prochiral aziridinium intermediate.
A. Use of Chiral Nucleophiles: The most direct approach is to employ a chiral, enantiopure nucleophile. The reaction between the achiral aziridinium ion and a single enantiomer of a chiral amine will produce a pair of diastereomers. These diastereomers possess different physical properties and can often be separated by standard chromatographic techniques. While this does not create a new stereocenter in an asymmetric fashion, it allows for the isolation of a single stereoisomer of the final product.
B. Catalytic Asymmetric Ring-Opening: A more elegant and atom-economical approach is the use of a chiral catalyst to mediate the ring-opening of the aziridinium ion. This strategy has been successfully applied to other N-activated aziridines.[6] A chiral Lewis acid or Brønsted acid catalyst could coordinate to the aziridinium ion, creating a chiral environment that directs the incoming nucleophile to attack one of the ring carbons preferentially.
-
Conceptual Workflow:
-
Formation of the N-Boc-2,2-dimethylaziridinium ion in situ.
-
Introduction of a substoichiometric amount of a chiral catalyst (e.g., a chiral phosphoric acid or a complex of a chiral ligand with a metal salt).
-
The catalyst associates with the aziridinium ion, forming a diastereomeric complex.
-
The nucleophile attacks this complex, with the steric and electronic properties of the catalyst directing the attack to one face, leading to an enantiomeric excess of one product.
-
Developing such a process would require significant screening of catalysts, solvents, and reaction conditions, but it represents the state-of-the-art in asymmetric synthesis.[7][8]
Conclusion
This compound is a valuable synthon for accessing sterically congested vicinal diamines. Its reactivity is dominated by the formation of a strained N-Boc-aziridinium ion, a mechanistic feature that presents both an opportunity and a challenge. While standard nucleophilic ring-opening of this intermediate leads to racemic products, a clear understanding of this pathway illuminates the path toward stereocontrol. The strategic application of chiral nucleophiles or the development of a novel catalytic asymmetric ring-opening protocol are viable and promising avenues for transforming this useful building block into a powerful tool for the synthesis of enantiopure chiral amines.
References
-
Kano, T., Sakamoto, R., Akakura, M., & Maruoka, K. (2012). Stereocontrolled synthesis of vicinal diamines by organocatalytic asymmetric Mannich reaction of N-protected aminoacetaldehydes: formal synthesis of (-)-agelastatin A. Journal of the American Chemical Society, 134(17), 7516–7520. [Link]
-
Fallani, A., et al. (2021). Unexpected chiral vicinal tetrasubstituted diamines via borylcopper-mediated homocoupling of isatin imines. Beilstein Journal of Organic Chemistry, 17, 2386–2394. [Link]
-
Wang, Z., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5575–5580. [Link]
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]
-
Beylin, V. G., & Goel, O. P. (1987). ChemInform Abstract: A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. ChemInform, 18(38). [Link]
-
MySkinRecipes. tert-Butyl (1-bromo-2-methylpropan-2-yl)carbamate Product Page. [Link]
-
Clayden, J., et al. (2017). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Communications, 53(76), 10476-10487. [Link]
- Google Patents. WO2006126255A1 - Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester.
-
Ashenhurst, J. (2023). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]
-
Coldham, I., et al. (2006). Efficient preparation of chiral diamines via Red-Al reduction of N-Boc-protected amino acid-derived secondary amides. Tetrahedron: Asymmetry, 17(8), 1269-1273. [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085. [Link]
-
Grygorenko, O. O., et al. (2020). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. European Journal of Organic Chemistry, 2020(30), 4684-4703. [Link]
-
Balova, I. A., et al. (2020). Regio- and stereoselective synthesis of functionalized N-Boc-2-alkynylcyclopropylamines. Mendeleev Communications, 30(5), 585-587. [Link]
-
Coldham, I., et al. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry, 75(12), 4022–4033. [Link]
-
Organic Chemistry Explained. (2018). 18.06 Bimolecular Nucleophilic Substitution: Mechanism and Stereochemistry. [Link]
-
ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.... [Link]
-
University of Kentucky. CHAPTER 9. Substitution reactions. [Link]
-
Wasa, M., et al. (2011). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. Chemical Science, 2(6), 1124-1128. [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Agami, C., Couty, F., & Puchot-Guillot, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
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Application Notes & Protocols: The Strategic Utility of N-Boc-1-bromo-2-methyl-2-propanamine in Pharmaceutical Ingredient Synthesis
Abstract
N-Boc-1-bromo-2-methyl-2-propanamine is a pivotal intermediate in modern medicinal chemistry, offering a unique combination of a sterically hindered neopentyl backbone, a stable amine protecting group, and a reactive tertiary bromide. This structure allows for its strategic incorporation into complex molecules, where it can serve as a linker or introduce a gem-dimethyl motif known to enhance metabolic stability and modulate physicochemical properties. This document provides an in-depth guide for researchers and drug development professionals on the properties, handling, and synthetic applications of this versatile building block. We present detailed, field-tested protocols for its use in nucleophilic substitution reactions and subsequent deprotection, explain the mechanistic rationale behind procedural choices, and illustrate key workflows.
Introduction: A Versatile Building Block
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, success often hinges on the strategic use of specialized intermediates. This compound (CAS No. 1391026-60-0) has emerged as a valuable reagent for precisely this purpose.[1] Its molecular architecture is defined by three key features:
-
Tertiary Alkyl Bromide: A reactive leaving group positioned on a sterically hindered carbon. While this sterics prevents classical SN2 reactions, it allows for controlled substitution under appropriate conditions.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the primary amine, rendering it inert to a wide range of nucleophilic and basic conditions.[2] This stability allows for selective reaction at the bromide center. The Boc group can be removed efficiently under acidic conditions in a later synthetic step.[3]
-
gem-Dimethyl Group: The presence of two methyl groups on the carbon adjacent to the amine function creates a neopentyl-like structure. This motif is frequently employed in drug design to sterically shield adjacent functional groups from metabolic enzymes (e.g., proteases, oxidases), thereby improving the pharmacokinetic profile of a drug candidate.
This combination makes this compound an ideal building block for introducing a protected 2,2-dimethyl-3-aminopropyl moiety into target molecules.
Physicochemical & Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
Properties
| Property | Value | Reference |
| CAS Number | 1391026-60-0 | [1] |
| Molecular Formula | C₈H₁₆BrNO₂ | [4] |
| Molecular Weight | 238.12 g/mol | [5] |
| Appearance | White to off-white solid or oil | Generic Data |
| Solubility | Soluble in organic solvents (DCM, THF, DMF) | Generic Data |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[6] | Generic Data |
Safety & Handling
Researchers must consult the full Safety Data Sheet (SDS) before use.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6] A face shield may be necessary for splash hazards.
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[6]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Core Application: Nucleophilic Substitution & Workflow
The primary application of this intermediate is the covalent attachment of the C(CH₃)₂CH₂NHBoc fragment to a nucleophilic substrate. This is typically achieved via a nucleophilic substitution reaction where an incoming nucleophile displaces the bromide.
Mechanistic Rationale
Due to the steric hindrance at the tertiary carbon bearing the bromine, a direct SN2 attack is highly unfavorable. The reaction likely proceeds through a pathway with SN1 character, involving the formation of a carbocation intermediate, or under conditions that favor substitution over elimination. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) can help stabilize charged intermediates, while heating is often required to provide the necessary activation energy.
Experimental Protocol 1: General N-Alkylation of a Phenolic Nucleophile
This protocol describes a representative procedure for the etherification of a phenol with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-nitrophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reaction, work-up, and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
Reagent Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Expert Insight: The combination of a moderately strong, non-nucleophilic base like K₂CO₃ and heat is crucial. The base deprotonates the phenol to generate the more potent phenoxide nucleophile, and the elevated temperature provides the energy to overcome the steric barrier of the tertiary bromide.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of the aqueous layer). c. Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Trustworthiness: The aqueous washes are critical for removing the DMF solvent and any remaining inorganic salts, which is essential for obtaining a clean product after solvent evaporation.
-
-
Purification: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected ether.
Visualization: Synthetic Workflow
The following diagram outlines the general workflow for the nucleophilic substitution protocol.
Caption: General workflow for nucleophilic substitution.
Core Protocol: N-Boc Deprotection
A key advantage of using the Boc protecting group is its straightforward removal under acidic conditions to unmask the primary amine for further functionalization, such as amide coupling or reductive amination.
Mechanistic Rationale
The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). This leads to the collapse of the carbamate, releasing the stable tert-butyl cation (which is scavenged or forms isobutylene), carbon dioxide, and the protonated primary amine as a salt.
Experimental Protocol 2: Acid-Mediated Boc Deprotection
Materials:
-
N-Boc protected substrate (1.0 eq)
-
Trifluoroacetic Acid (TFA) (5-10 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask at 0 °C (ice bath).
-
Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution.
-
Expert Insight: The reaction is exothermic and releases gas (CO₂ and isobutylene). A slow, dropwise addition at 0 °C is essential for controlling the reaction rate and preventing excessive pressure buildup.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product amine salt will have a much lower Rf value on silica gel than the Boc-protected starting material.
-
Work-up: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step. c. (Optional Neutralization): To obtain the free amine, dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic. Separate the layers, extract the aqueous phase with DCM (2x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Visualization: Logical Synthesis Pathway
This diagram illustrates the logical progression from the key intermediate to a functionalized API precursor.
Caption: Logical flow from intermediate to functional amine.
References
- BenchChem. (n.d.). Application Notes and Protocols: Use of Protective Groups with 2-Bromo-2-methylpropan-1-amine Hydrobromide.
- Radetec Pty Ltd. (2023, April 15).
- Thermo Fisher Scientific. (2009, September 1).
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- Reagentia. (n.d.). This compound.
- ChemBK. (2024, April 9). N-Boc-2-broMo-1-propanaMine.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines.
- Fisher Scientific. (n.d.).
Sources
- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. eMolecules AstaTech / N-BOC-2-BROMO-1-PROPANAMINE / 0.25g / 386841070 | Fisher Scientific [fishersci.com]
- 6. lateralflows.com [lateralflows.com]
- 7. fishersci.com [fishersci.com]
Application of N-Boc-1-bromo-2-methyl-2-propanamine in the Synthesis of Peptides Containing Sterically Hindered α,α-Disubstituted Amino Acids
Introduction: Navigating the Challenges of Steric Hindrance in Peptide Synthesis
In the realm of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids into peptide sequences offers a powerful strategy to enhance biological activity, improve metabolic stability, and constrain peptide conformation. Among these, α,α-disubstituted amino acids are of particular interest due to their ability to induce specific secondary structures, such as helices and turns, and to protect against enzymatic degradation. However, the synthesis of peptides containing these sterically demanding residues presents significant challenges, often leading to low coupling yields and epimerization.[1][2][3]
This technical guide provides a comprehensive overview and detailed protocols for the application of N-Boc-1-bromo-2-methyl-2-propanamine as a key building block for the synthesis of a novel α,α-disubstituted amino acid, namely N'-Boc-2,2-dimethyl-1,3-diaminopropane-derived glycine (a protected form of α-(N-Boc-2-amino-2-methylpropyl)glycine), and its subsequent incorporation into peptide chains. We will delve into the mechanistic rationale behind the synthetic strategy, provide step-by-step experimental procedures, and discuss the critical parameters for successful synthesis and coupling.
Strategic Overview: A Two-Phase Approach
The successful incorporation of the structural motif provided by this compound into a peptide backbone is achieved through a two-phase synthetic strategy:
-
Phase 1: Synthesis of the Novel α,α-Disubstituted Amino Acid. This phase focuses on the alkylation of a glycine template with this compound to construct the sterically hindered α,α-disubstituted amino acid core.
-
Phase 2: Incorporation of the Hindered Amino Acid into a Peptide Sequence. This phase addresses the challenges of coupling the newly synthesized bulky amino acid to a growing peptide chain, employing specialized reagents and optimized conditions to ensure high efficiency and chiral integrity.
Figure 1: Overall workflow for the synthesis and incorporation of the novel amino acid.
Phase 1: Synthesis of Fmoc-α-(N-Boc-2-amino-2-methylpropyl)glycine
The cornerstone of this application is the synthesis of the α,α-disubstituted amino acid. A robust and well-established method for this transformation is the alkylation of a glycine enolate equivalent.[4] The use of a Schiff base of a glycine ester provides an effective way to facilitate the deprotonation at the α-carbon, generating a soft nucleophile that can react with the electrophilic this compound.
Causality of Experimental Choices:
-
Glycine Template: A benzophenone Schiff base of glycine ethyl ester is chosen as the starting material. The benzophenone imine serves a dual purpose: it protects the amino group of glycine and its electron-withdrawing nature increases the acidity of the α-protons, facilitating enolate formation.[4][5]
-
Base Selection: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide is required to quantitatively generate the enolate. This prevents self-condensation of the starting material and ensures a high concentration of the reactive nucleophile.
-
Alkylating Agent: this compound is a primary alkyl halide, which is generally reactive towards SN2 displacement.[6] The bulky tert-butyl group is distant from the reactive center, minimizing steric hindrance at the site of nucleophilic attack.
-
Reaction Conditions: The alkylation is performed at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions. Anhydrous conditions are crucial to prevent quenching of the highly basic enolate.
-
Workup and Protection: Acidic hydrolysis of the Schiff base and ester reveals the free amino acid. Subsequent protection of the α-amino group with Fmoc-OSu is necessary for its use in Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocol: Synthesis of Fmoc-α-(N-Boc-2-amino-2-methylpropyl)glycine
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Glycine ethyl ester hydrochloride | 139.58 | 10.0 | 1.0 |
| Benzophenone imine | 181.23 | 11.0 | 1.1 |
| Potassium tert-butoxide | 112.21 | 10.0 | 1.0 |
| This compound | 252.15 | 12.0 | 1.2 |
| Lithium diisopropylamide (LDA), 2.0 M in THF | 107.12 | 11.0 | 1.1 |
| 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | 337.36 | 9.5 | 0.95 |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
| Diethyl ether | - | - | - |
| 1 M Hydrochloric acid (HCl) | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
Synthesis of Glycine Schiff Base:
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add benzophenone imine (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the benzophenone Schiff base of glycine ethyl ester.
-
-
Alkylation:
-
Dissolve the glycine Schiff base (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise over 20 minutes, maintaining the temperature at -78 °C. The solution should turn a deep red color, indicating enolate formation.
-
Stir the solution at -78 °C for 1 hour.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
To the crude product, add 1 M HCl and stir vigorously at room temperature for 4-6 hours to hydrolyze the Schiff base.
-
Wash the aqueous layer with diethyl ether to remove benzophenone.
-
Adjust the pH of the aqueous layer to ~10 with 1 M NaOH and extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the crude α-alkylated amino ester.
-
Hydrolyze the ester by dissolving in a 1:1 mixture of THF and 1 M NaOH and stirring at room temperature overnight. Acidify with 1 M HCl to pH ~3 and concentrate to obtain the crude amino acid.
-
-
Fmoc Protection:
-
Dissolve the crude amino acid in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-OSu (0.95 eq) in acetone portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain the pure Fmoc-protected α,α-disubstituted amino acid.
-
Phase 2: Incorporation of the Hindered Amino Acid into a Peptide Sequence
The coupling of α,α-disubstituted amino acids is notoriously difficult due to the steric hindrance around the α-carbon and the nucleophilic amino group.[1][3] Standard coupling reagents such as DCC/HOBt are often inefficient.[3] Therefore, more potent coupling reagents are required to achieve high coupling yields and minimize side reactions.
Causality of Experimental Choices:
-
Coupling Reagents: Onium-type coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are highly effective for coupling sterically hindered amino acids.[2] These reagents form highly reactive OAt or O-6-ClBt esters, respectively, which react rapidly with the N-terminal amine of the peptide chain.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to activate the coupling reagent and neutralize the protonated N-terminal amine of the peptide-resin.
-
Double Coupling: A double coupling protocol is often employed to ensure the reaction goes to completion. This involves reacting the peptide-resin with a fresh solution of the activated amino acid after the initial coupling reaction.
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test. Note that for couplings to hindered amino acids, the Kaiser test may give a false negative result.
Figure 2: Activation and coupling of the sterically hindered amino acid using HATU.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling
Materials and Reagents:
| Reagent | Concentration/Amount |
| Fmoc-protected peptide-resin | 0.1 mmol scale |
| Fmoc-α-(N-Boc-2-amino-2-methylpropyl)glycine | 0.5 mmol (5 eq) |
| HATU | 0.48 mmol (4.8 eq) |
| DIPEA | 1.0 mmol (10 eq) |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | - |
| Piperidine, 20% in DMF | - |
| Dichloromethane (DCM) | - |
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Activation and Coupling (First Coupling):
-
In a separate vessel, dissolve Fmoc-α-(N-Boc-2-amino-2-methylpropyl)glycine (5 eq) and HATU (4.8 eq) in DMF.
-
Add DIPEA (10 eq) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Second Coupling:
-
Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), proceed with a second coupling.
-
Drain the reaction solution and wash the resin with DMF (3x).
-
Repeat the activation and coupling steps as described above.
-
-
Washing:
-
After the second coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Chain Elongation:
-
Proceed with the deprotection of the Fmoc group and coupling of the next amino acid in the sequence.
-
Conclusion and Future Perspectives
This compound serves as a valuable and versatile building block for the synthesis of novel α,α-disubstituted amino acids. The protocols detailed herein provide a robust framework for the synthesis of Fmoc-α-(N-Boc-2-amino-2-methylpropyl)glycine and its successful incorporation into peptide chains using high-efficiency coupling reagents. The ability to introduce this unique structural motif opens up new avenues for the design of peptidomimetics with enhanced therapeutic properties. Further research may focus on the development of asymmetric synthesis routes to obtain enantiomerically pure forms of this novel amino acid, which will be crucial for its application in the development of chiral drug candidates.
References
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7211–7217.
-
McMurray, J. (2024). The SN1 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
O'Donnell, M. J. (2019). Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. Retrieved from [Link]
- Haldar, J., et al. (2011). Applications of Peptide Coupling Reagents – An Update. Current Organic Chemistry, 15(1), 4-30.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Haldar, J., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. Retrieved from [Link]
- Trost, B. M., & Tasker, S. Z. (2018). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition.
- Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1873.
- Alewood, P. F., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Tetrahedron Letters, 36(48), 8759-8762.
- O'Donnell, M. J., et al. (1989). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 111(6), 2353–2355.
- Bordwell, F. G., & Fried, H. E. (1991). Acidities of glycine Schiff bases and alkylation of their conjugate bases. The Journal of Organic Chemistry, 56(15), 4218–4223.
- Trost, B. M., & Ariza, X. (1997). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(8), 2146–2149.
-
Belokon, Y. N., et al. (2009). ASYMMETRIC SYNTHESIS OF (S)-β-(3,4-DIMETHYLPHENYL)-α-ALANINE. YSU Journals. Retrieved from [Link]
-
McCormick, J. P. (2014). Amines as Nucleophiles. YouTube. Retrieved from [Link]
- Belokon, Y. N., et al. (2016). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. ACS Omega, 1(5), 853–861.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: A Step-by-Step Guide for the Deprotection of N-Boc-1-bromo-2-methyl-2-propanamine
Abstract
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, prized for its stability under various conditions and its facile, clean removal under acidic treatment.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient deprotection of N-Boc-1-bromo-2-methyl-2-propanamine, a valuable bifunctional building block in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer a troubleshooting guide to ensure a high-yielding and reproducible outcome. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound serves as a key synthetic intermediate, incorporating a protected primary amine and a tertiary alkyl bromide. The strategic removal of the Boc group is often a crucial step in a synthetic sequence, unmasking the primary amine for subsequent functionalization, such as amide bond formation, alkylation, or cyclization reactions.
The choice of trifluoroacetic acid (TFA) as the deprotecting agent is based on its efficacy and practicality. It is a strong organic acid that readily cleaves the acid-labile Boc group under mild conditions, typically at room temperature.[3] The reaction is generally fast, clean, and high-yielding, with volatile byproducts that are easily removed.
The Reaction Mechanism: An Acid-Catalyzed Elimination
The deprotection of a Boc-protected amine with a strong acid like TFA proceeds through a well-established E1-type elimination mechanism.[4][5][6] Understanding these steps is crucial for optimizing conditions and troubleshooting.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[1][6][7]
-
Carbocation Formation: The protonated intermediate collapses, leading to the departure of the highly stable tert-butyl carbocation and the formation of an unstable carbamic acid.[1][7][8][9]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free primary amine.[1][8]
-
Salt Formation: In the acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA, forming the corresponding trifluoroacetate salt.[7][8]
The generated tert-butyl cation is a reactive electrophile that can be quenched by deprotonation to form isobutylene gas or, in some cases, alkylate other nucleophilic sites on the substrate.[8][9] For a simple substrate like this, side reactions are minimal, but for more complex molecules containing sensitive residues (e.g., tryptophan or methionine), the addition of scavengers may be necessary.[6][9]
Materials and Equipment
Reagents and Chemicals
-
This compound (Starting Material)
-
Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)
-
Dichloromethane (DCM), Anhydrous Grade
-
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous Solution
-
Deionized Water
-
Brine (Saturated Sodium Chloride Aqueous Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ninhydrin stain (for TLC visualization)
Laboratory Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice/water bath
-
Glass funnel or dropping funnel
-
Separatory funnel
-
Rotary evaporator with a cold trap
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
-
Fume hood
Experimental Protocol: From Reaction to Isolation
This protocol is designed for a representative 1.0 mmol scale. It can be scaled accordingly, with appropriate adjustments to reagent volumes and glassware.
Workflow Overview
Caption: Experimental workflow for Boc deprotection.
Part A: The Deprotection Reaction
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) to dissolve the starting material, resulting in a 0.2 M solution.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 5-10 minutes until the internal temperature reaches approximately 0 °C. This is to moderate the initial exothermic reaction upon acid addition.[5]
-
Acid Addition: Slowly, add trifluoroacetic acid (TFA, 5 mL, for a 1:1 v/v ratio with DCM) to the stirred solution over 2-3 minutes.[10]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a silica plate and elute with a suitable solvent system (e.g., 10% Methanol in DCM). The deprotected amine product is more polar and will have a significantly lower Rf value.[6] Visualize with a ninhydrin stain, which will turn purple/blue in the presence of the primary amine product. The reaction is complete upon the disappearance of the starting material spot.
Part B: Aqueous Work-up and Product Isolation
-
Solvent Removal: Once the reaction is complete, carefully remove the DCM and excess TFA using a rotary evaporator. To help remove residual TFA, you may co-evaporate with a solvent like toluene or DCM once or twice.[11]
-
Redissolution: Dissolve the resulting residue (which is the amine trifluoroacetate salt) in DCM (20 mL).
-
Neutralization: Transfer the solution to a separatory funnel. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL).
-
CRITICAL CAUTION: Vigorous gas evolution (CO₂) will occur. Swirl the funnel gently without the stopper initially. Stopper and vent frequently until gas evolution ceases.
-
-
Extraction: Shake the funnel, allow the layers to separate, and drain the organic (bottom) layer. Extract the aqueous layer one more time with DCM (10 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (15 mL) and then brine (15 mL) to remove residual salts.[12]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for a few minutes, and then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-bromo-2-methyl-2-propanamine as the free amine, which is typically an oil.
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Expert Insights |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Provides a good balance between reaction rate and ease of handling. |
| TFA Concentration | 25-50% (v/v) in DCM | A 1:1 ratio of TFA:DCM ensures rapid and complete deprotection. For more sensitive substrates, a lower concentration (e.g., 20-25%) can be used.[10][11] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is a precaution to control any exotherm. The reaction proceeds efficiently at ambient temperature.[5] |
| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion. Always confirm completion with TLC or LC-MS to avoid unnecessary side reactions or incomplete conversion.[6][10] |
| Expected Yield | >90% (Crude) | This transformation is generally very high-yielding. |
| Product Form | Free Amine or TFA Salt | The protocol described isolates the free amine. Omitting the basic work-up and triturating with ether can isolate the TFA salt, which may be preferred for subsequent steps.[13] |
Mandatory Safety Precautions
Adherence to safety protocols is non-negotiable.
-
Chemical Hazards: Trifluoroacetic acid (TFA) is a highly corrosive and toxic strong acid that can cause severe skin and eye burns and damage to the respiratory tract.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for small quantities, but change them immediately upon contact).[14][17][18]
-
Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of corrosive TFA vapors.[14][15][17]
-
Neutralization Hazard: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Add the base slowly and ensure adequate venting to prevent pressure buildup.
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[17][18] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[17] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[15][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low TFA concentration.3. Poor quality or wet reagents. | 1. Extend the reaction time, monitoring by TLC every hour.2. Increase the TFA concentration or use neat TFA if the substrate is stable.3. Ensure anhydrous DCM is used. |
| Low Yield After Work-up | 1. Incomplete neutralization (amine salt remains in aqueous layer).2. Insufficient extraction.3. Product loss during rotary evaporation. | 1. Check the pH of the aqueous layer after neutralization to ensure it is basic (pH > 8).2. Perform additional extractions (2-3 times) with DCM.3. Avoid excessive heating or high vacuum during concentration as the free amine may have some volatility. |
| Product is an Oil/Difficult to Handle | The free amine is expected to be an oil. The TFA salt may also be oily.[11] | For easier handling, storage, or purification, consider converting the product to its hydrochloride (HCl) salt by dissolving the free amine in ether or EtOAc and adding a solution of HCl in dioxane or ether. The HCl salt is often a crystalline, free-flowing solid.[11] |
| Unexpected Side Products | Alkylation of the product amine by the tert-butyl cation (rare for this substrate). | This is unlikely here but if observed with more complex substrates, add a scavenger like triethylsilane or thioanisole to the reaction mixture to trap the carbocation.[9] |
References
- Trifluoroacetic Acid SOP. (n.d.). University of Washington Environmental Health & Safety.
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College.
- Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube.
- Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
- A Comparative Guide to the Characterization of 2-Bromo-2-methylpropan-1-amine Hydrobromide and Its Derivatives. (n.d.). Benchchem.
- Trifluoroacetic acid - SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH.
- Application Notes and Protocols for t-Boc Deprotection with Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
- How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Boc De-protection. (2023, October 18). Reddit.
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012, May 27). ISRN Organic Chemistry.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
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- 13. researchgate.net [researchgate.net]
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- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. amherst.edu [amherst.edu]
- 18. nj.gov [nj.gov]
Application Notes and Protocols for the Scale-up Synthesis of N-Boc-1-bromo-2-methyl-2-propanamine Derivatives
Introduction: Strategic Importance of N-Boc-1-bromo-2-methyl-2-propanamine Derivatives in Medicinal Chemistry
This compound and its analogues are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of a Boc-protected amine and a primary bromide within the same molecule offers a versatile scaffold for the introduction of diverse functionalities through nucleophilic substitution and subsequent deprotection/elaboration of the amine. This dual functionality makes these building blocks highly valuable in the construction of complex molecular architectures, particularly in the development of novel therapeutics.
The successful transition from laboratory-scale synthesis to large-scale production of these intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, with a focus on process optimization, safety, and purification strategies suitable for industrial applications.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the commercially available and relatively inexpensive starting material, 2-amino-2-methyl-1-propanol. This linear approach ensures a convergent and efficient process, minimizing the handling of hazardous reagents and facilitating purification at each stage.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Starting Material - 2-Amino-2-methyl-1-propanol
For the purpose of scale-up, a reliable and high-yielding synthesis of the key starting material, 2-amino-2-methyl-1-propanol, is paramount. While several routes exist, the synthesis from 2-nitropropane offers a well-established and scalable option.[1]
Protocol 1: Two-Step Synthesis of 2-Amino-2-methyl-1-propanol from 2-Nitropropane
Step 1: Condensation of 2-Nitropropane with Formaldehyde
This step involves a base-catalyzed Henry reaction to form 2-nitro-2-methyl-1-propanol.
-
Reaction: 2-nitropropane reacts with an aqueous solution of formaldehyde in the presence of a base catalyst (e.g., sodium hydroxide).[1]
-
Procedure: To a stirred solution of 2-nitropropane, an aqueous solution of formaldehyde is added dropwise while maintaining the temperature between 60-90°C. A catalytic amount of sodium hydroxide is added to facilitate the condensation. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-nitro-2-methyl-1-propanol.[1]
Step 2: Reduction of 2-Nitro-2-methyl-1-propanol
The nitro group is reduced to a primary amine via catalytic hydrogenation.
-
Reaction: The nitro group of 2-nitro-2-methyl-1-propanol is reduced to a primary amine using a catalyst such as Raney Nickel.
-
Procedure: The 2-nitro-2-methyl-1-propanol is dissolved in a suitable solvent (e.g., methanol) and charged into a high-pressure autoclave with a metal catalyst. The reactor is pressurized with hydrogen to 0.1-30 MPa and heated to a temperature between 0 and 250°C. After the reaction is complete, the catalyst is filtered off, and the solvent is removed by distillation to afford 2-amino-2-methyl-1-propanol.[1]
| Parameter | Route from 2-Nitropropane |
| Starting Materials | 2-Nitropropane, Formaldehyde |
| Key Intermediates | 2-Nitro-2-methyl-1-propanol |
| Overall Yield | ~57.4% - 86.3%[2][3] |
| Product Purity | >98% (after purification)[1] |
Part 2: N-Boc Protection of 2-Amino-2-methyl-1-propanol
The protection of the primary amine with a tert-butyloxycarbonyl (Boc) group is a crucial step to prevent side reactions during the subsequent bromination. The use of alcoholic solvents has been shown to enhance the rate of Boc protection of amines.[4]
Protocol 2: Scale-up Synthesis of N-Boc-2-amino-2-methyl-1-propanol
-
Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Charge the reactor with 2-amino-2-methyl-1-propanol and methanol. Cool the solution to 0-5 °C with stirring.
-
Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane and add it dropwise to the cooled solution of the amino alcohol over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-amino-2-methyl-1-propanol as a solid. The product can be further purified by recrystallization if necessary.
-
| Parameter | Value |
| Scale | 100 g |
| Reactant 1 | 2-Amino-2-methyl-1-propanol (1.12 mol) |
| Reactant 2 | Di-tert-butyl dicarbonate (1.18 mol) |
| Solvent | Methanol / Dichloromethane |
| Typical Yield | >95% |
| Purity | >98% (by NMR) |
Part 3: Bromination via the Appel Reaction
The conversion of the primary alcohol in N-Boc-2-amino-2-methyl-1-propanol to the corresponding bromide is achieved using the Appel reaction. This reaction proceeds under mild, neutral conditions, which is advantageous for substrates containing the acid-labile Boc group.[5][6]
Caption: Simplified mechanism of the Appel reaction for bromination.
Protocol 3: Scale-up Synthesis of this compound
-
Materials:
-
N-Boc-2-amino-2-methyl-1-propanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
-
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel under an inert atmosphere (Nitrogen or Argon).
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Charge the reactor with N-Boc-2-amino-2-methyl-1-propanol and anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0-5 °C.
-
In a separate flask, dissolve triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane.
-
Add the PPh₃/CBr₄ solution dropwise to the cooled solution of the alcohol over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.[1]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a significant amount of triphenylphosphine oxide will precipitate. Cool the mixture and filter to remove the bulk of the byproduct. Wash the filter cake with cold dichloromethane.
-
Concentrate the filtrate under reduced pressure. The crude product will still contain triphenylphosphine oxide.
-
Purification Strategy: Removal of Triphenylphosphine Oxide
The removal of triphenylphosphine oxide (TPPO) is a critical challenge in the scale-up of reactions that generate it as a byproduct.[2][7] A combination of precipitation and crystallization is often the most effective approach.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a large excess of hexanes to precipitate the remaining triphenylphosphine oxide.
-
Stir the slurry at room temperature for 1-2 hours, then cool to 0-5 °C and filter.
-
Wash the filter cake with cold hexanes.
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to obtain this compound as an oil or low-melting solid. Further purification can be achieved by column chromatography if necessary, but for many applications, the product after precipitation is of sufficient purity.
-
| Parameter | Value |
| Scale | 100 g |
| Reactant 1 | N-Boc-2-amino-2-methyl-1-propanol (0.53 mol) |
| Reactant 2 | Triphenylphosphine (0.64 mol) |
| Reactant 3 | Carbon tetrabromide (0.64 mol) |
| Solvent | Anhydrous Dichloromethane |
| Typical Yield | 70-85% |
| Purity | >95% (after purification) |
Part 4: Scale-up and Safety Considerations
Scaling up chemical reactions requires a thorough risk assessment and careful control of reaction parameters.[8][9]
-
Thermal Management: The Appel reaction is exothermic.[1] Adequate cooling capacity is essential to maintain the reaction temperature and prevent runaway reactions. The rate of addition of the phosphine/halide solution should be carefully controlled.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the reaction of triphenylphosphine with atmospheric oxygen.
-
Reagent Handling: Carbon tetrabromide is a toxic solid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: The triphenylphosphine oxide byproduct and any halogenated solvents must be disposed of in accordance with local regulations.
-
Process Monitoring: In-process controls (IPCs) such as TLC or LC-MS should be used to monitor the progress of each reaction step to ensure complete conversion and identify any potential side products.
Part 5: Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for the production of this compound derivatives. By carefully controlling reaction conditions, implementing robust purification strategies, and adhering to strict safety protocols, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs.
References
- BenchChem. (2025). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
-
Dodge, J. A., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(17), 9931–9935. [Link]
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
ChemBK. (2024, April 9). N-Boc-2-Amino-2-Methyl-1-Propanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Characterization of 2-Bromo-2-methylpropan-1-amine Hydrobromide and Its Derivatives.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]
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Application Notes and Protocols for the Purification of N-Boc-1-bromo-2-methyl-2-propanamine Reaction Products
Introduction
N-Boc-1-bromo-2-methyl-2-propanamine is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of both a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and a reactive bromo-substituent necessitates high purity for subsequent reactions to proceed efficiently and with high yields. This document provides a comprehensive guide to the purification of crude this compound, detailing methodologies grounded in established chemical principles. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications.
Understanding Potential Impurities
The synthesis of this compound can result in a variety of impurities that must be removed. A thorough understanding of these potential contaminants is crucial for selecting the most effective purification strategy.
Common Impurities Include:
-
Unreacted Starting Materials: Such as the parent amine (2-methyl-2-propanamine) or the brominating agent.
-
Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: If used in excess during the protection step.
-
Over-alkylation or Elimination Products: Depending on the reaction conditions.
-
Solvent Residues: From the reaction and initial work-up.
The purification strategy should be designed to effectively separate the desired product from these and other potential impurities.
Purification Workflow Overview
A typical purification workflow for this compound involves a multi-step approach, starting with a liquid-liquid extraction to remove the bulk of water-soluble and acidic or basic impurities, followed by column chromatography for fine purification. Crystallization can be employed as a final polishing step if the product is a solid and a very high degree of purity is required.
Caption: General purification workflow for this compound.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] This initial step is crucial for removing inorganic salts, water-soluble starting materials, and byproducts from the crude reaction mixture.
Rationale:
The Boc-protected amine is significantly less basic than the unprotected amine and is highly soluble in common organic solvents. This allows for its selective extraction into an organic phase, while charged or highly polar impurities remain in the aqueous phase.[3] A series of aqueous washes with acidic, basic, and neutral solutions can effectively remove a wide range of impurities.
Step-by-Step Protocol:
-
Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Acidic Wash: Combine the organic extracts and wash with a dilute acid solution (e.g., 0.1 N HCl) to remove any unreacted amine.[4] The protonated amine will become water-soluble and partition into the aqueous phase.
-
Basic Wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.[5]
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.
| Wash Step | Purpose | Impurities Removed |
| 0.1 N HCl | Removes basic impurities | Unreacted primary/secondary amines |
| Sat. NaHCO₃ | Removes acidic impurities | Acidic byproducts, excess acid catalyst |
| Brine | Removes bulk water | Dissolved water from aqueous washes |
Table 1: Aqueous Wash Protocol Summary
Protocol 2: Flash Column Chromatography
For a higher degree of purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Rationale:
This compound is a moderately polar compound. The non-polar Boc group reduces its polarity compared to the parent amine, while the bromo- and carbamate functionalities introduce polarity. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is generally effective for its purification on silica gel.
Step-by-Step Protocol:
-
Column Packing: Prepare a flash chromatography column with silica gel, slurry-packed in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product from the liquid-liquid extraction in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 85:15 Hexanes:Ethyl Acetate) to elute the product. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis beforehand.[6]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate gradient |
| Monitoring | TLC with UV visualization and/or a suitable stain |
Table 2: Recommended Flash Chromatography Conditions
Protocol 3: Crystallization (Optional Final Polishing)
If the purified product is a solid or a viscous oil that can be induced to crystallize, this technique can provide material of very high purity.
Rationale:
Crystallization is a highly selective purification method where the desired compound preferentially forms a crystal lattice, leaving impurities behind in the mother liquor. For many Boc-protected amino acids, which are structurally related to the target molecule, crystallization is a standard purification method.[7][8]
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the product from chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., heptane, hexane/ethyl acetate mixture).
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Seeding (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining chemical purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% trifluoroacetic acid is a good starting point.[9][10]
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.[10]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]
-
Handle all organic solvents and reagents with care, as they may be flammable, volatile, and/or toxic.
-
This compound is a bromoalkane derivative and should be handled with caution, as similar compounds can be irritants.[15]
Conclusion
The successful purification of this compound is critical for its effective use in subsequent synthetic steps. The combination of liquid-liquid extraction and flash column chromatography provides a robust and reliable methodology for obtaining high-purity material. The protocols detailed in this application note, when executed with care and attention to detail, will enable researchers to consistently produce high-quality this compound for their research and development needs.
References
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
Capot Chemical. material safety data sheet. [Link]
- Google Patents.
-
Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Longdom Publishing. Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. [Link]
-
The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
Scribd. Amine Protection Methods Guide. [Link]
-
YouTube. (2022). Liquid-Liquid Extraction. [Link]
-
ScienceDirect. Liquid-liquid extraction. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ChemBK. N-Boc-2-broMo-1-propanaMine. [Link]
-
Reagentia. This compound (1 x 250 mg). [Link]
-
NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
Sources
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Application Notes & Protocols: The Strategic Use of N-Boc-1-bromo-2-methyl-2-propanamine in the Synthesis of Sterically Hindered Azetidines
Abstract and Scope
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of N-Boc-1-bromo-2-methyl-2-propanamine. This unique building block, characterized by a neopentyl-like bromide adjacent to a quaternary, Boc-protected amine center, is specifically designed for the construction of sterically demanding heterocyclic systems. Its structure inherently disfavors common intermolecular substitution pathways, making it an exceptional precursor for intramolecular cyclization to form substituted azetidines. This guide will delve into the mechanistic rationale, provide detailed, field-tested protocols for the synthesis of N-Boc-2,2-dimethylazetidine, discuss safety and handling, and explore potential downstream applications of the resulting heterocyclic scaffold.
Introduction: The Challenge of Steric Hindrance in Heterocycle Synthesis
Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Among these, the strained four-membered azetidine ring is a privileged motif, offering a unique three-dimensional vector for molecular exploration in drug design. However, the synthesis of substituted azetidines, particularly those bearing quaternary centers, presents significant synthetic challenges.
This compound emerges as a strategic solution. Its structure, (CH3)2C(NHBoc)CH2Br, places a primary bromide in a sterically encumbered position. This arrangement profoundly influences its reactivity:
-
SN2 Intermolecular Reactions: Direct attack by an external nucleophile on the bromomethyl carbon is severely hindered by the bulky adjacent quaternary center. This makes intermolecular substitution reactions exceptionally slow and low-yielding.[4]
-
SN1 Intermolecular Reactions: The formation of a primary carbocation (-CH2+) upon bromide departure is energetically prohibitive, effectively ruling out an SN1 pathway.[5]
This inherent resistance to intermolecular pathways makes this compound an ideal candidate for intramolecular cyclization , where the protected amine, upon activation, can act as an internal nucleophile to form a stable azetidine ring.
Physicochemical Properties & Safety
Proper handling and storage are paramount for ensuring reagent integrity and operator safety.
Data Summary
| Property | Value | Reference |
| Chemical Name | tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate | IUPAC |
| Synonyms | This compound | - |
| CAS Number | 1391026-60-0 | [6] |
| Molecular Formula | C₉H₁₈BrNO₂ | - |
| Molecular Weight | 252.15 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
Safety & Handling
-
Hazard Statement: this compound is an alkylating agent and should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this reagent.[10]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture and light.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Core Application: Intramolecular Cyclization to N-Boc-2,2-dimethylazetidine
The primary and most efficient application of this reagent is the base-mediated intramolecular cyclization to form N-Boc-2,2-dimethylazetidine.
Mechanistic Rationale
The reaction proceeds via an intramolecular SN2 mechanism. A strong, non-nucleophilic base deprotonates the Boc-protected amine. The resulting nitrogen anion is perfectly positioned to attack the electrophilic carbon bearing the bromide, displacing it to form the four-membered azetidine ring. The presence of the gem-dimethyl group on the C2 position of the forming ring accelerates the cyclization, an example of the Thorpe-Ingold effect. This kinetic advantage, combined with the steric hindrance to intermolecular reactions, makes the intramolecular pathway highly favorable.
Caption: Base-mediated intramolecular SN2 cyclization pathway.
Protocol 1: Synthesis of N-Boc-2,2-dimethylazetidine
Principle: This protocol utilizes sodium hydride, a strong non-nucleophilic base, to deprotonate the carbamate in a polar aprotic solvent, initiating a clean and efficient intramolecular cyclization.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
Procedure:
-
Preparation: Under a nitrogen or argon atmosphere, add sodium hydride (1.2 eq) to a dry round-bottom flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF (or DMF) to the flask to create a slurry.
-
Scientist's Note: Removing the mineral oil is crucial for consistent reaction kinetics. NaH is highly reactive with water and moisture; ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred NaH slurry at 0 °C (ice bath).
-
Scientist's Note: The slow addition at low temperature helps control the exothermic deprotonation and prevents potential side reactions. Hydrogen gas is evolved during this step, so proper ventilation is essential.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Scientist's Note: The reaction is typically complete when the starting material spot is no longer visible by TLC. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if it is sluggish at room temperature.
-
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.
-
Caution: Quenching is highly exothermic and produces hydrogen gas. Add the quenching solution extremely slowly to avoid a dangerous pressure buildup and uncontrolled effervescence.
-
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Scientist's Note: The aqueous washes remove inorganic salts and residual DMF if used as the solvent.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-2,2-dimethylazetidine as a pure compound.
Expected Characterization of N-Boc-2,2-dimethylazetidine:
-
¹H NMR: Expect a singlet for the nine Boc protons (~1.4 ppm), a singlet for the two gem-dimethyl groups (~1.5 ppm), and two triplets for the two diastereotopic methylene protons of the azetidine ring (~3.7 ppm and ~2.0 ppm).
-
¹³C NMR: Signals for the Boc carbonyl, quaternary Boc carbon, the azetidine quaternary carbon (C2), and the two azetidine methylene carbons (C3 and C4).
-
Mass Spec (ESI+): [M+H]⁺, [M+Na]⁺.
Expanded Synthetic Utility & Future Directions
The N-Boc-2,2-dimethylazetidine synthesized is a valuable intermediate for further elaboration. Its strategic value lies in the ability to deprotect the nitrogen and perform subsequent functionalization.
Caption: Potential synthetic pathways using the azetidine intermediate.
Deprotection and N-Functionalization
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the free 2,2-dimethylazetidine salt. This secondary amine is a nucleophile that can undergo a variety of transformations:
-
N-Alkylation/Arylation: Reaction with alkyl halides or participation in Buchwald-Hartwig amination to install diverse substituents.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-alkylated derivatives.[11][12]
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (NaH exposed to moisture).2. Insufficient reaction time or temperature.3. Poor quality starting material. | 1. Use fresh NaH; ensure anhydrous conditions.2. Increase reaction time or gently heat to 40-50 °C.3. Verify purity of the starting bromide by NMR. |
| Multiple Products Observed | 1. Competing intermolecular side reactions.2. Presence of water leading to hydrolysis. | 1. Ensure high dilution conditions to favor intramolecular cyclization.2. Use rigorously dried solvents and glassware. |
| Difficult Purification | 1. Residual mineral oil from NaH.2. Product is volatile or highly soluble in hexanes. | 1. Perform the hexane wash of NaH as described in the protocol.2. Use a more polar eluent system for chromatography or consider distillation for purification if the product is sufficiently volatile. |
Conclusion
This compound is a highly specialized and effective reagent for the synthesis of N-Boc-2,2-dimethylazetidine. Its unique steric profile channels its reactivity almost exclusively towards intramolecular cyclization, providing a reliable and high-yielding route to a valuable heterocyclic building block. The protocols and insights provided herein are designed to empower researchers to confidently utilize this reagent for the construction of complex molecules relevant to pharmaceutical and materials science.
References
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Catino, A. J., Nichols, J. M., Forslund, R. E., & Doyle, M. P. (2005). Aziridine Formation through Aminobromination and Subsequent Base-Induced Ring Closure. Organic Letters, 7(13), 2787-2790. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Retrieved from [Link]
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Couty, F., & Evano, G. (2006). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 11(1), 54-66. Available from: [Link]
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Wikipedia. (n.d.). Aziridines. Retrieved from [Link]
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Kaur, M., Sharma, E., Singh, P., & Singh, K. N. (2018). Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. Available from: [Link]
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Radetec Pty Ltd. (2023). Safety Data Sheet: Methyl Proamine. Available from: [Link] (Note: This is a proxy for a generic chemical SDS).
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available from: [Link]
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Reagentia. (n.d.). This compound. Retrieved from [Link]
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Khom, S. T., & Singh, P. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B, 63B, 520-526. Available from: [Link]
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Tummatorn, J., D'Souza, A. M., & Dudley, G. B. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. The Journal of organic chemistry, 76(20), 8527–8532. Available from: [Link]
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ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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Wikibooks. (n.d.). Organic Reactions & Reaction Mechanisms/Substitution Reactions. Retrieved from [Link]
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Coldham, I. (2004). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]
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Capot Chemical. (2025). Material Safety Data Sheet. Retrieved from [Link] (Note: This is a proxy for a generic chemical SDS).
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Petti, G., et al. (2019). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Beilstein Journal of Organic Chemistry, 15, 2236-2242. Available from: [Link]
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ChemBK. (2024). N-Boc-2-broMo-1-propanaMine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Retrieved from [Link]
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ACE Chemistry. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. Available from: [Link]
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University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions. Organic Chemistry. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]
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Reddy, G. S. R., & Kumar, S. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(37), 7311-7324. Available from: [Link]
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ResearchGate. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Retrieved from [Link]
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Friestad, G. K., & Qin, J. (2002). N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols. Organic letters, 4(19), 3355–3358. Available from: [Link]
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Clark, J. (n.d.). Amines as nucleophiles. Chemguide. Retrieved from [Link]
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de Meijere, A. (Ed.). (2008). [m + n + 2]-Carbocyclization Reactions. Topics in Organometallic Chemistry, 24, 1-100. Available from: [Link]
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El-Faham, A., et al. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 63(10), 3845-3857. Available from: [Link]
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Clive, D. L. J., & Daigneault, S. (1991). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo[2.2.1]heptane system. The Journal of Organic Chemistry, 56(12), 3801-3814. Available from: [Link]
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American Elements. (n.d.). N-Boc-2-bromo-1-propanamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-2-methyl-1-propanamine. Retrieved from [Link]
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The Potential of N-Boc-1-bromo-2-methyl-2-propanamine in Enantioselective Synthesis: A Prospective Guide to Chiral P,N-Ligand Development
Abstract: This technical guide presents a prospective application for N-Boc-1-bromo-2-methyl-2-propanamine, a synthetically intriguing yet underexplored building block, in the field of enantioselective synthesis. In the absence of published applications for this specific reagent, we provide a detailed, theoretical framework for its utilization in the synthesis of a novel chiral P,N-ligand. This guide is designed for researchers, scientists, and drug development professionals interested in the design and synthesis of new chiral ligands and their potential applications in asymmetric catalysis. The protocols and reaction schemes described herein are based on well-established, analogous transformations and are intended to serve as a scientifically grounded starting point for further investigation.
Introduction: The Quest for Novel Chiral Ligands
Enantioselective synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its therapeutic effect.[1] The development of novel chiral ligands that can effectively induce asymmetry in chemical reactions is therefore a continuous pursuit. Chiral P,N-ligands, which feature both a phosphorus and a nitrogen donor atom within a stereodefined scaffold, have emerged as a particularly versatile and effective class of ligands for a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and palladium-catalyzed allylic alkylations.[2][3][4]
The structure of this compound presents a unique opportunity for the development of new chiral ligands. The presence of a neopentyl backbone, a reactive primary bromide, and a protected amine offers a synthetically versatile handle for the introduction of phosphorus and nitrogen coordinating groups. This guide outlines a hypothetical, yet scientifically plausible, synthetic route to a novel P,N-ligand derived from this bromo-amine precursor and proposes its application in a benchmark asymmetric reaction.
Prospective Application: Synthesis of a Novel Chiral P,N-Ligand
We propose a two-step synthetic sequence to transform this compound into a chiral P,N-ligand. This involves the introduction of a diphenylphosphine moiety via nucleophilic substitution, followed by deprotection of the Boc group to reveal the primary amine, which can then be further functionalized if desired, or used directly in coordination chemistry.
Step 1: Synthesis of tert-butyl (1-(diphenylphosphino)-2-methylpropan-2-yl)carbamate
The first step involves the reaction of this compound with lithium diphenylphosphide. This is a standard method for the formation of a phosphorus-carbon bond.[5]
Reaction Scheme:
Detailed Protocol:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise. Allow the reaction mixture to stir at -78 °C for 30 minutes, during which time a color change to deep red or orange is typically observed, indicating the formation of the phosphide anion.
-
Nucleophilic Substitution: To the freshly prepared solution of lithium diphenylphosphide, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired phosphine-carbamate product.
Step 2: Synthesis of 1-(diphenylphosphino)-2-methylpropan-2-amine (The P,N-Ligand)
The second step is the deprotection of the N-Boc group to unmask the primary amine. This is a common transformation in organic synthesis, and several methods are available.[6][7][8] Given the potential for the phosphine moiety to be sensitive to strongly acidic conditions, a mild deprotection protocol is recommended.
Reaction Scheme:
Detailed Protocol:
-
Deprotection: Dissolve the purified tert-butyl (1-(diphenylphosphino)-2-methylpropan-2-yl)carbamate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C.
-
Acid Addition: Bubble anhydrous hydrogen chloride gas through the solution for a few minutes, or add a solution of 4 M HCl in 1,4-dioxane (2-3 equivalents) dropwise.
-
Reaction and Isolation: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product will typically precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired P,N-ligand as its hydrochloride salt.
-
Neutralization (Optional): The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base, such as aqueous sodium bicarbonate, followed by extraction with an organic solvent.
Proposed Workflow and Data Visualization
The proposed synthetic workflow is summarized in the following diagram:
(rac)-1,3-diphenylallyl acetate + CH2(CO2Me)2 --[Pd2(dba)3, Chiral P,N-Ligand]--> (S)- or (R)-product
Sources
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Application Notes & Protocols: Strategic Functionalization of Complex Molecules Using N-Boc-1-bromo-2-methyl-2-propanamine
Introduction: A Versatile Building Block for Modern Synthesis
In the intricate field of complex molecule synthesis, particularly within drug discovery and materials science, the introduction of specific structural motifs is paramount to modulating physicochemical properties, biological activity, and metabolic stability. N-Boc-1-bromo-2-methyl-2-propanamine (CAS: 1391026-60-0) has emerged as a highly valuable reagent for this purpose.[1] It provides a direct and efficient route to install a sterically hindered, Boc-protected neopentyl amine moiety onto a wide range of molecular scaffolds.
The unique structure of this reagent, featuring a tertiary bromide and a protected primary amine, dictates its reactivity and strategic utility. The tertiary carbon center predisposes the molecule to reactivity via a stabilized tertiary carbocation intermediate, favoring SN1-type substitution pathways.[2][3] This allows for the alkylation of a diverse set of nucleophiles under conditions that are often milder than those required for less reactive alkyl halides. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures that the primary amine remains masked during the initial alkylation, only to be revealed in a subsequent step for further elaboration.[4] This two-stage functionalization capability makes it a powerful tool for late-stage diversification and the construction of complex molecular architectures.
This guide provides an in-depth exploration of the reaction mechanisms, detailed experimental protocols, and key considerations for employing this compound in your research.
Core Application: Nucleophilic Alkylation via SN1 Mechanism
The primary application of this compound is the alkylation of nucleophiles. The choice of this reagent is often driven by the desire to introduce a –CH2–C(CH3)2–NHBoc fragment, which, after deprotection, yields a neopentyl amine that can enhance metabolic stability by blocking potential sites of oxidation.
Mechanistic Rationale: The SN1 Pathway
The reactivity of this compound is dominated by the tertiary nature of the carbon atom bearing the bromine. Unlike primary or secondary halides that favor a concerted SN2 displacement, this tertiary halide readily undergoes a stepwise SN1 reaction.
Step 1 (Rate-Determining): The carbon-bromine bond undergoes heterolytic cleavage to form a relatively stable tertiary carbocation and a bromide ion. This is the slow, rate-determining step of the reaction.[3] The stability of the carbocation is enhanced by the electron-donating inductive effects of the three adjacent alkyl groups.
Step 2 (Fast): A nucleophile (e.g., a phenoxide, alkoxide, or amine) rapidly attacks the electrophilic carbocation, forming the new carbon-nucleophile bond and completing the substitution.[2]
Caption: SN1 reaction mechanism for this compound.
Experimental Protocols: Alkylation of Nucleophiles
The following protocols provide a general framework for the alkylation of common nucleophiles. Optimization of base, solvent, and temperature may be required for specific substrates.
Caption: General experimental workflow for nucleophilic alkylation.
Protocol 1: O-Alkylation of a Phenol
This protocol describes the formation of an ether linkage with a phenolic substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF, 0.1 M).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of this compound (1.2 eq) in DMF dropwise.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired O-alkylated product.
Protocol 2: N-Alkylation of a Secondary Amine or Sulfonamide
This procedure is suitable for forming a tertiary amine or a substituted sulfonamide.
-
Reaction Setup: In a sealed tube, combine the secondary amine or sulfonamide substrate (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetonitrile (MeCN, 0.1 M). Note: For less nucleophilic amines, a stronger base like sodium hydride (NaH) in DMF may be required.
-
Reagent Addition: Add this compound (1.5 eq) to the suspension.
-
Reaction: Seal the tube and heat the mixture to 80 °C for 24-48 hours.
-
Monitoring: Periodically cool and sample the reaction to monitor its progress by LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic base and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography to isolate the N-alkylated product.
Data Summary: Reaction Conditions
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Equivalents of Reagent | Typical Yields |
| Phenols | Cs₂CO₃, K₂CO₃ | DMF, MeCN | 60 - 80 | 1.1 - 1.5 | Good to Excellent |
| Aliphatic Alcohols | NaH, KHMDS | THF, DMF | 25 - 60 | 1.2 - 2.0 | Moderate to Good |
| Secondary Amines | K₂CO₃, DIPEA | MeCN, DMF | 70 - 90 | 1.2 - 2.0 | Variable to Good |
| Sulfonamides | K₂CO₃, NaH | DMF | 60 - 80 | 1.5 - 2.5 | Moderate to Good |
| Thiols | K₂CO₃, Et₃N | MeCN, THF | 25 - 60 | 1.1 - 1.3 | Good to Excellent |
Post-Alkylation Transformations: Unveiling the Amine
A key advantage of using this reagent is the ability to deprotect the Boc group and further functionalize the resulting primary amine.[5]
Protocol: N-Boc Deprotection
The Boc group is reliably cleaved under acidic conditions.[6]
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically complete when gas (isobutylene) evolution ceases.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. For sensitive substrates, co-evaporation with toluene can help remove residual acid.
-
Isolation: The resulting amine salt (e.g., trifluoroacetate salt) is often used directly in the next step. Alternatively, it can be neutralized by dissolving in an organic solvent and washing with a mild aqueous base (e.g., NaHCO₃ solution) to yield the free amine.
Protocol: Subsequent Amide Coupling
The deprotected primary amine is a versatile handle for further elaboration, such as forming an amide bond.[7]
Caption: Workflow from Boc-deprotection to subsequent amide coupling.
-
Reaction Setup: To a solution of the crude amine salt (1.0 eq) from the deprotection step in DMF (0.1 M), add the carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 4.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired amide product.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the final amide product.
Safety and Handling
Proper safety precautions are essential when working with this compound and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle the reagent in a well-ventilated chemical fume hood.[9] Avoid breathing vapors or dust. Do not allow the material to come into contact with skin or eyes.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
References
-
Material safety data sheet. (2025-12-23). Capot Chemical. Retrieved from [Link]
-
N-Boc-2-broMo-1-propanaMine. (2024-04-09). ChemBK. Retrieved from [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Reagentia. Retrieved from [Link]
-
N-Functionalization of 1,2-Azaborines. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of Boc-protected methyl esters of azido-, cyano- and mercapto-proline analogs. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. Retrieved from [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). NIH. Retrieved from [Link]
-
Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016-05-24). YouTube. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]
-
Why does 2-bromo-2-methyl propane goes through SN1 mechanism rather than SN2 during alkaline hydrolysis? (2017-01-04). Quora. Retrieved from [Link]
-
Modular Approach to the Functionalization of Polymersomes. (n.d.). NIH. Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023-11-13). MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-Boc-1-bromo-2-methyl-2-propanamine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-1-bromo-2-methyl-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this multi-step synthesis. Here, we move beyond simple protocols to explore the chemical principles behind each step, providing you with the expert insights needed to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My overall yield is disappointingly low. Where should I begin troubleshooting?
Start by dissecting the synthesis into its two primary stages: the selective N-Boc protection of the starting amine and the subsequent bromination of the intermediate alcohol. A low overall yield is often due to a significant loss at one specific stage rather than minor losses at each. We recommend analyzing a crude sample from each step by TLC or ¹H NMR to pinpoint where the primary loss is occurring before optimizing that specific transformation.
Q2: Which of the two main steps is typically the source of yield loss?
Both steps present unique challenges.
-
N-Boc Protection: The primary challenge here is achieving selective mono-protection of the primary amine without forming the di-protected byproduct, especially if starting from a diamine. Steric hindrance can also slow the reaction.
-
Bromination: This step, often an Appel reaction, is highly sensitive to reaction conditions. The major culprits for yield loss are often the incomplete removal of the triphenylphosphine oxide (TPPO) byproduct and the potential for acid-catalyzed deprotection of the Boc group during workup.[1][2]
Q3: How can I be certain of the chemical identity and purity of my intermediates and final product?
Standard characterization techniques are essential.
-
N-Boc-2-amino-2-methyl-1-propanol (Intermediate): Use ¹H NMR to confirm the presence of the characteristic 9-proton singlet for the tert-butyl group around 1.4 ppm and the disappearance of one of the amine protons.
-
This compound (Final Product): In the ¹H NMR, look for the downfield shift of the -CH₂- protons adjacent to the newly formed bromide. Mass spectrometry is also crucial to confirm the correct molecular weight and isotopic pattern for bromine.
Q4: Is the final product, this compound, stable for storage?
The product should be stored under an inert atmosphere at low temperatures. While the Boc group reduces the nucleophilicity of the amine, there is a potential for slow intramolecular cyclization to form a strained 2,2-dimethylaziridine ring, particularly if exposed to basic conditions or elevated temperatures.[3] Some products are also prone to reacting with atmospheric CO₂ if stored improperly.[4]
Synthesis Workflow and Key Challenges
The synthesis of this compound is a two-step process. This diagram outlines the general workflow and highlights the critical control points where yield can be compromised.
Detailed Troubleshooting Guide
Stage 1: Selective Mono-N-Boc Protection
The goal is to protect the less sterically hindered primary amine of 2-methyl-1,2-propanediamine. Achieving high selectivity is key to a good yield.
Problem: Significant amount of di-Boc protected byproduct is observed.
-
Causality: The use of more than one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) or running the reaction for an extended period can lead to the protection of both amino groups. While the secondary amine is more sterically hindered, it will react given sufficient time and reagent.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the diamine relative to (Boc)₂O. A ratio of 1.1:1 (diamine:(Boc)₂O) is a good starting point. This ensures the protecting group is the limiting reagent.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the diamine solution at 0 °C. This maintains a low instantaneous concentration of the protecting group, favoring mono-protection.
-
Alternative Reagents: Consider using alkyl phenyl carbonates, which have been shown to provide high yields of mono-protected diamines.[4][5]
-
Problem: Low conversion with significant unreacted starting material.
-
Causality: Insufficient activation of the (Boc)₂O or suboptimal reaction conditions (temperature, solvent) can lead to a sluggish reaction.
-
Solution:
-
Solvent Choice: Ensure a suitable solvent is used. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Catalysis: While often not necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, be cautious as this can also increase the rate of di-protection.
-
Temperature: After slow addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
| Parameter | Recommendation for Mono-Boc Protection | Rationale |
| Diamine : (Boc)₂O | 1.1 : 1.0 | Makes (Boc)₂O the limiting reagent to minimize di-protection. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reagents, relatively inert. |
| Temperature | 0 °C to Room Temperature | Initial low temperature for controlled addition, then RT for reaction completion. |
| Addition Rate | Slow, dropwise addition of (Boc)₂O | Prevents localized high concentrations of the protecting group. |
Stage 2: Bromination via Appel Reaction
The conversion of the primary alcohol of N-Boc-2-amino-2-methyl-1-propanol to the corresponding bromide is commonly achieved using Appel conditions (triphenylphosphine and a bromine source like carbon tetrabromide). The driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[1][2]
Problem: Low yield of this compound.
-
Causality: The Appel reaction is highly sensitive to moisture. Any water present will react with the phosphonium intermediate, consuming reagents and reducing the yield.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DCM or THF). The starting alcohol must be thoroughly dried (e.g., by co-evaporation with toluene) before use.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Temperature Control: Start the reaction at 0 °C, especially during the addition of reagents, to control the exothermic reaction. Then, allow it to warm to room temperature.[6]
-
Problem: Boc protecting group is partially or fully removed.
-
Causality: The Boc group is notoriously sensitive to acid.[7][8] Trace amounts of HBr can be generated during the Appel reaction, which can catalyze the removal of the Boc group, especially during a prolonged reaction or heated workup.
-
Solution:
-
Buffer the Reaction: Add a non-nucleophilic base, such as pyridine or imidazole (1.5-2.0 equivalents), to the reaction mixture. This will scavenge any acidic byproducts.
-
Careful Workup: During the aqueous workup, avoid strong acids. Use a saturated sodium bicarbonate solution to quench the reaction and neutralize any residual acid before extraction.
-
Avoid Heat: Do not heat the reaction mixture unless necessary, and concentrate the final product under reduced pressure at a low temperature (<40 °C).
-
Problem: Final product is contaminated with triphenylphosphine oxide (TPPO).
-
Causality: TPPO is the main byproduct of the Appel reaction and can be notoriously difficult to separate from the desired product due to similar polarity.[2]
-
Solution:
-
Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can often resolve the product from TPPO.
-
Crystallization/Precipitation: In some cases, TPPO can be crashed out of a non-polar solvent. After concentrating the crude reaction mixture, dissolve it in a minimal amount of a polar solvent (like DCM) and then add a large volume of a non-polar solvent (like hexane or diethyl ether) and cool to precipitate the TPPO.
-
Aqueous Extraction: Performing multiple washes with a brine solution during the workup can help remove some water-soluble phosphorus byproducts.
-
Troubleshooting Logic Flow
When faced with low yield, a systematic approach is crucial. Use this decision tree to guide your troubleshooting efforts.
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of 2-methyl-1,2-propanediamine
-
To a solution of 2-methyl-1,2-propanediamine (1.1 eq) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask, cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-protected product.
Protocol 2: Bromination of N-Boc-2-amino-2-methyl-1-propanol via Appel Reaction
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add the N-Boc protected amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to separate the product from triphenylphosphine oxide.
References
-
CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine. Google Patents.
-
CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt. Google Patents.
-
Selective Mono‐BOC Protection of Diamines. Synthetic Communications.
-
Selective Mono-Boc-Protection of Bispidine. Sciforum.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health.
-
Appel Reaction. Alfa Chemistry.
-
2-methylpropane-1,2-diamine. BOC Sciences.
-
Appel Reaction. Organic Chemistry Portal.
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
-
1,2-DIAMINO-2-METHYLPROPANE 811-93-8 wiki. Guidechem.
-
Help needed! Why my appel reaction did not work? Reddit r/Chempros.
-
Appel Reaction. J&K Scientific LLC.
-
Appel reaction. Wikipedia.
-
mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
-
1,2-Diaminopropane. Wikipedia.
-
This compound. Reagentia.
-
N-Boc-2-bromo-1-propanamine. Labsolu.
-
Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide. Benchchem.
-
A reliable and easy method for synthesis of nitrogen-containing compounds. TCI Chemicals.
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. ResearchGate.
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow Group.
Sources
- 1. Appel Reaction [chemistrynewlight.blogspot.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. reddit.com [reddit.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Side product formation in the synthesis of N-Boc-1-bromo-2-methyl-2-propanamine"
Welcome to the technical support center for the synthesis of N-Boc-1-bromo-2-methyl-2-propanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions, minimize side product formation, and ensure the integrity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common and logical synthetic route involves a two-step process:
-
N-Boc Protection: The primary amine of 2-amino-2-methyl-1-propanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent step.
-
Bromination: The primary alcohol of the N-Boc protected intermediate is then converted to a bromide, typically via an Appel reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
While this route appears straightforward, the bifunctional nature of the starting material and the specific reaction conditions can lead to several side products, impacting yield and purity. This guide will address these potential issues in a practical, question-and-answer format.
Reaction Pathway and Potential Side Products
The following diagram illustrates the main synthetic pathway and the key side reactions that can occur. Understanding these competing pathways is the first step in troubleshooting and optimizing your synthesis.
Technical Support Center: A Guide to the Storage and Stability of N-Boc-1-bromo-2-methyl-2-propanamine
Welcome to the technical support guide for N-Boc-1-bromo-2-methyl-2-propanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. The inherent reactivity of its functional groups—the acid-labile N-Boc protector and the primary bromoalkane—necessitates stringent storage and handling protocols to prevent degradation and ensure reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life, the compound should be stored under the following conditions:
-
Temperature: ≤ -20°C (frozen). This is the most critical factor, as it significantly slows the rate of all potential degradation pathways.
-
Atmosphere: Under a dry, inert atmosphere (e.g., Argon or Nitrogen). This minimizes contact with atmospheric moisture and oxygen.
-
Light: Protected from light. Store in an amber-colored, tightly sealed vial.
-
Container: Use a vial with a high-quality, airtight cap (e.g., a PTFE-lined cap) to prevent moisture ingress.
Q2: What are the primary visual and chemical signs of degradation?
A2: Degradation can manifest in several ways:
-
Visual Signs: A change in appearance from a clear/white solid or oil to a yellow or brown hue is a common indicator of decomposition.
-
Chemical Signs: The most definitive signs are observed through analytical techniques. In an ¹H-NMR spectrum, degradation is typically indicated by a decrease in the integration of the tert-butyl peak (~1.4 ppm) and the appearance of new signals, often corresponding to the deprotected amine or other byproducts.
Q3: How can I quickly assess the purity of my stored sample before an experiment?
A3: The most efficient method for a pre-experiment purity check is ¹H-NMR spectroscopy. A quick acquisition can confirm the structural integrity and the absence of significant impurities. Dissolve a small aliquot in CDCl₃ and check for the characteristic peaks of the Boc group and the alkyl backbone. Compare the spectrum to a reference from a fresh or newly purchased sample. For a more detailed quantitative analysis, RP-HPLC is recommended.[1]
Q4: Is the compound particularly sensitive to air or moisture?
A4: Yes. The N-Boc group is susceptible to cleavage under acidic conditions, which can be initiated by the reaction of atmospheric moisture with trace acidic impurities or even dissolved CO₂ over long periods.[2][3] Furthermore, the bromoalkane moiety can undergo slow hydrolysis in the presence of water.[4] Therefore, minimizing exposure to ambient air and moisture is crucial.
Section 2: Troubleshooting Guide: Common Stability Issues
This guide provides solutions to specific problems encountered during the use and storage of this compound.
Problem: My ¹H-NMR spectrum shows a diminished tert-butyl signal and new, complex peaks in the amine region.
-
Likely Cause: Acid-catalyzed deprotection of the N-Boc group. This is the most common degradation pathway. It can be triggered by improper storage (exposure to moisture), use of non-anhydrous solvents, or contamination with acidic reagents. The tert-butyl cation formed during cleavage can also lead to side reactions.[3][5]
-
Causality Explained: The Boc group is designed to be removed by acid.[6] Even trace amounts of acid, especially when combined with elevated temperatures (e.g., leaving the compound on the benchtop), can catalyze the hydrolysis of the carbamate, releasing the free amine and generating tert-butanol and CO₂. The newly formed free amine is nucleophilic and can potentially react with the bromoalkane of another molecule, leading to dimerization and the "complex peaks" you observe.
-
Recommended Action:
-
Confirm Degradation: Use LC-MS to identify the masses of the impurities. The deprotected product will have a mass corresponding to the loss of the Boc group (100.12 g/mol ).
-
Decision: If degradation is minor (<5%), the material may be usable for non-critical steps, but this is not recommended. If degradation is significant, the material should be either purified or discarded.
-
Purification (for advanced users): If the primary impurity is the deprotected amine, the mixture can be re-protected using Di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base before re-purification via column chromatography.[6] However, purchasing a fresh batch is often more time- and cost-effective.
-
Problem: My reaction is yielding unexpected byproducts, and I suspect the starting material. What could they be?
-
Likely Cause: Your starting material has likely degraded, introducing new reactive species into your experiment. The two main culprits are the deprotected amine (1-bromo-2-methyl-2-propanamine) and the hydrolysis product (N-Boc-1-hydroxy-2-methyl-2-propanamine).
-
Causality Explained:
-
Deprotected Amine: As a primary amine, this impurity can act as a nucleophile, reacting with your electrophiles or catalysts in unintended ways.
-
Hydrolysis Product: The primary bromide can undergo Sₙ2 reaction with water to form the corresponding primary alcohol.[4] This alcohol impurity can compete in reactions where a hydroxyl group is reactive.
-
-
Recommended Action:
-
Analyze the Stored Material: Before starting a critical reaction, always run a purity check on your starting material via NMR or HPLC.
-
Workflow for Investigation: Follow the workflow outlined in the diagram below to systematically assess your material.
-
Section 3: Protocols for Stability Assessment
These protocols provide step-by-step instructions for evaluating the purity and degradation of your sample.
Protocol 1: Purity Assessment by ¹H-NMR Spectroscopy
-
Objective: To qualitatively and semi-quantitatively assess the purity of this compound and identify major degradation products.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard ¹H-NMR spectrum.
-
Data Analysis:
-
Intact Compound: Look for a sharp singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl (Boc) group. You should also see signals for the methyl groups and the two methylene groups of the propanamine backbone.
-
Degradation (Deprotection): The appearance of a broad singlet corresponding to -NH₂ protons and the disappearance or reduction of the ~1.45 ppm Boc signal indicates deprotection.
-
Purity Estimation: Integrate the Boc singlet and compare it to the integration of a well-resolved signal from the backbone (e.g., the -CH₂Br protons). The ratio should be consistent with the molecular structure (9H vs 2H). A significant deviation suggests the presence of impurities.
-
-
Protocol 2: Monitoring Degradation by Reverse-Phase HPLC (RP-HPLC)
-
Objective: To quantitatively determine the purity of the compound and detect non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology: [1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-20 min: 95% A to 5% A
-
20-25 min: Hold at 5% A
-
25.1-30 min: Return to 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute further with the mobile phase if necessary.
-
Data Analysis: The intact compound will have a specific retention time. Degradation products, being more polar (e.g., the deprotected amine), will typically elute earlier. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Section 4: Understanding the Chemistry of Degradation
A deeper understanding of the potential degradation pathways is essential for effective prevention.
Key Degradation Pathways
The two primary labile sites on the molecule dictate its degradation profile. The following diagram illustrates the main pathways initiated by common contaminants like acid and water.
The Role of the Storage Environment
The stability of this compound is a direct function of its storage environment. The following table summarizes the impact of key storage parameters.
| Parameter | Optimal Condition | Rationale & Consequence of Deviation |
| Temperature | ≤ -20°C | Expertise: Reduces molecular kinetic energy, drastically slowing reaction rates. Consequence: Storage at room temperature accelerates both Boc-deprotection and hydrolysis. |
| Atmosphere | Inert (Ar, N₂) | Expertise: Prevents contact with atmospheric H₂O and CO₂, which can form carbonic acid and initiate Boc-cleavage.[2][5] Consequence: Storage in air leads to gradual hydrolysis and deprotection. |
| Light | Amber Vial | Expertise: Protects against photolytic cleavage of the C-Br bond, a known degradation pathway for halogenated compounds. Consequence: Exposure to UV or ambient light can generate radical species and accelerate decomposition. |
| Moisture | Anhydrous | Expertise: Water is a reactant in the hydrolysis of both the N-Boc group (acid-catalyzed) and the C-Br bond.[4] Consequence: Presence of moisture directly leads to the formation of impurities. |
References
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific Website. [link: https://www.fishersci.com/us/en/technical-support/research-applications/organic-synthesis-tools/amine-protection-deprotection.html]
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [link: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
- BenchChem. (2025). Application Notes and Protocols: Use of Protective Groups with 2-Bromo-2-methylpropan-1-amine Hydrobromide. Retrieved from BenchChem Website. [link: https://www.benchchem.com/application-notes/B583141/use-of-protective-groups-with-2-bromo-2-methylpropan-1-amine-hydrobromide]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [link: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Wikipedia. (n.d.). Haloalkane. Retrieved from Wikipedia. [link: https://en.wikipedia.org/wiki/Haloalkane]
- Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems. Retrieved from Sigma-Aldrich Website. [link: https://www.sigmaaldrich.
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of N-Boc-N-methylethylenediamine Purity by Gas Chromatography and High-Performance Liquid Chromatography. Retrieved from BenchChem Website. [link: https://www.benchchem.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. Retrieved from BenchChem Website. [link: https://www.benchchem.com/application-notes/B580194/a-comparative-guide-to-analytical-methods-for-assessing-boc-l-proline-purity]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Haloalkane - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"Challenges in the N-Boc deprotection of sterically hindered N-Boc-1-bromo-2-methyl-2-propanamine"
Topic: Challenges in the N-Boc Deprotection of N-Boc-1-bromo-2-methyl-2-propanamine
Welcome to the technical support guide for the N-Boc deprotection of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this particularly demanding substrate. The significant steric hindrance imparted by the neopentyl-like backbone makes standard deprotection protocols less effective, often resulting in sluggish or incomplete reactions. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you navigate these challenges successfully.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the deprotection process in a direct question-and-answer format.
Question 1: My N-Boc deprotection reaction is extremely slow or has stalled completely. What are the primary causes and how can I drive it to completion?
Answer: This is the most common issue encountered with this substrate and is almost certainly due to steric hindrance.[1][2] The bulky gem-dimethyl groups adjacent to the nitrogen-bearing carbon physically obstruct the approach of the acid catalyst to the carbamate's carbonyl oxygen, which is the necessary first step in the deprotection mechanism.[3][4]
Recommended Solutions:
-
Increase Acid Concentration: Standard conditions (e.g., 20-50% TFA in DCM) are often insufficient.[5][6]
-
Initial Step: Increase the concentration of Trifluoroacetic Acid (TFA) to 50% in Dichloromethane (DCM) or use neat TFA.[7] Monitor the reaction by TLC or LC-MS every hour.
-
Alternative Acid System: Switch to a stronger, less volatile acid system. A 4M solution of HCl in 1,4-dioxane is a highly effective alternative for stubborn Boc deprotections.[6][8]
-
-
Elevate the Reaction Temperature: For particularly resistant substrates, gentle heating can provide the necessary activation energy.
-
Caution: Perform this with care. Heat the reaction to 35-40°C and monitor closely. Elevated temperatures can increase the rate of side reactions, although for this specific substrate, the risk is relatively low.
-
-
Extend Reaction Time: Sterically hindered deprotections simply require more time.[1] Do not terminate the reaction prematurely. Allow it to proceed for 12-24 hours, monitoring periodically, before concluding it has stalled.
Question 2: I'm concerned about the stability of the primary bromide under harsh acidic conditions. Could it react?
Answer: This is a valid concern. While primary alkyl bromides are relatively stable, harsh conditions could theoretically lead to side reactions. However, under the standard acidic conditions used for Boc deprotection (TFA or HCl in an aprotic solvent), the primary bromide in this compound is expected to be stable. The reaction mechanism does not directly involve the bromide, and the conditions are not typically conducive to SN1 or SN2 reactions at that position. The main reactive species generated is the tert-butyl cation from the Boc group itself, which is unlikely to interact with the alkyl bromide.[9]
Question 3: After work-up, my product is an intractable oil/gum instead of a solid salt. How should I proceed with purification?
Answer: The resulting 1-bromo-2-methyl-2-propanamine salt (e.g., trifluoroacetate or hydrochloride) may not readily crystallize.
Troubleshooting Steps:
-
Evaporation: Ensure all solvent and excess acid have been thoroughly removed in vacuo. Co-evaporation with a solvent like toluene or dichloromethane can help remove residual TFA.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or hexane. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface.
-
Direct Use: If the crude salt is sufficiently pure by NMR or LC-MS, you may be able to proceed to the next synthetic step without isolation of a solid. The salt form is often compatible with subsequent reactions like nucleophilic substitutions or acylations, provided a suitable base is used.
-
Free-Basing: If the free amine is required, dissolve the crude oil in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[7][10] The resulting free amine will be in the organic layer. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. Be aware that the free amine may be volatile.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to deprotect?
The difficulty arises from severe steric hindrance. The reaction proceeds via protonation of the Boc group's carbonyl oxygen. The substrate's structure, featuring two methyl groups on the carbon adjacent to the nitrogen, creates a crowded environment that shields the Boc group, slowing down this essential protonation step.[1][2][11]
Q2: What is the detailed mechanism for acid-catalyzed N-Boc deprotection?
The deprotection follows a well-established three-step mechanism:[3][4][12]
-
Protonation: A strong acid (H-A) protonates the carbonyl oxygen of the Boc group.
-
Fragmentation: The protonated carbamate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an intermediate carbamic acid.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine. The amine is then protonated by the acid in the reaction medium to form the corresponding salt.
Q3: Are there any non-acidic methods to deprotect this amine?
While acidic cleavage is the most common and direct method, other strategies exist, though they may require more development for this specific substrate.
-
Thermal Deprotection: Heating the N-Boc protected amine, sometimes in a high-boiling solvent or under continuous flow conditions, can cause thermolytic cleavage of the Boc group.[13] This method avoids reagents but requires high temperatures (often >150 °C).
-
Alternative Reagents: Milder, non-standard reagents like oxalyl chloride in methanol have been reported for deprotecting certain N-Boc amines, particularly those sensitive to strong acids.[2][14][15] However, the efficacy on a sterically hindered aliphatic amine like this is not guaranteed and would require empirical testing.
Troubleshooting Workflow
Use this decision tree to guide your experimental choices when facing challenges.
// Paths from Outcome complete [label="Reaction Complete\n(>95% Conversion)", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; incomplete [label="Incomplete Reaction\n(<95% Conversion)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; side_products [label="Side Products Observed", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];
// Actions for Incomplete action1 [label="Option 1:\nExtend Reaction Time\n(up to 24h)"]; action2 [label="Option 2:\nIncrease Acid Conc.\n(Neat TFA)"]; action3 [label="Option 3:\nSwitch Acid System\n(4M HCl in Dioxane)"];
// Actions for Side Products (Less common for this substrate) action_sp1 [label="Lower Temperature to 0°C"]; action_sp2 [label="Consider Alternative\nMilder Methods"];
// End points end_success [label="Proceed to Work-up", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_monitor [label="Re-monitor Periodically", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> monitor; monitor -> outcome; outcome -> complete [label="Success"]; outcome -> incomplete [label="Sluggish / Stalled"]; outcome -> side_products [label="Impure"];
incomplete -> action1 [color="#EA4335"]; incomplete -> action2 [color="#EA4335"]; incomplete -> action3 [color="#EA4335"];
action1 -> re_monitor; action2 -> re_monitor; action3 -> re_monitor; re_monitor -> outcome;
side_products -> action_sp1 [color="#EA4335"]; action_sp1 -> re_monitor; side_products -> action_sp2 [style=dashed, color="#EA4335"];
complete -> end_success; } .enddot Caption: A decision tree for troubleshooting the deprotection.
Data Summary: Comparison of Deprotection Conditions
| Method | Reagent | Solvent | Temp. | Typical Time | Key Considerations |
| Standard TFA | 20-50% TFA | DCM | Room Temp. | 4-24 h | Often too slow for this substrate; starting point for optimization.[7] |
| Forced TFA | Neat TFA | None / DCM | Room Temp. | 2-12 h | More effective due to higher acid concentration. Volatile and corrosive. |
| Standard HCl | 4M HCl | 1,4-Dioxane | Room Temp. | 1-8 h | Very effective for hindered amines. Dioxane is a peroxide former.[8] |
| Thermal | None | TFE or MeOH | 120-150 °C | 1-2 h | Reagent-free but requires high heat and specialized equipment (e.g., sealed tube or flow reactor).[13] |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add neat Trifluoroacetic Acid (TFA) (10-20 equiv, or use a 1:1 mixture of TFA:DCM by volume).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The evolution of CO₂ gas may be observed.[4][12] Note: Ensure the system is not sealed to allow gas to escape.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The product, being an amine salt, will be significantly more polar than the starting material. A typical TLC mobile phase would be 10% Methanol in DCM.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA. The crude product will be the trifluoroacetate salt.
-
Purification (Optional): To obtain the free amine, dissolve the crude residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like DCM or directly in the HCl/dioxane solution if solubility allows.
-
Acid Addition: To the substrate, add a solution of 4M HCl in 1,4-dioxane (10-20 equiv of HCl).
-
Reaction: Stir the mixture at room temperature. A precipitate (the hydrochloride salt of the product) may form during the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. Alternatively, if a precipitate has formed, it can be isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Antwi, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Jones, G. B., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]
-
Antwi, M. A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Antwi, M. A., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International. Retrieved from [Link]
-
Al-Sha'lan, N., et al. (2018). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
-
Strakova, I., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. Retrieved from [Link]
-
Deadman, B. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2021). A mild and selective method for N-Boc deprotection. Retrieved from [Link]
-
ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]
-
Al-Sha'lan, N., et al. (2018). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. RSC Publishing. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization with Chiral N-Boc-1-bromo-2-methyl-2-propanamine
Welcome to the technical support center for reactions involving chiral N-Boc-1-bromo-2-methyl-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, ensuring the preservation of stereochemical integrity. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a nucleophilic substitution with (S)-N-Boc-1-bromo-2-methyl-2-propanamine, but my product has low enantiomeric excess (ee). What is causing this racemization?
A1: The Root Cause: Competing Sₙ1 and Sₙ2 Reaction Pathways
The loss of stereochemical purity, or racemization, arises from a competition between two nucleophilic substitution mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).[1][2]
-
The Desired Pathway (Sₙ2): This mechanism involves a direct, backside attack by the nucleophile on the carbon bearing the bromine atom. This single, concerted step results in a predictable inversion of the stereocenter. If you start with the (S)-enantiomer, an Sₙ2 reaction will exclusively yield the (R)-product, preserving 100% enantiomeric purity.[3]
-
The Problematic Pathway (Sₙ1): This two-step mechanism begins with the spontaneous departure of the bromide leaving group to form a planar carbocation intermediate.[4][5][6] This flat, achiral intermediate can then be attacked by the nucleophile from either face with nearly equal probability. This leads to a mixture of both (R) and (S) products, resulting in racemization.[7][8]
Your substrate, this compound, is a primary halide, which would typically favor the Sₙ2 pathway. However, the bulky tert-butyl-like group adjacent to the reaction center creates significant steric hindrance. This hindrance can slow down the Sₙ2 backside attack, making the Sₙ1 pathway more competitive than in less hindered primary halides. Therefore, your reaction conditions are critical in tipping the balance decisively towards the Sₙ2 mechanism.
Caption: Sₙ1 vs. Sₙ2 pathways and their stereochemical outcomes.
Q2: Could my choice of solvent be the primary reason for racemization?
A2: Absolutely. Solvent choice is one of the most critical factors.
Solvents play a crucial role in stabilizing or destabilizing the intermediates and transition states of both Sₙ1 and Sₙ2 pathways.[1][9]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are detrimental to maintaining stereochemical purity in this system. They excel at stabilizing both the carbocation intermediate and the leaving group anion through hydrogen bonding. This stabilization lowers the energy barrier for the Sₙ1 pathway, promoting racemization.[2][9] Furthermore, they can solvate the nucleophile, reducing its reactivity and further hindering the Sₙ2 pathway.[10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are the recommended solvents for minimizing racemization. They are polar enough to dissolve the reactants but lack acidic protons, so they do not effectively solvate the nucleophile, leaving it "naked" and highly reactive for the Sₙ2 attack.[1][10] They do not significantly stabilize the carbocation intermediate, thus disfavoring the Sₙ1 pathway.[1]
-
Non-Polar Solvents (e.g., hexane, toluene): These are generally poor choices as they often lack the ability to dissolve the ionic or highly polar nucleophiles required for the reaction.
| Solvent Type | Examples | Effect on Sₙ1 Pathway | Effect on Sₙ2 Pathway | Stereochemical Outcome |
| Polar Protic | Water, Methanol, Ethanol | Favored (Stabilizes carbocation) | Hindered (Solvates nucleophile) | Racemization |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Disfavored | Favored (Reactive nucleophile) | Inversion (High ee) |
| Non-Polar | Hexane, Toluene | Disfavored | Disfavored (Poor solubility) | Low Reactivity |
| Caption: Impact of Solvent Choice on Reaction Mechanism and Stereochemistry. |
Q3: How does the base I use affect the stereochemical integrity of my product?
A3: The base can have a profound, and often overlooked, impact.
If your reaction requires a base, its properties are critical. A base can influence the reaction in two ways: by acting as a competing nucleophile or by promoting elimination side reactions. More importantly in this context, certain conditions can lead to racemization of the starting material itself, although this is less common for this specific substrate compared to compounds with an acidic proton at the chiral center.[11]
For nucleophilic substitution, the primary concern is the choice between a nucleophilic base and a non-nucleophilic, sterically hindered base.
-
Strong, Non-hindered Bases (e.g., NaOH, MeO⁻): These are often strong nucleophiles themselves and can lead to side products. Their use should be carefully considered.
-
Weak or Sterically Hindered Bases (e.g., DIPEA, 2,6-lutidine): If a base is required simply to scavenge a proton, using a hindered, non-nucleophilic base is ideal. These bases are too bulky to participate in Sₙ2 reactions, minimizing side products and allowing your desired nucleophile to react cleanly. In many peptide coupling reactions, which are analogous to this chemistry, hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are used to minimize racemization.[12]
Recommendation: If your nucleophile is not basic enough and a separate base is needed, opt for a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Use the minimum stoichiometric amount necessary.[12]
Q4: I'm observing racemization even with a polar aprotic solvent. What other reaction parameters should I investigate?
A4: Temperature and nucleophile concentration are your next key variables.
Controlling the reaction environment is a multi-faceted task. Beyond the solvent, consider the following:
1. Temperature: Lowering the reaction temperature generally favors the Sₙ2 pathway.[13] The Sₙ1 reaction has a higher activation energy due to the formation of the unstable carbocation intermediate. By reducing the thermal energy in the system, you make it more difficult for the reaction to overcome this Sₙ1 barrier. The Sₙ2 transition state is more organized and less energy-demanding, making it the dominant pathway at lower temperatures.[14]
-
Troubleshooting Step: If you are running your reaction at room temperature or higher, try cooling it to 0 °C or even -20 °C. Monitor the reaction progress, as the rate will be slower.
2. Nucleophile Strength and Concentration: The Sₙ2 reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[1] In contrast, the Sₙ1 rate is only dependent on the substrate concentration (Rate = k[Substrate]).[1]
-
Troubleshooting Step: Use a strong, anionic nucleophile whenever possible. Also, ensure a relatively high concentration of the nucleophile to maximize the probability of a bimolecular (Sₙ2) collision, outcompeting the unimolecular (Sₙ1) decomposition of the substrate.
Caption: Troubleshooting workflow for addressing racemization.
Experimental Protocol: General Procedure for Stereoretentive Nucleophilic Substitution
This protocol provides a robust starting point for reacting chiral this compound while minimizing racemization.
Objective: To substitute the bromide with a generic nucleophile (Nu⁻) while maximizing the inversion of stereochemistry.
Materials:
-
(S)-N-Boc-1-bromo-2-methyl-2-propanamine (1.0 eq.)
-
Nucleophile (e.g., Sodium Azide, Potassium Cyanide, a deprotonated alcohol) (1.2 - 1.5 eq.)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the nucleophile (1.2 - 1.5 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (to make a ~0.1 M solution with respect to the substrate). Stir the mixture until the nucleophile is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For particularly sensitive reactions, cooling to -20 °C may be beneficial.
-
Substrate Addition: Dissolve (S)-N-Boc-1-bromo-2-methyl-2-propanamine (1.0 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled, stirring solution of the nucleophile over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the cooled temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography. Crucially, determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral SFC to validate the stereochemical outcome of the reaction.
References
-
Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
-
Khan Academy. (n.d.). SN1 vs SN2: Summary.
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
-
Crystal Growth & Design. (2018). Role of Additives during Deracemization Using Temperature Cycling.
-
National Center for Biotechnology Information. (2018). Role of Additives during Deracemization Using Temperature Cycling.
-
ResearchGate. (2000). Macroscopically chiral system of three independent orientational effects as a condition for absolute asymmetric synthesis.
-
Crystal Growth & Design. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.
-
RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis.
-
Grokipedia. (n.d.). Racemization.
-
BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
-
Study.com. (n.d.). Video: Racemization Overview, Mechanism & Examples.
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples - Lesson.
-
Wikipedia. (n.d.). Racemization.
-
BenchChem. (n.d.). comparing the efficacy of different bases in N-Boc protection reactions.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Grantome. (n.d.). New Stereoselective Reactions for Chiral Amine Synthesis.
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
-
National Center for Biotechnology Information. (2020). The Fascinating Chemistry of α‐Haloamides.
-
BenchChem. (2025). Application Notes and Protocols for Stereoselective Reactions Involving Chiral 2-Bromobutanal.
-
BenchChem. (n.d.). Preventing racemization during L-Alanyl-L-alanine synthesis.
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction.
-
National Center for Biotechnology Information. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
-
ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones.
-
Chemistry LibreTexts. (2021). 19.11: Racemization.
-
Master Organic Chemistry. (n.d.). The SN1 Reaction Mechanism.
-
Master Organic Chemistry. (n.d.). Stereoselective and Stereospecific Reactions.
-
BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution.
-
RSC Publishing. (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics.
-
BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
-
BenchChem. (n.d.). avoiding racemization during the synthesis of chiral piperidine acids.
-
National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
-
MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
-
National Center for Biotechnology Information. (2021). Enantioselective SN1-type reaction via electrochemically generated chiral α-Imino carbocation intermediate.
-
PubMed Central. (n.d.). Chiral Drugs: An Overview.
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"Work-up procedures to remove impurities from N-Boc-1-bromo-2-methyl-2-propanamine reactions"
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-1-bromo-2-methyl-2-propanamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction work-up and purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Context
This compound is typically synthesized via the radical bromination of N-Boc-2-methyl-2-propanamine. This reaction most commonly employs N-Bromosuccinimide (NBS) as the bromine source, often in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, and is initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The primary challenge in isolating the desired product lies in effectively separating it from unreacted starting materials, reagent-derived byproducts, and potential side-products, all of which may have similar physical properties. This guide is structured to address these specific separation challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your work-up and purification workflow.
Issue 1: Persistent Yellow/Orange Color in the Organic Layer After Reaction.
Question: After completing the bromination reaction and filtering off the initial solids, my organic layer has a distinct yellow-orange tint. What causes this, and how do I remove it?
Answer: This coloration is almost always due to the presence of excess molecular bromine (Br₂). While N-Bromosuccinimide (NBS) is the primary brominating agent, it serves as a source for a low, steady concentration of Br₂ during the radical chain reaction[1]. Using a slight excess of NBS to drive the reaction to completion can leave residual Br₂ in the mixture.
Causality: Br₂ is a volatile, colored substance that is soluble in most organic solvents. Its presence can interfere with subsequent reactions and complicates purification and analysis. It must be removed before concentrating the crude product.
Solution: Quenching with a Reducing Agent The most effective method to remove Br₂ is to wash the crude organic layer with a mild aqueous reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent choices. These reagents rapidly and irreversibly reduce elemental bromine to colorless, water-soluble bromide ions (Br⁻).
Step-by-Step Protocol: Reductive Quench
-
Transfer your crude reaction mixture to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake gently, venting frequently to release any pressure. The orange color in the organic layer should disappear within seconds.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Proceed with further aqueous washes as described in the following sections.
Issue 2: White Precipitate Forms During Reaction, but Product is Contaminated with Succinimide.
Question: I filtered my reaction mixture to remove the precipitated succinimide, but my NMR analysis still shows significant contamination. Why is this happening and how can I remove it completely?
Answer: This is a very common issue. Succinimide is the byproduct of NBS. While it has low solubility in non-polar solvents like CCl₄, leading to its precipitation during the reaction, its solubility is not zero[2]. Furthermore, it can be partially soluble in other common extraction solvents like dichloromethane (DCM) or ethyl acetate, leading to its carryover into the organic phase during work-up.
Causality: Succinimide is a polar, weakly acidic compound (pKa ≈ 9.5). This property can be exploited to enhance its solubility in an aqueous phase.
Solution: Basic Aqueous Wash Washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), will deprotonate the succinimide, forming the highly water-soluble sodium succinimide salt. This ensures its quantitative removal from the organic layer.
Step-by-Step Protocol: Succinimide Removal
-
Following the reductive quench (if performed), add an equal volume of saturated aqueous sodium bicarbonate to the separatory funnel containing your organic layer.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate. Drain and discard the aqueous layer.
-
For rigorous removal, repeat the wash with a fresh portion of saturated NaHCO₃ solution.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water before drying.
Issue 3: Product is Contaminated with Unreacted N-Boc-2-methyl-2-propanamine.
Question: My final product contains a significant amount of the starting material. Standard aqueous washes are not removing it. What is the best purification strategy?
Answer: The starting material, N-Boc-2-methyl-2-propanamine, is structurally very similar to the desired product. Both are non-polar and contain the Boc-protecting group, giving them similar solubility profiles. An acid wash, which would typically remove a basic amine, cannot be used here as it would likely cleave the acid-labile Boc group on both the product and starting material[3][4][5]. Therefore, separation must be achieved based on the slight difference in polarity introduced by the bromine atom.
Causality: The introduction of a bromine atom increases the molecular weight and slightly increases the polarity of the molecule. This small difference is sufficient for separation via silica gel chromatography.
Solution: Silica Gel Column Chromatography This is the most reliable method for separating the mono-brominated product from the unreacted starting material and any potential di-brominated byproducts.
Step-by-Step Protocol: Column Chromatography
-
Prepare the Crude Sample: Concentrate your washed and dried organic layer under reduced pressure to obtain a crude oil or solid. Dissolve a small amount of this crude material in your chosen eluent for TLC analysis.
-
Determine Eluent System via TLC: On a TLC plate, spot the starting material (if available), and your crude product. Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The goal is to find a solvent system that gives good separation between the starting material spot and the product spot.
-
The starting material will be less polar and have a higher Rf value.
-
The desired mono-brominated product will be slightly more polar and have a lower Rf.
-
Di-brominated byproducts will be even more polar and have the lowest Rf.
-
A good target Rf for the product is ~0.3.
-
-
Pack and Run the Column: Pack a glass column with silica gel using your chosen eluent system. Carefully load your crude product onto the top of the silica. Elute the column with the solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 98:2 Hex:EtOAc) and gradually increase the ethyl acetate content. This will elute the non-polar starting material first, followed by the desired product. |
| Visualization | Potassium Permanganate Stain | Both starting material and product are often UV-inactive. Staining with KMnO₄ will visualize the spots. |
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure after a typical NBS bromination reaction? A comprehensive work-up involves a sequence of steps designed to remove all major classes of impurities. The logical flow is crucial for an efficient purification.
Caption: Standard Extractive Work-up Workflow.
Q2: My reaction is sluggish. Can I add more NBS or initiator? Yes, but with caution. Adding more initiator (e.g., AIBN) can help if the initial amount has been consumed. If adding more NBS, do so in small portions and monitor by TLC. A large excess of NBS can lead to the formation of di- and tri-brominated byproducts, which can be difficult to separate from your desired product[2].
Q3: Can I use a different solvent than carbon tetrachloride? Yes. Due to the toxicity and environmental concerns of CCl₄, alternative solvents are often preferred. 1,2-Dichlorobenzene has been shown to be an effective solvent for benzylic brominations with NBS and may be applicable here[6]. Acetonitrile has also been used[6]. However, changing the solvent may affect the solubility of succinimide and the reaction rate, so optimization may be required[2].
Q4: My product appears to be degrading during work-up or on the column. What should I do? this compound, like many halogenated compounds, can be sensitive to heat and prolonged exposure to silica gel, which is weakly acidic.
-
Avoid Strong Acids/Bases: Ensure all aqueous washes are with mild reagents (e.g., NaHCO₃, not NaOH) to prevent Boc-deprotection or elimination reactions.
-
Minimize Heat: Concentrate your product on the rotary evaporator using a low-temperature water bath (<40 °C).
-
Fast Chromatography: Do not let your product sit on the silica gel column for an extended period. If necessary, you can use flash chromatography (applying pressure) to speed up the elution. Neutralizing the silica gel by pre-rinsing the column with eluent containing a small amount of triethylamine (~0.1%) can also mitigate degradation of acid-sensitive compounds, though this will need to be removed afterward.
Q5: How do I choose between purification by chromatography versus recrystallization? The choice depends on the physical state and purity of your crude product.
-
Chromatography: This is the most versatile method, especially if your product is an oil or if it is contaminated with multiple impurities with different polarities (e.g., starting material and di-brominated byproducts).
-
Recrystallization: This is an excellent option if your crude product is a solid and is relatively pure (>85-90%). It can be very effective at removing small amounts of impurities. You would need to find a suitable solvent or solvent pair where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Caption: Decision tree for final purification method.
References
-
How to do workup after doing bromination with NBS? (2017). ResearchGate. [Link]
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). National Institutes of Health. [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
-
This compound. (n.d.). Reagentia. [Link]
-
N-Boc-2-broMo-1-propanaMine. (2024). ChemBK. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
- Synthesis method of N-BOC-ethylenediamine. (2021).
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2017). ResearchGate. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
Sources
Technical Support Center: Solvent Effects on N-Boc-1-bromo-2-methyl-2-propanamine Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the synthesis of N-Boc-2,2-dimethylaziridine from its precursor, N-Boc-1-bromo-2-methyl-2-propanamine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. We will delve into the critical role of the solvent in dictating the success of this intramolecular cyclization, providing troubleshooting advice and answers to frequently asked questions based on established chemical principles and field experience.
Core Mechanism: An Intramolecular SN2 Cyclization
The conversion of this compound to N-Boc-2,2-dimethylaziridine is a classic example of an intramolecular bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of the nitrogen atom of the Boc-carbamate group, transforming it into a potent nucleophile. This internal nucleophile then attacks the primary carbon bearing the bromine atom, displacing the bromide leaving group and forming the strained three-membered aziridine ring.
Several factors make this reaction particularly sensitive to experimental conditions:
-
Steric Hindrance: The substrate is sterically demanding. The electrophilic carbon (C-1) is a neopentyl-type center, which is known to significantly slow down SN2 reactions due to steric bulk impeding the required backside attack.[1][2]
-
Nucleophile Strength: The acidity of the N-H bond in a Boc-carbamate is low (pKa ~17 in DMSO), requiring a sufficiently strong base for deprotonation.
-
Intramolecular vs. Intermolecular Pathways: Like many cyclization reactions, an intermolecular reaction pathway can compete with the desired intramolecular ring closure, especially at high concentrations.[3]
The choice of solvent is arguably the most critical parameter in overcoming these challenges and ensuring a successful outcome.
Caption: Figure 1: Reaction mechanism for aziridine formation.
Troubleshooting Guide
This section addresses common issues encountered during the cyclization reaction.
Q1: Why is my cyclization reaction failing or proceeding very slowly?
Answer: The most common cause of a slow or failed reaction is the use of an inappropriate solvent, specifically a polar protic solvent.
-
The Problem with Protic Solvents: Polar protic solvents like methanol, ethanol, and water possess O-H or N-H bonds.[4] These solvents form strong hydrogen bonds with the negatively charged nitrogen nucleophile (the deprotonated carbamate). This process, known as solvation, creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its reactivity.[5] This effect severely hinders the rate of SN2 reactions.[5][6]
-
The Solution - Polar Aprotic Solvents: To achieve a synthetically useful reaction rate, you must use a polar aprotic solvent. Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal.[7] These solvents can dissolve the reactants but do not have O-H or N-H bonds, meaning they cannot act as hydrogen-bond donors.[4] Consequently, the nucleophile remains poorly solvated, or "naked," making it far more reactive and able to participate in the desired SN2 displacement.[8]
Another critical factor is the choice and amount of base. The N-H of the Boc-carbamate must be deprotonated. If you are using a weak base (e.g., triethylamine, DIPEA), it may not be strong enough to generate a sufficient concentration of the nucleophilic anion. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required.
Caption: Figure 2: Logical workflow for solvent selection.
Q2: My yield of the desired N-Boc-2,2-dimethylaziridine is low. What are the potential side reactions?
Answer: Low yields, even in the correct solvent, often point to a competing intermolecular reaction.
-
Intermolecular SN2 Reaction: Instead of the deprotonated nitrogen attacking the C-Br bond within the same molecule, it can attack the C-Br bond of another molecule. This leads to the formation of linear dimers and higher-order oligomers, consuming your starting material and reducing the yield of the desired cyclic product.
-
The Solution - High Dilution: The rate of the intramolecular reaction is dependent on the concentration of the substrate (first-order kinetics), while the rate of the intermolecular reaction is dependent on the concentration of both the nucleophile and the electrophile (second-order kinetics). Therefore, the intramolecular pathway can be strongly favored by carrying out the reaction under high-dilution conditions (typically ≤0.05 M).[3] This is often achieved by the slow addition of the substrate and base to a large volume of solvent.
Q3: I am observing the formation of multiple byproducts. How can I identify and minimize them?
Answer: Beyond the intermolecular reaction products, other byproducts can arise from impurities or instability.
-
Reaction with Water: If your solvent or reagents are not scrupulously dry, water can compete as a nucleophile, leading to the formation of N-Boc-1-hydroxy-2-methyl-2-propanamine. This is particularly problematic when using highly reactive bases like NaH, which will also react with water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
N-Boc Group Stability: The Boc group is generally stable to most bases.[9] However, extremely harsh conditions (e.g., very high temperatures with strong bases) could potentially lead to its degradation, though this is uncommon.[10][11] The primary concern remains ensuring anhydrous conditions and favoring the intramolecular pathway.
Frequently Asked Questions (FAQs)
Q1: Which class of solvents is optimal for this reaction and why?
Answer: Polar aprotic solvents are optimal. The choice of solvent directly impacts the energy of the reactants and the transition state. For an SN2 reaction between an anion and a neutral electrophile, the charge is more dispersed in the transition state. Polar aprotic solvents raise the energy of the anionic nucleophile (by not solvating it well) more than they affect the transition state, thereby lowering the activation energy and accelerating the reaction.[8]
| Solvent Class | Examples | Dielectric Constant (ε) | Key Feature | Effect on Reaction Rate |
| Polar Aprotic | THF, DMF, MeCN, DMSO | 5 - 50 | Cannot H-bond | Fast (Recommended) |
| Polar Protic | H₂O, MeOH, EtOH | > 20 | Can H-bond | Very Slow (Avoid) |
| Nonpolar | Hexane, Toluene, CCl₄ | < 5 | Low polarity | Slow / Insoluble |
| Table 1: Comparison of Solvent Classes for the Intramolecular Cyclization.[6] |
Q2: What is the role of the base, and how do I choose the right one?
Answer: The base's role is to deprotonate the N-H of the Boc-carbamate, making the nitrogen nucleophilic. A pKa difference of at least 2-3 units between the conjugate acid of the base and the N-H proton is desirable for efficient deprotonation.
-
Recommended Bases:
-
Sodium Hydride (NaH): An excellent choice. It's a very strong, non-nucleophilic base that provides irreversible deprotonation. The only byproduct is hydrogen gas. Requires an anhydrous aprotic solvent like THF or DMF.
-
Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base that works well in THF.
-
-
Bases to Avoid:
-
Hydroxide (NaOH, KOH): While strong, they introduce water, a competing protic solvent and nucleophile.
-
Amines (Triethylamine, DIPEA): Generally not strong enough for complete deprotonation of the carbamate.
-
Q3: Can temperature be used to control the reaction rate and selectivity?
Answer: Yes. Given the steric hindrance of the substrate, some thermal energy may be required to overcome the activation barrier, even in an appropriate solvent. Gentle heating (e.g., 40-60 °C in THF or DMF) can often increase the reaction rate. However, excessive heat should be avoided as it can promote side reactions. It is best to start the reaction at room temperature and only apply heat if the reaction is sluggish, as monitored by TLC or LC-MS.
Q4: Is the N-Boc protecting group stable under the reaction conditions?
Answer: Yes, the N-Boc (tert-butyloxycarbonyl) group is specifically designed to be stable to basic and nucleophilic conditions while being labile to acid.[9][12] The use of strong bases like NaH or KOtBu for this cyclization is fully compatible with the Boc protecting group.
Experimental Protocols
Protocol A: Recommended Method for N-Boc-2,2-dimethylaziridine Synthesis
This protocol utilizes optimal conditions to favor the desired intramolecular cyclization.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add dry, degassed tetrahydrofuran (THF, 200 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) to the THF.
-
Substrate Addition (High Dilution): Dissolve this compound (2.80 g, 10 mmol, 1.0 eq) in dry THF (50 mL) and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred NaH/THF suspension over 2 hours at room temperature. The slow addition is crucial to maintain high dilution.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 4-12 hours). If the reaction is slow, it can be gently heated to 50 °C.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl, 50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (100 mL), and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-2,2-dimethylaziridine.
Protocol B: Problematic Method (for Illustration)
This protocol demonstrates an incorrect setup that will likely lead to failure.
-
Reaction Setup: Dissolve this compound (2.80 g, 10 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Base Addition: Add triethylamine (2.8 mL, 20 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Expected Outcome: Analysis by TLC or LC-MS will show predominantly unreacted starting material. The polar protic solvent (methanol) solvates and deactivates the nitrogen nucleophile, and the weak base (triethylamine) is insufficient for complete deprotonation, leading to a negligible reaction rate.
References
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. [Link]
-
Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]
-
Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]
-
Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. (n.d.). University of Calgary. [Link]
-
Adding Boc Group Mechanism. (2021). YouTube. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
Intramolecular cyclization of N-Boc derivatives 13. (n.d.). ResearchGate. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]
-
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). PMC - NIH. [Link]
-
The impact of solvent polarity on intramolecular proton and electron transfer. (2012). PubMed. [Link]
-
Aziridine synthesis by ring closure reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Synthesis of aziridines. (n.d.). Organic Chemistry Portal. [Link]
-
This compound. (n.d.). Reagentia. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). PMC - NIH. [Link]
-
Influence of solvent polarity and proticity on the photochemical properties of norfloxacin. (n.d.). PubMed. [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]
-
Aziridines: Rethinking Their Application and Manipulation in Synthesis. (2004). University of Illinois Urbana-Champaign. [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PMC - NIH. [Link]
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). PMC - NIH. [Link]
-
2-Propanamine, 2-methyl-. (n.d.). NIST WebBook. [Link]
-
2-Propanamine, N-methyl-. (n.d.). NIST WebBook. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
"Strategies to increase the regioselectivity of N-Boc-1-bromo-2-methyl-2-propanamine reactions"
Introduction
Welcome to the technical support guide for reactions involving N-Boc-1-bromo-2-methyl-2-propanamine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block. The unique structure of this compound—a primary bromide adjacent to a sterically demanding quaternary carbon—presents specific challenges in controlling reaction outcomes. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you achieve your desired regiochemical outcome.
The core challenge with this substrate lies in the competition between intermolecular reactions (with external nucleophiles or bases) and a facile intramolecular cyclization. Understanding the factors that govern these pathways is paramount to success.
Understanding the Core Reactivity: A Tale of Two Pathways
The reactivity of this compound is dominated by its neopentyl-like structure. The tert-butyl group on the β-carbon creates profound steric hindrance around the α-carbon bearing the bromine. This structural feature dramatically influences the feasibility of standard reaction mechanisms.
-
Intermolecular Sₙ2 Reactions: Direct backside attack by an external nucleophile is severely hindered. Consequently, intermolecular Sₙ2 reactions are notoriously slow or fail entirely.[1][2][3][4] Compared to ethyl bromide, neopentyl bromide reacts on the order of 100,000 times slower under Sₙ2 conditions.[1][3]
-
Intramolecular Sₙ2 (Cyclization): In the presence of a base, the N-H proton of the Boc-carbamate can be removed, forming a nitrogen anion. This internal nucleophile is perfectly positioned to attack the adjacent electrophilic carbon, leading to a highly favorable intramolecular Sₙ2 reaction to form the three-membered ring, N-Boc-2,2-dimethylaziridine. This is often the default, and kinetically preferred, pathway.
-
E2 Elimination: If a strong, sterically hindered base is used, it may be unable to act as a nucleophile but can abstract a proton from one of the β-methyl groups, leading to an E2 elimination product, N-Boc-2-methyl-2-propen-1-amine.[5][6]
Competing Reaction Pathways Diagram
The following diagram illustrates the primary reaction pathways available to the substrate.
Caption: Primary competing reaction pathways for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My substitution reaction with an external nucleophile (e.g., azide, cyanide) is not working. TLC shows only starting material even after prolonged heating. Why?
Answer: This is the most common issue and is a direct result of the substrate's structure. The reaction center is a primary halide, but it is a neopentyl-type halide. The bulky tert-butyl group on the adjacent carbon effectively shields the α-carbon from backside attack by external nucleophiles, making the Sₙ2 reaction pathway kinetically inaccessible.[1][4][7] For practical purposes, this substrate can be considered inert to standard intermolecular Sₙ2 conditions.[3]
Q2: I'm trying to perform a reaction and my main product is N-Boc-2,2-dimethylaziridine, which I did not intend to make. How can I avoid this?
Answer: You are observing the kinetically favored intramolecular cyclization. If your reaction conditions include a base (even a weak one like triethylamine or potassium carbonate), or if your nucleophile is sufficiently basic, it will deprotonate the Boc-protected amine. The resulting nitrogen anion is a potent internal nucleophile that rapidly displaces the bromide to form the stable aziridine ring.
Strategies to Avoid Cyclization (Proceed with Caution):
-
Strictly Anhydrous, Aprotic, Non-Basic Conditions: This is extremely difficult to achieve. Any trace of base can initiate cyclization.
-
Change Your Synthetic Strategy: It is often more effective to accept that this substrate's primary utility is as a precursor to the N-Boc-2,2-dimethylaziridine. The aziridine can then be opened regioselectively with a variety of nucleophiles under acidic conditions, providing access to the products you likely desire. This two-step sequence (cyclization -> ring-opening) is a more reliable and higher-yielding approach than attempting a direct, sterically hindered substitution.
Q3: My goal is to synthesize N-Boc-2,2-dimethylaziridine. What are the optimal conditions to maximize its yield?
Answer: This is the most efficient transformation for this substrate. The key is to select a base that is strong enough to deprotonate the carbamate but is non-nucleophilic to avoid competing intermolecular reactions.
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction forward. |
| Potassium carbonate (K₂CO₃) | A weaker, heterogeneous base that is often sufficient and easier to handle for large-scale reactions. | |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation of the base and promote Sₙ2 kinetics. |
| Temperature | 0 °C to Room Temp. | The reaction is typically facile and does not require heating. Starting at 0 °C allows for controlled deprotonation. |
See Protocol 1 for a detailed experimental procedure.
Q4: How can I favor the E2 elimination product over cyclization?
Answer: To favor elimination, you need a strong, sterically hindered base that can preferentially abstract a β-proton rather than deprotonate the nitrogen or act as a nucleophile.[6][8]
Key Conditions for Elimination:
-
Base: Potassium tert-butoxide (t-BuOK) is the reagent of choice. Its bulkiness makes it a poor nucleophile but an excellent base for abstracting the sterically accessible protons on the methyl groups.[3]
-
Solvent: A less polar solvent like THF or tert-butanol is preferred.
-
Temperature: E2 reactions are often favored by higher temperatures.[9]
See Protocol 2 for a representative procedure.
Experimental Protocols
Protocol 1: Optimized Synthesis of N-Boc-2,2-dimethylaziridine (Intramolecular Cyclization)
This protocol details the efficient conversion of the starting material to the corresponding aziridine using sodium hydride.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of N-Boc-2,2-dimethylaziridine.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring for the consumption of starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Dilute the mixture with water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-2,2-dimethylaziridine.
Protocol 2: Synthesis of N-Boc-2-methyl-2-propen-1-amine (E2 Elimination)
This protocol uses a strong, bulky base to promote elimination.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Add potassium tert-butoxide (t-BuOK, 1.5 eq) as a solid or as a solution in THF.
-
Heat the reaction mixture to reflux (approx. 66 °C) for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting alkene by flash column chromatography.
Summary of Conditions and Expected Outcomes
| Desired Product | Reagent Type | Specific Reagent | Solvent | Temp. | Primary Mechanism |
| N-Boc-2,2-dimethylaziridine | Strong, non-nucleophilic base | NaH, LiH | DMF, THF | 0 °C to RT | Intramolecular Sₙ2 |
| N-Boc-2,2-dimethylaziridine | Weaker inorganic base | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | RT to 50 °C | Intramolecular Sₙ2 |
| N-Boc-2-methyl-2-propen-1-amine | Strong, bulky base | t-BuOK, LDA | THF, t-BuOH | RT to Reflux | E2 Elimination |
| Intermolecular Substitution | Strong, unhindered nucleophile | NaN₃, NaCN | DMF, DMSO | Elevated | Intermolecular Sₙ2 (Very Unfavorable) |
References
-
Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Predicting Products: Substitution vs. Elimination. Retrieved from [Link]
-
Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.19: Comparing Substitution and Elimination Reactions. Retrieved from [Link]
-
Chaudhari, P. (n.d.). Alkyl Halide Reaction Mechanisms. Scribd. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 25). Predict Substitution vs Elimination for Primary Alkyl Halides [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
"Common pitfalls to avoid when working with N-Boc-1-bromo-2-methyl-2-propanamine"
Technical Support Center: N-Boc-1-bromo-2-methyl-2-propanamine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this sterically hindered building block. By understanding the underlying chemical principles of its reactivity and stability, you can optimize your synthetic routes and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Section 1: Storage, Handling, and Stability
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a cool, dry, and dark environment, preferably refrigerated at 2-8°C.[1] The container must be tightly sealed to prevent exposure to moisture and air.[2][3] Exposure to moisture can lead to slow hydrolysis of the alkyl bromide, while prolonged exposure to heat can cause degradation.
Q2: I've noticed my reagent has discolored over time. Is it still usable?
A2: Discoloration (e.g., turning yellow or brown) is a common sign of decomposition in alkyl bromides. This degradation can lead to inconsistent experimental results and the formation of impurities.[1] Before use, it is highly recommended to assess the purity of discolored material using an analytical technique like ¹H NMR or HPLC.[1] If significant degradation is observed, purification by column chromatography or using a fresh bottle is advised.
Q3: Are there any chemical incompatibilities I should be aware of during storage or reaction setup?
A3: Yes. Avoid storing or mixing this compound with strong bases, strong oxidizing agents, and strong acids.[3]
-
Strong Bases: Can promote elimination side reactions (see Section 2).
-
Strong Acids: Can cause premature cleavage of the acid-labile Boc protecting group (see Section 3).[4][5]
-
Strong Oxidizing Agents: Can react with the alkyl bromide functionality.[3]
Section 2: Reaction Troubleshooting - Nucleophilic Substitution (S_N2)
Q4: My nucleophilic substitution reaction with this compound is extremely slow or fails to proceed. What is the likely cause?
A4: The primary reason for slow or failed substitution is severe steric hindrance. The molecule has a neopentyl-like structure: the primary alkyl bromide is attached to a carbon which is adjacent to a bulky tert-butyl group. For a bimolecular nucleophilic substitution (S_N2) reaction to occur, the nucleophile must attack the carbon atom bearing the bromine from the backside.[6][7] The large tert-butyl group physically blocks this backside attack, dramatically reducing the reaction rate.[8][9][10]
Q5: How can I optimize conditions to favor the desired S_N2 substitution product?
A5: Overcoming the steric barrier requires carefully optimized conditions. Consider the following strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature significantly (e.g., 80-120°C). | Provides the necessary activation energy to overcome the high steric barrier. Monitor for decomposition or side reactions. |
| Solvent | Use a polar aprotic solvent. | Solvents like DMF, DMSO, or NMP are ideal for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity. |
| Nucleophile | Use a small, potent nucleophile. | Smaller nucleophiles (e.g., azide, cyanide) are more effective than bulky ones at accessing the sterically shielded electrophilic carbon.[11] |
| Reaction Time | Extend the reaction time considerably. | Due to the slow kinetics, reactions may require 24-72 hours to reach completion. Monitor progress by TLC or LC-MS. |
Q6: I am observing a significant amount of an alkene side product. What is it and how can I prevent its formation?
A6: The alkene you are observing is likely 2-methyl-1-propene, the product of an E2 (bimolecular elimination) reaction.[12] This side reaction is highly competitive with S_N2, especially when a sterically hindered substrate is treated with a strong base.[13]
To minimize elimination:
-
Use a Non-Basic Nucleophile: If possible, choose a nucleophile that is a weak base (e.g., N₃⁻, CN⁻, I⁻).
-
Avoid Bulky, Strong Bases: Nucleophiles that are also strong, hindered bases (e.g., potassium tert-butoxide) will almost exclusively yield the elimination product.[14]
-
Control Temperature: While higher temperatures are needed for S_N2, excessively high temperatures can sometimes favor elimination.[14] Find the optimal balance where substitution proceeds without significant elimination.
Section 3: Boc Protecting Group Integrity
Q7: My analytical data (NMR, MS) suggests the Boc group was cleaved during my substitution reaction. Why did this happen?
A7: The tert-butyloxycarbonyl (Boc) group is a carbamate protecting group specifically designed to be labile under acidic conditions.[4][15] Accidental deprotection can occur if your reaction conditions are, or become, acidic. This can happen if:
-
You used an acidic salt of your nucleophile (e.g., a hydrochloride salt) without adding a sufficient amount of a non-nucleophilic base to neutralize it.
-
The reaction generated acidic byproducts.
-
The reaction was heated for a prolonged period in a protic solvent, which can sometimes facilitate slow hydrolysis.
Q8: What is the standard, reliable method for intentionally removing the Boc group after my reaction is complete?
A8: The most common and effective method for Boc deprotection is treatment with a strong acid in an anhydrous organic solvent.[5][16] A standard protocol is to dissolve the Boc-protected compound in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v). The reaction is typically rapid, often completing within 30-60 minutes at room temperature.[15] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[16]
Q9: During Boc deprotection, I'm getting unexpected side products from the alkylation of other functional groups on my molecule. How can I prevent this?
A9: This is a classic problem during Boc deprotection. The mechanism involves the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[15][16] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule of interest (e.g., tryptophan, methionine, or free phenols).[17]
To prevent this, you must use a "scavenger." A scavenger is a compound added to the reaction mixture to trap the t-butyl cation before it can react with your product.[5]
| Common Scavengers | Rationale |
| Triethylsilane (TES) | Reacts with the t-butyl cation to form the stable tert-butyldiethylsilane. |
| Anisole or Thioanisole | Aromatic compounds that are readily alkylated by the t-butyl cation via electrophilic aromatic substitution.[16] |
| Water (a small amount) | Can trap the cation to form tert-butanol, but must be used judiciously to avoid unwanted hydrolysis of other groups. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol is a starting point and requires optimization based on the specific nucleophile and substrate.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN₃), it can be added directly.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove the DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Standard Boc-Deprotection with Scavenger
-
Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Scavenger Addition: Add a scavenger, such as anisole (1.5-2.0 eq).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq, or 25% v/v) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2x) can help remove residual TFA.
-
Final Product: The resulting product will be the TFA salt of the amine. It can be used as is, or a basic workup or purification can be performed to obtain the free amine.
References
- SAFETY DATA SHEET. (2023-04-15).
-
Safety Data Sheet: 2-Methyl-1-propanol - Carl ROTH. General safety information on handling flammable and reactive organic chemicals. [Link]
-
2-bromo-2-methylpropane - Sdfine. Safety data for a structurally related compound, highlighting hazards of alkyl bromides. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Describes the stability of the Boc group towards most nucleophiles and bases, and its lability under acidic conditions. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Explains that the Boc group is removed with strong acid and discusses the use of scavengers to trap the t-butyl cation. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Details the acid-catalyzed mechanism of Boc group cleavage, which proceeds through a stable tert-butyl carbocation. [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Explains how increasing steric hindrance around the electrophilic carbon shields it from backside attack, diminishing the S_N2 reaction rate. [Link]
-
Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Foundational information on nucleophilic substitution reactions. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Describes the S_N2 mechanism as a single concerted step involving backside attack by the nucleophile. [Link]
-
8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. Discusses E1 and E2 elimination mechanisms as common pathways for alkyl halides. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Discusses the role of steric hindrance in substitution reactions. [Link]
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-
Synthesis of N-BOC amines by various routes - ResearchGate. Provides examples of N-Boc protection of various amines. [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. States that the S_N2 reaction rate is fastest for small alkyl halides due to less steric hindrance. [Link]
-
Nucleophilic Substitution Mechanisms Menu - Chemguide. General information on nucleophilic substitution reactions. [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Information on the Boc protection reaction. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Details methods for Boc group removal, including with strong acids like TFA or HCl, and mentions the use of scavengers like anisole. [Link]
-
Elimination Reactions of Alcohols - Chemistry LibreTexts. Contrasts elimination reactions of different functional groups. [Link]
-
Ch 11. Nucleophilic Substitution and Elimination Reactions - CSUSM. Overview of substitution and elimination reactions. [Link]
-
effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. A discussion forum explaining how steric hindrance prevents backside attack in S_N2 reactions. [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. General characteristics of the S_N2 reaction. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. Provides experimental procedures involving Boc-protected amines. [Link]
-
The SN1 Reaction Mechanism and SN1 Practice Problems - Chemistry Steps. Details of the S_N1 reaction mechanism. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Discusses how steric hindrance of the nucleophile can decrease reactivity. [Link]
-
shows the cleavage conditions for the Boc group | Download Table - ResearchGate. Table showing various conditions for Boc group cleavage. [Link]
- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents. Patent literature describing syntheses involving Boc protection.
-
31. Alkyl Halides: Elimination Problems - YouTube. Video tutorial explaining elimination reactions of alkyl halides. [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry - YouTube. Video tutorial explaining S_N1 and S_N2 mechanisms. [Link]
-
SN2 reaction of alkyl halides - YouTube. Video tutorial on S_N2 reactions. [Link]
-
Elimination vs substitution: tertiary substrate (video) | Khan Academy. Explains how temperature and the nature of the base/nucleophile determine the reaction pathway. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Describes how steric hindrance from bulky alkyl groups impedes the attack of the nucleophile in S_N2 reactions. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. Illustrates how neopentyl structures present significant steric hindrance to backside nucleophilic attack. [Link]
-
N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate - DergiPark. Research article involving N-Boc protected compounds. [Link]
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Validation & Comparative
"Comparative analysis of N-Boc-1-bromo-2-methyl-2-propanamine with other alkylating agents"
An In-Depth Comparative Analysis of N-Boc-1-bromo-2-methyl-2-propanamine and Other Alkylating Agents for Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the viability of a synthetic route. This guide offers a comprehensive comparative analysis of this compound, a structurally unique primary bromoalkane, against a panel of commonly employed alkylating agents: benzyl bromide, 2-bromopropane, and tert-butyl bromoacetate.
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of these agents is paramount for the rational design of synthetic pathways and the circumvention of common pitfalls such as low yields and the formation of undesirable byproducts. This document synthesizes fundamental principles of physical organic chemistry with practical considerations to provide a robust framework for informed decision-making in your synthetic endeavors.
The Duality of Nucleophilic Substitution: A Mechanistic Overview
Nucleophilic substitution reactions are the cornerstone of C-N and C-O bond formation in the synthesis of a vast array of pharmaceutical compounds. These reactions predominantly proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by a confluence of factors, including the structure of the alkylating agent, the nature of the nucleophile, the solvent, and the reaction temperature.
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group in a concerted fashion. This mechanism is favored by primary and, to a lesser extent, secondary alkyl halides and is highly sensitive to steric hindrance.
Conversely, the SN1 reaction is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is subsequently attacked by the nucleophile. This pathway is favored by tertiary and some secondary alkyl halides that can form stable carbocations.
Comparative Analysis of Alkylating Agents
The choice of alkylating agent is a pivotal decision in synthetic planning. Here, we compare the structural features and expected reactivity of this compound with three other widely used bromoalkanes.
This compound
Structurally, this compound is a primary bromoalkane. However, the presence of a bulky tert-butyl group on the adjacent carbon atom classifies it as a neopentyl-type halide . This structural motif introduces significant steric hindrance around the reaction center, which dramatically impedes the backside attack required for an SN2 reaction.[1][2] Consequently, this compound is predicted to be relatively unreactive under typical SN2 conditions.[3] While the primary nature of the halide disfavors the formation of a stable carbocation for an SN1 pathway, rearrangement of a transient primary carbocation to a more stable tertiary carbocation could be possible under forcing conditions, potentially leading to a mixture of products. The N-Boc protecting group is stable under a wide range of nucleophilic and basic conditions, making it a valuable feature for multi-step syntheses.[4]
Benzyl Bromide
Benzyl bromide is a highly reactive primary benzylic halide. Its enhanced reactivity stems from the ability of the adjacent phenyl ring to stabilize both the SN2 transition state and the carbocation intermediate in an SN1 reaction through resonance. This dual stabilization allows benzyl bromide to react readily with a wide range of nucleophiles under various conditions.[5][6]
2-Bromopropane
As a secondary bromoalkane, 2-bromopropane represents a borderline case and can undergo both SN2 and E2 (elimination) reactions, and to a lesser extent, SN1 reactions.[7] The reaction outcome is highly dependent on the strength and steric bulk of the nucleophile/base and the solvent polarity. Strong, non-bulky nucleophiles in polar aprotic solvents favor SN2, while strong, bulky bases in less polar solvents promote E2 elimination.
tert-Butyl Bromoacetate
This is a functionalized primary alkylating agent used to introduce a tert-butoxycarbonylmethyl group.[8] Despite being a primary halide, the reactivity can be influenced by the adjacent ester functionality. It is a versatile reagent for the alkylation of various nucleophiles, including amines and phenols.[9][10]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of the discussed alkylating agents to facilitate a direct comparison.
| Alkylating Agent | Structure | Type | Primary Reaction Pathway(s) | Key Reactivity Considerations |
| This compound | Primary (Neopentyl) | SN2 (very slow) | Extreme steric hindrance significantly reduces SN2 reactivity.[1][2] Potential for SN1 with rearrangement under harsh conditions. | |
| Benzyl Bromide | Primary (Benzylic) | SN1 / SN2 | Highly reactive due to resonance stabilization of the transition state/intermediate.[5] | |
| 2-Bromopropane | Secondary | SN2 / E2 | Reaction outcome is highly dependent on conditions (nucleophile/base strength, solvent).[7] | |
| tert-Butyl Bromoacetate | Primary | SN2 | Versatile for introducing a protected carboxylic acid moiety.[8] |
Experimental Protocols and Considerations
Direct N-alkylation of primary amines with alkyl halides can be complicated by overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[11] This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.
Representative Protocol: N-Alkylation of Aniline with Benzyl Bromide
This protocol serves as a baseline for a typical N-alkylation of a primary aromatic amine.
Materials:
-
Aniline
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.2 eq) to the solution.
-
While stirring, add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzylaniline.
Expected Outcome: This reaction typically proceeds with good to excellent yields of the mono-alkylated product, although some di-alkylation may occur.[4]
Alkylation with 2-Bromopropane
The reaction of aniline with 2-bromopropane is more complex. Due to the secondary nature of the alkyl halide, both SN2 and E2 pathways are possible. The use of a non-nucleophilic base and careful temperature control are necessary to favor substitution over elimination. The yield of N-isopropylaniline is often moderate.[12]
Alkylation with tert-Butyl Bromoacetate
Alkylation with this compound: A Case of Steric Hindrance
As previously discussed, the neopentyl-like structure of this compound makes it a poor substrate for SN2 reactions. Direct alkylation of aniline with this reagent is expected to be extremely slow and require forcing conditions (e.g., high temperatures, strong base), which may lead to decomposition or undesired side reactions.[3][13] For synthetic targets requiring the 2-(tert-butoxycarbonylamino)-2-methylpropyl moiety, alternative synthetic strategies that avoid a direct SN2 reaction with this sterically hindered halide should be considered.
Conclusion
The selection of an alkylating agent is a nuanced decision that requires a thorough understanding of the interplay between substrate structure and reaction mechanism. While benzyl bromide offers high reactivity for the introduction of a benzyl group, and 2-bromopropane provides a route to secondary alkylated amines with careful control of reaction conditions, this compound presents a significant synthetic challenge for direct nucleophilic substitution due to its neopentyl-like structure. The extreme steric hindrance renders it largely unreactive towards SN2 reactions.
For drug development professionals, this guide underscores the importance of considering not just the primary, secondary, or tertiary nature of an alkyl halide, but also the steric environment around the reaction center. For the incorporation of the 2-(tert-butoxycarbonylamino)-2-methylpropyl moiety, alternative, more sophisticated synthetic strategies will likely be more fruitful than a direct alkylation approach.
References
-
Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Organic Chemistry Explained. (2019). Substitution Reactions of Neopentyl Halides. [Link]
-
Chemistry Stack Exchange. (2014). SN2: Neopentyl halides and methyl halides. [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
-
PubMed. (1997). Selective N-Alkylation of Aniline by Micellar Catalysis. [Link]
-
ElectronicsAndBooks. The reactivity of the N-Boc protecting group: an underrated feature. [Link]
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Supporting Information. Synthesis route of the sulfone warhead 4. [Link]
-
Quora. What is the reaction of sodium methoxide and tertiary butyl bromide?. [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Supplementary Information. General information and experimental procedures. [Link]
-
ResearchGate. N‐Alkylation of aniline with various primary alcohols. [Link]
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- Google Patents.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
PrepChem.com. Preparation of tert-butyl acetate. [Link]
-
Neuman. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
ResearchGate. (2018). Catalytic N-Alkylation of Anilines. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
ResearchGate. (2022). Synthesis of N-BOC amines by various routes. [Link]
-
ResearchGate. (2001). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
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-
ResearchGate. (2020). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]
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Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]
-
Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
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-
Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. [Link]
-
National Institutes of Health. (2021). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
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-
Journal of the Chemical Society, Perkin Transactions 2. Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions. [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
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A Comparative Guide to the Validation of Analytical Methods for N-Boc-1-bromo-2-methyl-2-propanamine
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of regulatory compliance and successful product development. N-Boc-1-bromo-2-methyl-2-propanamine, a key intermediate in the synthesis of various pharmaceutical agents, requires robust and validated analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and field-proven insights. We will explore the nuances of method selection, validation parameters, and data interpretation, offering a comprehensive framework for establishing reliable quality control.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a pharmaceutical intermediate like this compound, validated methods are crucial for:
-
Ensuring Quality and Consistency: Guaranteeing that the intermediate meets predefined specifications for identity, strength, and purity.[3]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and ICH, which mandate validated analytical procedures.[1][4]
-
Process Understanding and Control: Providing reliable data to monitor and optimize the synthetic process.
This guide will focus on the three most pertinent analytical techniques for this compound:
-
High-Performance Liquid Chromatography (HPLC): For purity determination and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification, quantification, and assessment of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for structural confirmation and identity verification.
The validation of these methods will be discussed in the context of the parameters outlined in the ICH Q2(R1) guidelines: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific information required and the physicochemical properties of this compound.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assay and impurity quantification. | Excellent for non-volatile and thermally labile compounds; high precision and accuracy; widely available. | Requires a chromophore for UV detection; analyte is not definitively identified by retention time alone. |
| GC-MS | Identification and quantification of volatile impurities and the main compound. | High sensitivity and specificity (mass spectrometric detection); excellent for separating volatile compounds. | Potential for thermal degradation of the Boc-carbamate group; may require derivatization.[5][6] |
| ¹H NMR | Structural confirmation and identification. | Provides detailed structural information, confirming the presence of the Boc group and the overall molecular structure.[7][8] | Inherently less sensitive than chromatographic methods; not ideal for trace impurity analysis without specialized techniques. |
Section 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity assays of pharmaceutical intermediates due to its robustness and precision. The Boc-protecting group provides a weak chromophore, but detection at lower UV wavelengths (e.g., 200-220 nm) is typically feasible.
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method validation.
Detailed Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Causality behind Choices:
-
A C18 column is chosen for its versatility in retaining moderately polar organic compounds like this compound.
-
The acetonitrile/water mobile phase is a common, effective eluent for reverse-phase chromatography, and the ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Detection at 210 nm is selected to maximize the signal from the carbamate chromophore.
Validation Parameter Summary: HPLC
| Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Specificity | Forced degradation (acid, base, peroxide, heat, light). | The peak for the main compound is pure and resolved from degradation products. | Peak purity index > 0.999. |
| Linearity | Five concentrations ranging from 50% to 150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995. |
| Accuracy | Spike recovery at three levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. | 99.5% - 101.2%. |
| Precision | Repeatability (n=6) and intermediate precision (different day/analyst). | RSD ≤ 2.0%.[4] | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%. |
| LOQ | Signal-to-Noise ratio of 10:1. | RSD at LOQ ≤ 10%. | 0.05% of nominal concentration. |
Section 2: Identification and Volatile Impurity Analysis by GC-MS
GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. For this compound, it can serve as a confirmatory identification method and a way to quantify volatile organic impurities. A key consideration is the thermal lability of the Boc group, which can be mitigated by using a lower injector temperature or through derivatization, although direct analysis is often possible.[5]
Experimental Workflow: GC-MS Method Validation
Caption: Workflow for GC-MS method validation.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C (optimize to minimize degradation).
-
Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 m/z.
Causality behind Choices:
-
A DB-5 type column is selected for its general-purpose utility in separating a wide range of organic molecules.
-
The temperature program is designed to elute the target analyte and potential impurities within a reasonable timeframe while ensuring good separation.
-
Standard 70 eV EI is used to generate reproducible fragmentation patterns for library matching and structural elucidation.
Validation Parameter Summary: GC-MS
| Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Specificity | Comparison of the mass spectrum of the analyte in the sample to a reference standard. | Match factor > 800 (out of 1000) with the reference spectrum. | Match factor of 950. |
| Linearity | Five concentrations. | Correlation coefficient (r²) ≥ 0.995. | r² = 0.998. |
| Accuracy | Spike recovery at three levels. | Recovery between 95.0% and 105.0%. | 97.2% - 103.5%. |
| Precision | Repeatability (n=6). | RSD ≤ 5.0%. | RSD = 3.5%. |
| LOD | Signal-to-Noise ratio of 3:1 for a characteristic ion. | Visually discernible peak. | 10 ppm. |
Section 3: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is an unparalleled technique for the definitive identification of organic molecules. For this compound, it provides unambiguous confirmation of the structure.
Key Diagnostic Signals in ¹H NMR
The successful synthesis and purity of this compound can be confirmed by characteristic signals in the ¹H NMR spectrum.[7] The most prominent feature of a Boc-protected amine is the large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing between 1.4 and 1.5 ppm.[7] Other expected signals would include those for the methyl groups and the methylene group adjacent to the bromine.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[7]
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Validation as an Identification Test: The validation of NMR as an identification test relies on specificity. This is demonstrated by acquiring a spectrum of the this compound reference standard and showing that the spectrum of a production sample is identical in terms of chemical shifts and signal multiplicities.
Conclusion: An Integrated Approach
No single analytical method is sufficient to fully characterize a pharmaceutical intermediate. A robust validation strategy for this compound employs an integrated approach:
-
HPLC as the primary tool for purity determination and stability-indicating assays.
-
GC-MS as a complementary technique for confirming identity and quantifying volatile impurities.
-
NMR as the definitive method for structural confirmation.
By validating and employing these methods in concert, researchers and drug developers can ensure the quality and consistency of this compound, thereby building a solid foundation for the subsequent stages of pharmaceutical development. This multi-faceted approach ensures data integrity, meets global regulatory expectations, and ultimately contributes to the safety and efficacy of the final drug product.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmazone. Available at: [Link]
-
1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . ResearchGate. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Boc protected L-phenylalanine and N-Boc protected ethylenediamine and then removal of Boc by resin treatment from the coupled product 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Scholars Research Library. Available at: [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. Available at: [Link]
-
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. Available at: [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Available at: [Link]
-
Chromatographic Analysis of Insecticidal Carbamates. SpringerLink. Available at: [Link]
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- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized N-Boc-1-bromo-2-methyl-2-propanamine by HPLC and NMR
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the ultimate quality of the final active pharmaceutical ingredient. N-Boc-1-bromo-2-methyl-2-propanamine is a key building block in the synthesis of various complex molecules, and its purity directly impacts reaction yields, impurity profiles of downstream products, and overall project timelines. This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques for assessing the purity of this synthesized compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and provide actionable protocols, enabling you to make informed decisions for your specific analytical needs.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is built upon a solid understanding of the potential impurities that may arise during the synthesis of the target compound. A common synthetic route to this compound involves the reaction of 2-amino-2-methyl-1-propanol with a brominating agent, followed by protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O).
Based on this, we can anticipate the following potential impurities:
-
Unreacted Starting Materials: Residual 2-amino-2-methyl-1-propanol and di-tert-butyl dicarbonate.
-
Over-brominated Species: Byproducts where other reactive sites on the molecule have been brominated.
-
Di-Boc Protected Byproduct: The formation of a di-Boc protected species on the primary amine.
-
Hydrolysis Products: Degradation of the Boc-protecting group to the free amine.
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and purification process.
A thorough purity assessment must be able to separate, identify, and quantify these potential impurities.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
Reverse-phase HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[1] For a moderately polar compound like this compound, a C18 column is an excellent starting point, offering a good balance of hydrophobic retention and selectivity.
Experimental Protocol: HPLC Purity Assessment
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
HPLC Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient | 10% B to 90% B over 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase effectively retains the molecule through hydrophobic interactions with the tert-butyl and propyl groups.
-
Acetonitrile/Water Gradient: This mobile phase system allows for the effective elution of compounds with a wide range of polarities. The gradient ensures that both polar and nonpolar impurities are eluted and resolved.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the mobile phase serves two key purposes: it protonates residual silanols on the silica-based stationary phase, reducing peak tailing, and it can improve the peak shape of the amine-containing analytes.
-
UV Detection at 210 nm: While the this compound lacks a strong chromophore, the carbamate functional group exhibits some absorbance at low UV wavelengths, allowing for its detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful method for purity assessment.[2] Unlike HPLC, which relies on the separation of components, NMR provides a holistic view of all proton- and carbon-containing species in the sample.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of this compound and data from similar compounds, the following NMR spectra are predicted:
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.8 | br s | 1H | N-H |
| ~3.4 | s | 2H | Br-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
| 1.25 | s | 6H | -C(CH₃)₂- |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (carbamate) |
| ~80 | -C(CH₃)₃ |
| ~58 | -C(CH₃)₂- |
| ~45 | Br-CH₂- |
| ~28 | -C(CH₃)₃ |
| ~25 | -C(CH₃)₂- |
Experimental Protocol: NMR Purity Assessment
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., dimethyl sulfone).
-
Gently agitate the tube to ensure complete dissolution.
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon framework.
Data Analysis:
The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the known internal standard.
Causality Behind Experimental Choices:
-
CDCl₃: A common and relatively non-polar deuterated solvent that is unlikely to interact significantly with the analyte.
-
Internal Standard: The use of a known amount of a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte signals is crucial for accurate quantification.
-
Quantitative ¹H NMR Parameters: A long relaxation delay is essential to ensure that the magnetization of all protons has returned to equilibrium before the next pulse, which is a prerequisite for accurate integration and, therefore, accurate quantification.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Physical separation of components | Spectroscopic analysis of all components |
| Resolution | High; can separate closely related impurities and isomers | Lower; overlapping signals can be an issue |
| Quantification | Relative (area %); requires reference standards for absolute quantification | Absolute (with internal standard) |
| Sensitivity | High; excellent for detecting trace impurities | Lower; may not detect impurities below ~0.1% |
| Structural Information | None | Definitive structural information |
| Sample Throughput | High with an autosampler | Lower |
| Method Development | Can be time-consuming | Relatively straightforward |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered) |
Conclusion: An Orthogonal Approach for Uncompromised Quality
Both HPLC and NMR are indispensable tools for assessing the purity of synthesized this compound. They are not mutually exclusive but rather complementary techniques that, when used together, provide a comprehensive and robust assessment of purity and identity.
-
HPLC is the method of choice for routine quality control and for the detection of trace impurities. Its high resolving power makes it ideal for separating closely related byproducts that may not be distinguishable by NMR.
-
NMR is essential for absolute purity determination and unequivocal structural confirmation. It provides a direct measure of the amount of the target molecule in the sample and can identify unknown impurities if they are present in sufficient concentration.
For the highest level of confidence in the quality of your synthesized this compound, an orthogonal approach employing both HPLC and NMR is strongly recommended. This ensures that the material proceeding to the next stage of your synthesis is of the required purity, saving valuable time and resources in the long run.
References
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
ResearchGate. (2019). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
YouTube. (2023). Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Boron reagents for reductive amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]
-
National Institutes of Health. (2011). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]
Sources
A Researcher's Guide to the Kinetic Landscape of N-Boc-1-bromo-2-methyl-2-propanamine Reactions
For the discerning researcher in drug development and synthetic chemistry, a nuanced understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, scalability, and ultimately, the successful translation of a molecule from the bench to a viable therapeutic. This guide delves into the kinetic profile of N-Boc-1-bromo-2-methyl-2-propanamine, a structurally intriguing building block. Due to a notable absence of direct kinetic studies in the published literature for this specific compound[1], we will embark on a predictive and comparative analysis. We will ground our hypotheses in the well-established principles of physical organic chemistry and provide you, the researcher, with the framework and detailed protocols to empirically validate these predictions.
The Duality of Reactivity: Structural Influences on this compound
The reactivity of an alkyl halide is a delicate interplay of electronic and steric effects, dictating its preference for a particular reaction pathway, primarily unimolecular nucleophilic substitution (SN1) or bimolecular nucleophilic substitution (SN2).[2][3] this compound presents a fascinating case study where these factors are in apparent opposition.
-
The Tertiary Bromide Core : The bromine atom is attached to a tertiary carbon, which would typically strongly favor an SN1 mechanism. This is due to the ability to form a relatively stable tertiary carbocation upon departure of the bromide leaving group.[3][4][5]
-
Steric Hindrance : The bulky tert-butyl group, along with the adjacent aminomethyl moiety, creates significant steric congestion around the electrophilic carbon. This steric shield is expected to severely impede the backside attack required for an SN2 reaction.[4][6][7]
-
The N-Boc Group's Electronic Influence : The N-Boc (tert-butoxycarbonyl) protecting group, particularly if the adjacent amine were to be protonated under acidic conditions, would exert a powerful electron-withdrawing inductive effect.[1] This effect would destabilize the formation of a carbocation at the adjacent carbon, thereby disfavoring the SN1 pathway.[1]
This confluence of opposing factors suggests that this compound may exhibit suppressed reactivity compared to simpler tertiary haloalkanes.
A Comparative Framework for Predicting Kinetic Behavior
To contextualize the expected reactivity of this compound, we can compare it to a spectrum of other bromoalkanes.
| Compound | Structure | Expected Primary Mechanism | Predicted Relative Rate | Rationale |
| 1-Bromobutane | Primary | SN2 | Moderate | Unhindered primary halide, favors SN2. |
| 2-Bromobutane | Secondary | SN1 / SN2 mix | Moderate | Secondary halide, can proceed via either pathway depending on conditions. |
| 2-Bromo-2-methylpropane | Tertiary | SN1 | Fast | Forms a stable tertiary carbocation.[4][5] |
| This compound | Tertiary | Potentially slow SN1 or non-existent SN2 | Slow | Steric hindrance impedes SN2; electron-withdrawing N-Boc group may destabilize the carbocation needed for SN1.[1] |
Experimental Design for Kinetic Elucidation
To empirically determine the kinetic profile of this compound, a systematic study is required. The following workflow outlines a robust experimental design.
Caption: Experimental workflow for the kinetic analysis of this compound reactions.
Proposed Reaction Mechanism and Kinetic Model
Given the tertiary nature of the substrate, an SN1 pathway, though potentially slow, is the most probable mechanism for nucleophilic substitution.
Caption: Proposed SN1 reaction mechanism for this compound.
The rate of this reaction is expected to be dependent only on the concentration of the substrate, following a first-order rate law: Rate = k[this compound] .[7][8]
Detailed Experimental Protocol: A Representative Kinetic Study
This protocol provides a step-by-step method for determining the rate of reaction between this compound and sodium azide.
Objective: To determine the rate constant for the reaction of this compound with sodium azide in acetonitrile at 35°C.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile (HPLC grade)
-
Dodecane (internal standard)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel (e.g., jacketed reactor with a circulating water bath)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in acetonitrile containing a known concentration of dodecane as an internal standard.
-
Prepare a 1.0 M stock solution of sodium azide in acetonitrile.
-
Rationale: Using a pseudo-first-order condition with a large excess of the nucleophile simplifies the kinetic analysis.
-
-
Reaction Setup:
-
Equilibrate the thermostated reaction vessel to 35.0 ± 0.1°C.
-
Add the this compound stock solution to the reaction vessel and allow it to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the sodium azide stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 0.9 mL of a suitable quenching solution (e.g., cold acetonitrile).
-
Rationale: Quenching stops the reaction, allowing for accurate analysis of the composition at that specific time point.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Rationale: An internal standard corrects for variations in injection volume and ensures accurate quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.
-
If the plot is linear, the reaction is first-order with respect to the substrate. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Repeat the experiment at different temperatures (e.g., 25°C and 45°C) to determine the activation energy (Ea) using the Arrhenius equation.
-
Conclusion and Future Directions
The kinetic behavior of this compound is predicted to be a departure from that of simple tertiary haloalkanes, with a likely attenuated reactivity due to the electronic influence of the N-Boc protecting group. The provided experimental framework offers a clear path for researchers to quantify this reactivity, determine the operative mechanism, and build a robust understanding of this versatile synthetic building block. Such kinetic data is invaluable for the rational design of synthetic routes and the development of efficient and scalable chemical processes in the pharmaceutical industry.
References
- Vertex AI Search. (n.d.). Nucleophilic Substitution Reactions. Retrieved January 20, 2026.
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved January 20, 2026, from [Link]
- LibreTexts. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved January 20, 2026.
-
PubMed. (2010, December 3). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved January 20, 2026, from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 20, 2026, from [Link]
- Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved January 20, 2026.
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved January 20, 2026, from [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved January 20, 2026, from [Link]
-
NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved January 20, 2026, from [Link]
- BenchChem. (n.d.). Comparing reactivity of 2-Bromo-2-methylpropan-1-amine hbr with other bromoalkanes. Retrieved January 20, 2026.
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 20, 2026, from [Link]
-
Quora. (2017, January 4). Why does 2-bromo-2-methyl propane goes through SN1 mechanism rather than SN2 during alkaline hydrolysis?. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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"Benchmarking the efficiency of N-Boc-1-bromo-2-methyl-2-propanamine in specific synthetic routes"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical development, the efficient construction of strained heterocyclic scaffolds is of paramount importance. Among these, the azetidine moiety has garnered considerable attention due to its unique conformational constraints and its ability to impart desirable physicochemical properties to bioactive molecules. This guide provides an in-depth technical comparison of N-Boc-1-bromo-2-methyl-2-propanamine as a key precursor for the synthesis of N-Boc-2,2-dimethylazetidine, benchmarking its efficiency against alternative synthetic strategies.
Introduction: The Strategic Importance of the Azetidine Ring
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and lipophilicity.[1] The synthesis of substituted azetidines, however, can be challenging due to the inherent ring strain of the four-membered ring.[2] A common and effective strategy for their synthesis is the intramolecular cyclization of γ-haloamines. This guide focuses on the utility of this compound in this context, a reagent designed for the direct construction of the N-Boc-2,2-dimethylazetidine scaffold.
This compound: A Profile
This compound (CAS: 1391026-60-0, Molecular Formula: C₈H₁₆BrNO₂) is a valuable synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for orthogonal protection strategies.[3][4] The primary bromine atom, positioned on a neopentyl-like carbon, is the key to its utility in intramolecular cyclization reactions.
Synthesis of this compound
The precursor, 2-bromo-2-methylpropan-1-amine hydrobromide, is commercially available. The N-Boc protection is a standard procedure achieved in high yields.
Experimental Protocol: N-Boc Protection of 2-Bromo-2-methylpropan-1-amine Hydrobromide [5]
-
Reaction Setup: Dissolve 2-bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in dichloromethane (DCM) or a 1:1 mixture of water and tetrahydrofuran (THF) and cool to 0 °C.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to the solution.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactants | 2-Bromo-2-methylpropan-1-amine HBr, (Boc)₂O |
| Base | Triethylamine or DIPEA |
| Solvent | Dichloromethane or Water/THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% [5] |
The Synthetic Route of Interest: Intramolecular Cyclization to N-Boc-2,2-dimethylazetidine
The primary application of this compound is its base-mediated intramolecular cyclization to form N-Boc-2,2-dimethylazetidine. This reaction proceeds via an intramolecular nucleophilic substitution (Sₙ2) mechanism, where the deprotonated Boc-protected amine attacks the carbon bearing the bromine atom.
Sources
Navigating Chemical Reactivity: A Comparative Guide to N-Boc-1-bromo-2-methyl-2-propanamine for Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, understanding the potential for off-target interactions is paramount. Small molecule alkylating agents, while potent therapeutic tools, carry an inherent risk of cross-reactivity with unintended biological nucleophiles, leading to toxicity and unforeseen side effects. This guide provides a comprehensive comparative analysis of N-Boc-1-bromo-2-methyl-2-propanamine , a sterically hindered building block, against a panel of classical alkylating agents. By examining its predicted reactivity profile and outlining robust experimental protocols for cross-reactivity assessment, we aim to equip researchers with the necessary framework to evaluate its suitability and potential liabilities in their synthetic and therapeutic programs.
Introduction to this compound: A Profile
This compound (CAS: 1391026-60-0) is a bifunctional molecule featuring a primary alkyl bromide and a Boc-protected primary amine.[1] The tert-butyloxycarbonyl (Boc) protecting group imparts stability to the amine under a range of conditions, allowing for selective reactions at the bromide center.[2][3] Structurally, the neopentyl-like arrangement, with a quaternary carbon adjacent to the bromine atom, suggests significant steric hindrance around the electrophilic center. This feature is predicted to profoundly influence its reactivity, differentiating it from more conventional linear alkylating agents.
The Spectrum of Alkylating Agents: A Comparative Framework
To contextualize the potential cross-reactivity of this compound, it is essential to compare it with well-characterized alkylating agents that represent a spectrum of reactivity mechanisms and potencies.[4][5][6] Alkylating agents are broadly classified based on their reaction mechanism, primarily SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[7]
-
Nitrogen Mustards (e.g., Mechlorethamine, Cyclophosphamide): These are highly reactive agents that form a strained aziridinium ion intermediate, leading to a rapid, SN1-like reaction with nucleophiles.[8] Their high reactivity contributes to significant off-target effects.
-
Alkyl Sulfonates (e.g., Busulfan): These compounds typically react via an SN2 mechanism, where the rate of reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[7][8] They are generally more selective than nitrogen mustards.
-
Nitrosoureas (e.g., Carmustine): These agents decompose in vivo to generate reactive intermediates that can alkylate and cross-link DNA.[8]
-
Simple Alkyl Halides (e.g., 1-Bromobutane, 2-Bromopropane): These serve as fundamental benchmarks for SN2 and SN2/SN1 reactivity, respectively, without the complexities of other functional groups.
The following table summarizes the key characteristics of these comparator classes.
| Alkylating Agent Class | Example | Primary Mechanism | General Reactivity | Key Structural Feature |
| Nitrogen Mustards | Mechlorethamine | SN1-like (via aziridinium ion) | Very High | Bis(2-chloroethyl)amine |
| Alkyl Sulfonates | Busulfan | SN2 | Moderate | Sulfonate ester leaving group |
| Simple Primary Alkyl Halide | 1-Bromobutane | SN2 | Moderate | Unhindered primary halide |
| Simple Secondary Alkyl Halide | 2-Bromopropane | SN2 / SN1 | Moderate to High | Secondary halide |
| Target Compound | This compound | Predicted: Very Slow SN2 / SN1 | Predicted: Very Low | Sterically hindered primary halide |
Predicted Reactivity of this compound: A Mechanistic Perspective
Based on its structure, this compound is anticipated to be a relatively unreactive alkylating agent. A comparative analysis with the structurally similar 2-Bromo-2-methylpropan-1-amine HBr suggests that the steric bulk of the neopentyl-like structure will severely retard the rate of an SN2 reaction, which requires a backside attack by a nucleophile.[9] Furthermore, while a primary halide would typically disfavor an SN1 reaction, the adjacent quaternary carbon could potentially stabilize a carbocation intermediate. However, the electron-withdrawing inductive effect of the nearby Boc-protected amine would likely destabilize any developing positive charge, thus also impeding an SN1 pathway.[9]
This predicted low reactivity suggests a potentially favorable cross-reactivity profile, with a lower propensity for off-target alkylation compared to more classical, highly reactive agents. However, this hypothesis requires rigorous experimental validation.
Caption: Predicted reactivity pathways for this compound.
Experimental Design for Cross-Reactivity Profiling
A robust assessment of cross-reactivity involves a multi-tiered approach, progressing from simple chemical reactivity assays to more complex cell-based and proteomic analyses.
Tier 1: Chemical Reactivity Assessment with Model Nucleophiles
This initial screen provides a quantitative measure of the intrinsic reactivity of the test compounds with a panel of biologically relevant nucleophiles.
Protocol: Nucleophile Competition Assay
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and comparator alkylating agents (e.g., 1-bromobutane, mechlorethamine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of a cocktail of model nucleophiles, such as glutathione (thiol), N-acetyl-lysine (amine), and guanosine (representative of a nucleic acid base), at equimolar concentrations.
-
-
Reaction Setup:
-
In a series of vials, combine the alkylating agent solution with the nucleophile cocktail solution.
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), quench an aliquot of the reaction mixture.
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent alkylating agent and the formation of adducts with each nucleophile.
-
-
Data Analysis:
-
Calculate the reaction rates for each alkylating agent with each nucleophile.
-
Compare the reactivity profiles across the panel of compounds.
-
Caption: Workflow for the nucleophile competition assay.
Tier 2: Cell-Based Off-Target Screening
Cell-based assays provide a more biologically relevant context for assessing cross-reactivity by evaluating the compound's effects on cellular health and specific signaling pathways.
Protocol: Off-Target Screening Cell Microarray Assay
-
Cell Microarray Preparation:
-
Compound Incubation:
-
Incubate the cell microarray with a labeled version of this compound or use a detection antibody if the compound is tagged.
-
-
Detection and Analysis:
-
Assess binding of the test compound to the overexpressed proteins, typically via fluorescence.
-
Identify potential off-target protein interactions.
-
-
Confirmation and Follow-up:
-
Validate any identified "hits" using secondary assays, such as co-immunoprecipitation or functional assays related to the identified off-target protein.
-
Tier 3: Proteomic Profiling of Covalent Adducts
For a global and unbiased view of cross-reactivity, proteomic methods can identify the specific proteins that are covalently modified by the alkylating agent within a complex biological sample.
Protocol: Chemoproteomic Profiling
-
Cell Lysate Treatment:
-
Treat a relevant cell lysate with this compound.
-
-
Protein Digestion:
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
Enrichment of Modified Peptides (Optional but Recommended):
-
If the parent compound can be synthesized with a bio-orthogonal handle (e.g., an alkyne or azide), use click chemistry to attach an affinity tag (e.g., biotin) for enrichment of modified peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by high-resolution mass spectrometry to identify peptides that have been modified by the test compound.
-
-
Data Analysis:
-
Use specialized software to identify the modified peptides and map them back to their parent proteins, thus revealing the landscape of off-target covalent interactions.
-
Data Interpretation and Comparative Analysis
The data generated from these tiered experiments should be compiled and analyzed to build a comprehensive cross-reactivity profile for this compound.
Table 2: Hypothetical Comparative Cross-Reactivity Data
| Assay | Mechlorethamine | 1-Bromobutane | This compound |
| Glutathione Reactivity (Relative Rate) | 100 | 10 | < 1 |
| N-acetyl-lysine Reactivity (Relative Rate) | 85 | 5 | < 0.5 |
| Guanosine Reactivity (Relative Rate) | 95 | 8 | < 1 |
| Cell Microarray Hits (Confirmed) | > 50 | 5-10 | 0-2 |
| Chemoproteomics (Number of adducted proteins) | > 200 | 20-40 | < 5 |
This hypothetical data illustrates the expected outcome: this compound would exhibit significantly lower reactivity and fewer off-target interactions compared to the highly reactive mechlorethamine and the moderately reactive 1-bromobutane.
Conclusion: A Tool for Selective Modification
This compound presents an intriguing profile for applications requiring a sterically hindered and relatively inert alkylating moiety. Its predicted low intrinsic reactivity suggests a reduced potential for widespread, non-specific cross-reactivity. The experimental framework outlined in this guide provides a systematic approach to validating this hypothesis and quantitatively comparing its off-target profile against other alkylating agents. For drug development professionals and researchers, a thorough understanding of these properties is crucial for making informed decisions about the incorporation of this and similar building blocks into novel chemical entities, ultimately contributing to the design of safer and more selective therapeutics.
References
- Frye, S. V. (2010). The art of the chemical probe.
- Bunnage, M. E., et al. (2013). Know your target, know your molecule.
- Oncohema Key. (2023).
- Oncohema Key. (2016).
- Holland-Frei Cancer Medicine. 6th edition. (2003).
- Taylor & Francis. (Date not available).
- Clinical and High-Dose Alkylating Agents.
- Creative Biolabs. (Date not available). Off-Target Screening Cell Microarray Assay.
- Charles River Laboratories. (Date not available). Off-Target Screening Cell Microarray Assay.
- BenchChem. (2025). Comparing reactivity of 2-Bromo-2-methylpropan-1-amine hbr with other bromoalkanes.
- Reagentia. (Date not available). This compound (1 x 250 mg).
- Total Synthesis. (Date not available). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (Date not available). Boc-Protected Amino Groups.
- PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- NIH. (Date not available). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Tetrahedron. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides.
- ResearchGate. (2025).
- Yale Center for Molecular Discovery. (Date not available). Practical Guidance for Small Molecule Screening.
- ACS Applied Bio Materials. (Date not available). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ChemBK. (2024). N-Boc-2-broMo-1-propanaMine.
- Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
- ResearchGate. (Date not available). Synthesis of N-BOC amines by various routes.
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- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
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- 11. criver.com [criver.com]
A Senior Application Scientist's Guide to the Stereochemical Evaluation of Reactions Involving N-Boc-1-bromo-2-methyl-2-propanamine
Abstract: This guide provides a comprehensive framework for evaluating the stereochemical outcome of reactions involving the chiral building block, N-Boc-1-bromo-2-methyl-2-propanamine. While this specific reagent is not extensively documented in peer-reviewed literature, its structural motifs—a neopentyl-like primary bromide adjacent to a stereocenter, protected by a tert-butyloxycarbonyl (Boc) group—present a compelling case study in stereocontrol. This document outlines a prospective analysis, grounded in established mechanistic principles and analogous systems. We will explore potential reaction pathways, propose detailed experimental protocols for both synthesis and stereochemical analysis, and establish a framework for comparing its performance against alternative chiral synthons. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and execution of stereoselective syntheses.
Introduction: The Synthetic Potential and Stereochemical Challenges of a Novel Chiral Building Block
This compound represents a chiral amine derivative with significant potential in organic synthesis. The presence of a primary bromide offers a handle for nucleophilic substitution and cross-coupling reactions, while the adjacent quaternary stereocenter, protected by the sterically demanding Boc group, is expected to exert significant influence on the stereochemical course of these transformations. The bulky tert-butyl group of the Boc-protecting group can influence the conformational preferences of the molecule, potentially leading to high diastereoselectivity in certain reactions.
The primary challenge in utilizing such a building block lies in understanding and controlling the stereochemical outcome of its reactions. The proximity of the stereocenter to the reactive bromide center raises fundamental questions:
-
Will substitution reactions proceed with retention or inversion of configuration?
-
What is the propensity for racemization or epimerization under various reaction conditions?
-
How does the bulky N-Boc group influence the regioselectivity and stereoselectivity of elimination reactions?
This guide will provide a roadmap for answering these questions through a combination of theoretical analysis and practical, detailed experimental protocols.
Mechanistic Considerations and Predicted Stereochemical Outcomes
The stereochemical fate of reactions at the C1 position is intrinsically linked to the operative reaction mechanism. The structure of this compound suggests a strong predisposition for certain pathways.
Nucleophilic Substitution Reactions
Given that we are dealing with a primary bromide, the bimolecular nucleophilic substitution (SN2) mechanism is the most probable pathway.
-
SN2 Pathway: This mechanism involves a backside attack by the nucleophile, leading to a concerted displacement of the bromide leaving group and an inversion of the stereochemical configuration at the carbon atom being attacked. However, in this specific case, the stereocenter is at the adjacent C2 position, not the site of substitution (C1). Therefore, a classical SN2 reaction at C1 would not directly invert the existing stereocenter at C2. The stereochemical integrity of the C2 center is expected to be maintained.
-
Neighboring Group Participation: A critical consideration is the potential for the nitrogen atom of the Boc-carbamate to act as an internal nucleophile. This could lead to the formation of a transient three-membered aziridinium ion intermediate. The subsequent attack of an external nucleophile on this intermediate would then dictate the final stereochemistry. Such a pathway can lead to retention of stereochemistry at C2. The propensity for this pathway is influenced by the solvent and the nature of the nucleophile.
-
SN1 Pathway: A unimolecular substitution (SN1) pathway is highly unlikely for this primary bromide under standard conditions.
Below is a diagram illustrating the potential SN2 pathway.
Caption: Proposed SN2 pathway for nucleophilic substitution.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo elimination. The primary hydrogen atoms are on the brominated carbon, and there are no protons on the adjacent carbon bearing the amino group. Therefore, a standard β-elimination is not possible.
Proposed Experimental Evaluation
To empirically determine the stereochemical outcomes, a systematic experimental plan is required.
Synthesis of (S)-N-Boc-1-bromo-2-methyl-2-propanamine
The first step is the synthesis of the chiral starting material. A plausible route would start from the commercially available (S)-2-amino-2-methyl-1-propanol.
Experimental Protocol:
-
Boc Protection: To a solution of (S)-2-amino-2-methyl-1-propanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-N-Boc-2-amino-2-methyl-1-propanol.
-
Bromination: Dissolve the protected amino alcohol (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add carbon tetrabromide (1.5 eq.) followed by portion-wise addition of triphenylphosphine (1.5 eq.). Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the target compound, (S)-N-Boc-1-bromo-2-methyl-2-propanamine.
Stereochemical Analysis of the Starting Material
It is crucial to determine the enantiomeric excess (ee) of the synthesized starting material.
Analytical Protocol:
-
Chiral High-Performance Liquid Chromatography (HPLC): Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). A typical mobile phase would be a mixture of hexanes and isopropanol.
-
Polarimetry: Measure the specific rotation [α]D and compare it to any literature values for analogous compounds.
Test Reactions and Stereochemical Outcome Analysis
Perform a series of nucleophilic substitution reactions under controlled conditions.
General Protocol for Nucleophilic Substitution:
-
To a solution of (S)-N-Boc-1-bromo-2-methyl-2-propanamine (1.0 eq.) in a chosen solvent (e.g., DMF, DMSO, acetonitrile), add the nucleophile (1.1-1.5 eq.).
-
Stir the reaction at a specific temperature (e.g., 25 °C, 50 °C, 80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, perform an appropriate aqueous work-up, extract the product, and purify by column chromatography.
-
Analyze the stereochemical purity of the product using the previously developed chiral HPLC method (or a newly developed one for the product) and polarimetry.
Table 1: Proposed Nucleophilic Substitution Reactions and Expected Outcomes
| Entry | Nucleophile | Solvent | Temperature (°C) | Proposed Mechanism | Expected Stereochemical Outcome at C2 |
| 1 | Sodium Azide (NaN₃) | DMF | 50 | SN2 | Retention |
| 2 | Sodium Cyanide (NaCN) | DMSO | 80 | SN2 | Retention |
| 3 | Sodium Phenoxide | Acetonitrile | 60 | SN2 | Retention |
| 4 | Lithium Acetate | Acetic Acid | 100 | SN2 with potential neighboring group participation | Predominantly Retention |
The workflow for this evaluation is summarized in the following diagram:
Caption: Experimental workflow for stereochemical evaluation.
Comparative Analysis with Alternative Building Blocks
The utility of this compound should be benchmarked against other commercially available or readily synthesizable chiral building blocks that can achieve similar synthetic transformations.
Table 2: Comparison of Chiral Building Blocks for a Representative SN2 Reaction (e.g., with NaN₃)
| Building Block | Source/Synthesis | Predicted Stereochemical Purity | Potential Advantages | Potential Disadvantages |
| (S)-N-Boc-1-bromo-2-methyl-2-propanamine | Multi-step synthesis | High (retention at C2) | Novel structure, potentially unique reactivity | Not commercially available, synthesis required |
| (S)-N-Boc-2-aminobutyronitrile | Commercially available | High (retention) | Readily available, nitrile can be further elaborated | Cyanide chemistry hazards |
| (R)-N-Boc-glycidol | Commercially available | High (inversion) | Versatile epoxide opening | Different regioselectivity of nucleophilic attack |
| (S)-N-Boc-3-bromo-pyrrolidine | Commercially available | High (inversion) | Cyclic scaffold, conformational rigidity | Structurally different from acyclic target |
Conclusion and Future Outlook
This guide has presented a comprehensive, albeit prospective, evaluation of the stereochemical outcomes of reactions involving this compound. By grounding our predictions in fundamental mechanistic principles and providing detailed experimental and analytical protocols, we have established a robust framework for any researcher venturing to use this or similar novel chiral building blocks. The key to success will be the meticulous execution of these experiments, particularly the development of high-resolution analytical methods to quantify the stereochemical purity of both the starting materials and the products. The insights gained from such studies will be invaluable for the broader community of synthetic chemists and drug development professionals, enabling the rational design of stereoselective syntheses and the creation of novel molecular architectures.
References
While direct literature on the target molecule is scarce, the principles and protocols described are based on well-established organic chemistry literature. The following references provide authoritative information on the key transformations and analytical techniques discussed.
-
Boc-Protection of Amines: "Greene's Protective Groups in Organic Synthesis," P. G. M. Wuts, John Wiley & Sons, Inc. [Link: [Link]]
-
Appel-Type Bromination: "The Appel Reaction," Organic Reactions, 2004, DOI: 10.1002/0471264180.or063.01. [Link: [Link]]
-
Neighboring Group Participation: "Neighboring group participation by nitrogen in displacement reactions of β-substituted ethylamines," Journal of the American Chemical Society, 1953, 75 (18), pp 4555–4559. [Link: [Link]]
-
Chiral HPLC: "A Practical Guide to Chiral Separations by Liquid Chromatography," G. Subramanian, Ed., Wiley-VCH. [Link: [Link]]
-
Stereochemistry in Organic Synthesis: "Stereochemistry of Organic Compounds," E. L. Eliel and S. H. Wilen, John Wiley & Sons, Inc. [Link: [Link]]
"Cost-benefit analysis of using N-Boc-1-bromo-2-methyl-2-propanamine in large-scale synthesis"
As a Senior Application Scientist, this guide provides an in-depth cost-benefit analysis of utilizing N-Boc-1-bromo-2-methyl-2-propanamine in large-scale synthesis. We will dissect the strategic advantages and economic implications of this specialized reagent compared to common alternative synthetic routes, offering field-proven insights to guide your process development decisions.
Introduction: The Challenge of Incorporating the Gem-Dimethyl Ethylamine Moiety
The tert-butylamine structural motif, and specifically the 1-amino-2-methylpropan-2-yl unit, is a cornerstone in modern medicinal chemistry.[1][2] Its bulky, lipophilic nature can significantly enhance a drug candidate's metabolic stability, modulate its binding affinity to biological targets, and improve pharmacokinetic profiles.[2][3] However, the very steric hindrance that imparts these desirable properties also presents a significant challenge for large-scale chemical synthesis. Direct alkylation reactions are often sluggish, require harsh conditions, and can lead to undesired side products, complicating purification and reducing overall yield—factors that are critically magnified in an industrial setting.[4]
To circumvent these issues, process chemists often turn to specialized building blocks, or synthons, that install the complete, protected moiety in a single, efficient step. This compound (CAS 1391026-60-0) is one such advanced intermediate. This guide provides a rigorous evaluation of its utility, weighing the upfront cost of the reagent against the downstream benefits of process simplification, improved yield, and enhanced purity.
Section 1: A Profile of the Primary Reagent: this compound
Structure and Reactivity
This compound possesses a primary bromide, making it an effective alkylating agent for a variety of nucleophiles (e.g., phenols, amines, thiols). The nitrogen atom is protected by the tert-butoxycarbonyl (Boc) group, a robust and widely used protecting group in pharmaceutical synthesis.[5][6] The Boc group renders the amine nucleophilically inert during the alkylation step and can be efficiently removed under mild acidic conditions, which are orthogonal to many other common protecting groups.[7][8]
A key structural feature is the neopentyl-like arrangement of the primary bromide. This steric bulk adjacent to the reaction center can hinder the classic S(_N)2 reaction pathway, often requiring more forcing conditions (e.g., higher temperatures, polar aprotic solvents) than a simple primary bromide. However, this same steric hindrance can also prevent over-alkylation and other side reactions, leading to a cleaner reaction profile.
Plausible Large-Scale Synthesis of the Reagent
While commercially available from various suppliers, the cost of this compound is intrinsically linked to its own synthesis. A common and scalable route begins with the readily available and inexpensive 2-amino-2-methyl-1-propanol.
Caption: Plausible synthesis of the title reagent.
This two-step process involves:
-
Boc Protection: The amino group of 2-amino-2-methyl-1-propanol is selectively protected using di-tert-butyl dicarbonate ((Boc)(_2)O). This reaction is typically high-yielding and can be performed under aqueous conditions.[9]
-
Bromination: The primary alcohol is then converted to a bromide. This can be achieved with various reagents, such as phosphorus tribromide (PBr(_3)) or a combination of carbon tetrabromide (CBr(_4)) and triphenylphosphine (PPh(_3)) (the Appel reaction). Careful control of temperature is crucial to prevent side reactions.
The cost of this synthesis, including raw materials, solvents, energy for workup and purification, and waste disposal, is factored into the final price of the reagent.
Section 2: The Primary Alternative: A Sequential, In-Process Approach
The most direct competitor to using the pre-formed this compound synthon is to perform the equivalent reaction sequence on the substrate itself. This typically involves two distinct synthetic steps integrated into the main process flow.
Method A: Sequential Alkylation and Bromination
-
Nucleophilic Substitution: The starting material (e.g., R-OH, R-NH(_2)) is first reacted with 2-amino-2-methyl-1-propanol. This step often requires activation of the substrate or the use of coupling agents.
-
Protection and Bromination: The resulting intermediate, which now contains the 2-amino-2-methyl-1-propanol moiety, would have its amino group protected with a Boc group, followed by bromination of the hydroxyl group. This approach adds steps to the overall synthesis, increasing complexity and the potential for yield loss at each stage.
Section 3: Cost-Benefit Analysis: Synthon vs. Sequential Synthesis
The decision of whether to purchase a specialized reagent or to perform the synthesis sequentially hinges on a careful analysis of several key economic and process-related factors.[10][11]
| Metric | This compound (Synthon) | Sequential Synthesis (e.g., Method A) | Rationale & Expert Insights |
| Upfront Material Cost | High | Low | The synthon's price includes the manufacturer's synthesis, purification, and quality control costs. The sequential route uses cheaper, more fundamental building blocks like 2-amino-2-methyl-1-propanol. |
| Step Economy | Excellent | Poor | The synthon approach reduces a two- or three-step sequence into a single alkylation step, significantly shortening the overall process.[10] This is a major driver for adopting such reagents. |
| Process Time & Labor | Low | High | Fewer steps directly translate to reduced operator time, shorter equipment occupancy, and faster campaign turnaround. In large-scale manufacturing, time is a critical cost component.[12] |
| Overall Yield | Typically Higher | Typically Lower | Each additional synthetic step introduces an opportunity for material loss. A typical 90% yield over three steps results in a 73% overall yield. The synthon approach avoids this cumulative loss. |
| Purification Complexity | Lower | Higher | The synthon provides a cleaner reaction profile, simplifying the purification of the final product. Sequential synthesis involves isolating and purifying multiple intermediates, increasing solvent usage and waste generation. |
| Waste Generation | Lower | Higher | Fewer reaction and purification steps lead to a better E-Factor (Environmental Factor), aligning with green chemistry principles. The bromination step, whether by the supplier or in-house, generates significant byproducts (e.g., phosphine oxides). |
| Scalability & Robustness | High | Medium | Using a pre-qualified, specification-controlled reagent simplifies process validation and ensures batch-to-batch consistency. Developing and validating a multi-step internal sequence can be complex and resource-intensive. |
| Safety & Handling | Medium | High | The user avoids directly handling hazardous brominating agents like PBr(_3).[13] However, the synthon itself is a reactive alkylating agent requiring careful handling. The sequential route requires in-house handling of highly corrosive and toxic brominating reagents. |
Section 4: Experimental Protocols & Methodologies
To provide a practical context, we describe generalized protocols for the key transformations.
Protocol 1: Alkylation of a Phenol using this compound
-
Objective: To synthesize a protected amino-ether via nucleophilic substitution.
-
Materials: 4-Nitrophenol, this compound, Potassium Carbonate (K(_2)CO(_3)), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of 4-nitrophenol (1.0 eq) and finely ground K(_2)CO(_3) (2.0 eq) in DMF (10 volumes), add this compound (1.1 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by TLC or HPLC until consumption of the starting phenol is complete (typically 6-12 hours).
-
Cool the mixture to room temperature and pour it into ice-water (50 volumes).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired product.
-
-
Causality and Trustworthiness: Using a slight excess of the alkylating agent ensures complete conversion of the valuable phenol starting material. K(_2)CO(_3) is a cost-effective and moderately strong base suitable for deprotonating phenols. DMF is chosen for its high boiling point and ability to dissolve ionic intermediates, facilitating the S(_N)2 reaction. The aqueous workup is designed to remove the inorganic base and the DMF solvent.
Protocol 2: Alternative Sequential Synthesis
-
Step 2a: Etherification with 2-Amino-2-methyl-1-propanol
-
(This step is highly substrate-dependent and may involve Mitsunobu conditions or other coupling strategies, adding significant cost and complexity.)
-
-
Step 2b: Boc-Protection of the Intermediate
-
Dissolve the amino-alcohol intermediate from Step 2a (1.0 eq) in a suitable solvent system (e.g., THF/water).
-
Add a base such as sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)(_2)O, 1.1 eq) portion-wise at room temperature.
-
Stir for 4-8 hours until the reaction is complete (monitored by TLC/HPLC).
-
Perform an extractive workup to isolate the N-Boc protected intermediate.
-
-
Step 2c: Bromination of the N-Boc Intermediate
-
Dissolve the N-Boc intermediate from Step 2b (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triphenylphosphine (1.2 eq) followed by portion-wise addition of carbon tetrabromide (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction, perform an extractive workup, and purify by chromatography to yield the same final product as in Protocol 1.
-
Section 5: Strategic Workflows and Decision Logic
The choice between these methodologies is a strategic one, balancing upfront costs against process efficiency.
Caption: Comparative workflows of the two synthetic routes.
This workflow comparison visually underscores the primary benefit of the synthon: a significant reduction in the number of discrete chemical operations.
Decision-Making Flowchart
For a process chemist, the optimal choice depends on the specific constraints and goals of the project.
Caption: Decision logic for synthetic route selection.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in large-scale synthesis presents a clear trade-off between upfront material expenditure and overall process efficiency.
-
For early-stage development and rapid synthesis of analogs, where speed and reliability are paramount, the use of the pre-formed synthon is highly advantageous. It provides a robust, single-step method to access target molecules, accelerating project timelines.
-
For large-scale, commercial manufacturing, where cost of goods (COGs) is a critical driver, the decision is more nuanced. While the synthon has a higher purchase price, the savings from reduced step count, lower labor and equipment costs, decreased solvent usage for purification, and potentially higher overall yield can often result in a lower total manufacturing cost.[12]
Final Recommendation: It is strongly recommended that process development professionals conduct a preliminary economic analysis based on their specific substrate and scale. However, in many scenarios, particularly for high-value products like pharmaceuticals, the process simplification and reliability offered by this compound will outweigh its higher initial cost, making it the strategically and economically superior choice for large-scale synthesis.
References
- BenchChem. (2025). In Situ Preparation of N-bromo-t-butylamine: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of tert-Butylamine in Modern Pharmaceutical Manufacturing.
- Benchchem. (2025). A Comparative Guide to Amine Protecting Groups: A Cost-Benefit Analysis of Silyl vs.
- Benchchem. An In-depth Technical Guide to tert-Butylamine: Chemical Formula, Structure, and Properties.
- Benchchem. N-bromo-t-butylamine: A Comprehensive Technical Guide.
- Benchchem. The Versatility of tert-Butylamine in the Synthesis of Key Pharmaceutical Agents.
- Benchchem. Application Notes and Protocols for N-bromo-t-butylamine Reactions.
- Wikipedia. tert-Butylamine.
- Vinati Organics. Tertiary Butylamine - CAS 75-64-9.
- Gaich, T., & Baran, P. S. (2010). The economies of synthesis. Journal of Organic Chemistry, 75(14), 4657-4673.
- Schaber, S. D., Gerogiorgis, D. I., Ramachandran, R., Evans, J. M., Barton, P. I., & Trout, B. L. (2011). Economic analysis of integrated continuous and batch pharmaceutical manufacturing: a case study. Industrial & Engineering Chemistry Research, 50(17), 10083-10092.
- ResearchGate. Synthesis of N-BOC amines by various routes.
- Benchchem. An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Tert-Butylamine.
- Newhouse, T., Baran, P. S., & Hoffmann, R. W. (2009). The economies of synthesis. Chemical Society Reviews, 38(11), 3010-3021.
- Reagentia. This compound (1 x 250 mg).
- ResearchGate. Nucleophilic substitution of 3 with tert-butylamine [a].
- Peptide Synthesis Service. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Kumar, S., & Singh, A. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, e202302069.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
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- 4. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Boc-1-bromo-2-methyl-2-propanamine
As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents, particularly throughout their lifecycle, is a critical component of rigorous science and personal safety. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Boc-1-bromo-2-methyl-2-propanamine (CAS No. 1391026-60-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.
The procedures outlined below are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[1] Adherence to these guidelines is not merely a suggestion but a legal and ethical obligation.
Hazard Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can infer its primary hazards from its structural components: a halogenated organic compound and a Boc-protected amine.
-
Halogenated Organic Compound: The presence of a carbon-bromine bond places this compound in a category of chemicals that are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if disposed of improperly.[2][3][4][5][6]
-
Boc Protecting Group: While the Boc group itself is common in synthesis, its decomposition can release gases.
-
Amine Functionality: Amines can be corrosive and irritants.
Based on analogous compounds, the primary risks involve skin and eye irritation, and potential respiratory irritation.[7] Therefore, all waste streams containing this compound must be treated as hazardous.
Table 1: Anticipated Hazard Profile and Required PPE
| Hazard Class | Anticipated Effects | Minimum Required Personal Protective Equipment (PPE) |
| Skin Irritant | May cause irritation upon contact. | Nitrile gloves (inspect before use, use proper removal technique).[8][9] Lab coat. |
| Eye Irritant | May cause serious eye irritation or damage.[10][11] | ANSI-approved safety glasses or chemical splash goggles.[9] |
| Respiratory Irritant | May cause respiratory irritation if inhaled as dust or aerosol.[8][12] | Use in a well-ventilated area or chemical fume hood.[13] |
| Environmental | Potential for environmental persistence. Do not let product enter drains.[8][9][12] | Contained disposal procedures are mandatory. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, and clear communication with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management. It prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by disposal technicians.
-
Designate a Waste Container: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free of cracks or leaks.[14]
-
Categorize the Waste: As this compound is a halogenated organic compound , it must be collected in a waste stream specifically designated for such chemicals.[2] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.
-
Labeling: Immediately label the container with the words "Hazardous Waste ".[14] The label must also clearly list all contents, including the full chemical name "this compound," and an approximate concentration or volume.
Step 2: Waste Accumulation and Storage
All laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must comply with EPA and state regulations.[14]
-
Secure Containment: Keep the hazardous waste container tightly closed at all times, except when adding waste.[14]
-
Storage Location: Store the container in a designated, secondary containment bin within the laboratory, away from drains and incompatible materials like strong oxidizing agents or bases.[11]
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 3: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste, but the final disposal must be handled by licensed professionals.
-
Contact EHS: Once the waste container is nearly full, or if the experiment generating the waste is complete, contact your institution's EHS office to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS team with a complete list of the container's contents. An accurate inventory is crucial for the disposal company to select the appropriate final treatment method.
-
Final Disposal Method: The ultimate disposal will likely involve high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide gas.[3][8] This is the standard and environmentally preferred method for destroying halogenated organic compounds.
Decision-Making Diagram for Disposal
To assist in the operational workflow, the following diagram outlines the key decision points for the proper disposal of this compound waste streams.
Sources
- 1. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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- 9. lateralflows.com [lateralflows.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
Navigating the Synthesis Frontier: A Guide to Safely Handling N-Boc-1-bromo-2-methyl-2-propanamine
For the innovative researchers and drug development professionals pushing the boundaries of molecular design, the introduction of novel building blocks like N-Boc-1-bromo-2-methyl-2-propanamine (CAS No. 1391026-60-0) presents both exciting opportunities and critical safety considerations. As your partner in laboratory excellence, this guide provides essential, immediate safety and logistical information for the confident and safe handling of this valuable reagent. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Immediate Safety Briefing: At-a-Glance Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in publicly available literature, its structural components—a brominated alkyl group and a Boc-protected amine—necessitate a cautious approach. Based on data from structurally analogous compounds, such as tert-butyl N-(2-bromoethyl)carbamate, we must assume the compound is, at a minimum:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation. [1]
Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended, especially if not in a fume hood (N95 minimum) |
| Solution Preparation | Chemical splash goggles | Double-gloving (nitrile) | Laboratory coat | Required if not in a fume hood (use a cartridge respirator for organic vapors) |
| Reaction Setup/Quenching | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Mandatory: Work within a certified chemical fume hood |
| Accidental Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges |
Deep Dive: Justification and Selection of Your Protective Barrier
Understanding the rationale behind each piece of equipment empowers you to make informed decisions and fosters a proactive safety mindset.
Eye and Face Protection
The potential for this compound to cause serious eye irritation necessitates robust protection.[1]
-
Safety Glasses with Side Shields: Provide baseline protection against incidental splashes and flying particles during low-risk manipulations.
-
Chemical Splash Goggles: Essential when handling solutions, as they form a seal around the eyes, offering superior protection from splashes and vapors.[2][3]
-
Face Shield: Should be used in conjunction with goggles during procedures with a higher risk of splashing, such as reaction quenching or large-volume transfers.[4][5]
Hand Protection
Given the risk of skin irritation, selecting the appropriate gloves is critical.[1]
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are suitable for handling the solid compound and for light-duty solution work.[2]
-
Double Gloving: A recommended practice when preparing solutions or during extended handling to provide an additional barrier and a clear indication of a breach in the outer glove.
-
Neoprene or Heavy-Duty Nitrile Gloves: These provide enhanced protection against a broader range of organic solvents and are recommended for reaction workups and spill response.[6]
Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid contaminating your skin.[3]
Body Protection
Protecting your skin and personal clothing from contamination is a fundamental laboratory practice.
-
Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement for any work with this compound.[3]
-
Chemical-Resistant Apron: Provides an additional layer of protection over your lab coat, particularly against splashes of solutions during transfers and reaction workups.
-
Coveralls (e.g., Tychem®): Recommended for large-scale operations or for spill response to provide full-body protection.[6]
Respiratory Protection
Inhalation of dust or aerosols can lead to respiratory tract irritation.[1]
-
Chemical Fume Hood: The primary engineering control for preventing inhalation exposure. All manipulations of this compound, especially those involving solutions or heating, should be performed within a properly functioning fume hood.
-
N95 Respirator: May be considered for weighing small quantities of the solid outside of a fume hood, but this is not the preferred method.
-
Air-Purifying Respirator (APR) with Organic Vapor Cartridges: Necessary for spill cleanup outside of a fume hood or in situations where fume hood performance is compromised.[4][6] Users must be properly fit-tested and trained in the use of respirators.
Procedural Guidance: From Benchtop to Disposal
Safe Handling and Operational Workflow
-
Preparation: Before handling, ensure that an appropriate spill kit is readily available and that the safety shower and eyewash station are accessible and unobstructed.
-
Weighing: If possible, weigh the solid material inside a fume hood. If a fume hood is not available for this step, wear a minimum of an N95 respirator, safety glasses, nitrile gloves, and a lab coat.
-
Solution Preparation: Always conduct in a chemical fume hood. Wear chemical splash goggles, double nitrile gloves, and a lab coat. Add the solid to the solvent slowly to avoid splashing.
-
Reaction: All reactions involving this reagent must be conducted in a fume hood with the sash at the lowest practical height. Wear chemical splash goggles, a face shield, appropriate gloves, and a chemical-resistant apron over a lab coat.
Waste Disposal Plan
-
Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal: The waste should be disposed of through a licensed professional waste disposal service, likely via incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not discharge to sewer systems.
Visualizing Your Safety Decisions
The following workflow illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epa.gov [epa.gov]
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- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. reddit.com [reddit.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
